molecular formula C11H15NO2 B171463 3-[Benzyl(methyl)amino]propanoic acid CAS No. 149692-49-9

3-[Benzyl(methyl)amino]propanoic acid

Cat. No.: B171463
CAS No.: 149692-49-9
M. Wt: 193.24 g/mol
InChI Key: PYZWKFUBWBLIAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[Benzyl(methyl)amino]propanoic acid ( 149692-49-9) is an organic compound with the molecular formula C11H15NO2 and a molecular weight of 193.24 g/mol . This compound features a propanoic acid chain linked to a benzyl(methyl)amino group, a structure that places it within a class of molecules being actively investigated for their potential biological activity. While specific studies on this exact molecule are limited in the public domain, research on structurally related phenylpropanoic acid derivatives reveals significant potential in pharmaceutical and biochemical research. Compounds sharing the phenylpropanoic acid scaffold are being explored as agonists for targets like the Free Fatty Acid Receptor 1 (FFAR1 or GPR40), a promising target for developing new therapeutics for Type 2 Diabetes Mellitus due to its role in glucose-dependent insulin secretion . Furthermore, related TGF-β mimics based on amino acid structures have been investigated for their potential in stimulating soft tissue augmentation and promoting wound healing . Other analogs, such as derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid, have also demonstrated notable anticancer and antioxidant activities in preliminary research, highlighting the versatility of this chemical framework . Researchers may find this compound valuable as a building block in medicinal chemistry or as a intermediate for the synthesis of more complex bioactive molecules. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Please refer to the available Safety Data Sheet for proper handling and storage guidelines. The compound should be stored sealed in a dry environment at room temperature .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[benzyl(methyl)amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-12(8-7-11(13)14)9-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYZWKFUBWBLIAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCC(=O)O)CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149692-49-9
Record name 3-[benzyl(methyl)amino]propanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Technical Guide: 3-[Benzyl(methyl)amino]propanoic Acid (CAS 149692-49-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes publicly available data for 3-[Benzyl(methyl)amino]propanoic acid. Detailed experimental protocols for its synthesis and specific biological applications in peer-reviewed literature are limited. The information provided is intended for research and development purposes.

Introduction

This compound, also known as N-Benzyl-N-methyl-β-alanine, is a chemical compound utilized in the field of targeted protein degradation. Its primary application is as a linker molecule in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules designed to recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The structure and properties of the linker are critical for the efficacy of a PROTAC, influencing the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase).

Physicochemical Properties

The known physicochemical properties of this compound are summarized in the table below. It is important to note that some of the data, such as the melting point, have conflicting values reported by different suppliers, and the boiling point is a predicted value.

PropertyValueSource(s)
CAS Number 149692-49-9[1]
Molecular Formula C₁₁H₁₅NO₂[2]
Molecular Weight 193.25 g/mol [2]
IUPAC Name This compound
Synonyms N-Benzyl-N-methyl-β-alanine
Physical Form Solid[1]
Melting Point 98-100 °C[3]
112-112.5 °C[][5]
Boiling Point 310.9 ± 25.0 °C (Predicted)[5]
Density 1.112 ± 0.06 g/cm³ (Predicted)[5]
pKa 3.66 ± 0.14 (Predicted)[5]
Purity ≥95% - 97%[1][3]

Biological Activity and Mechanism of Action

This compound serves as a linker component in the construction of PROTACs.[6] A PROTAC molecule consists of three parts: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands.

The mechanism of action for a PROTAC is as follows:

  • The PROTAC molecule enters the cell and simultaneously binds to the target protein and an E3 ubiquitin ligase, forming a ternary complex.

  • The proximity induced by the PROTAC allows the E3 ligase to transfer ubiquitin molecules to the target protein.

  • The polyubiquitinated target protein is then recognized and degraded by the 26S proteasome.

  • The PROTAC molecule is released and can catalytically induce the degradation of multiple target protein molecules.

The linker, such as this compound, plays a crucial role in this process by controlling the distance and relative orientation of the target protein and the E3 ligase, which is critical for efficient ubiquitination.

Signaling Pathway: General PROTAC Mechanism

The following diagram illustrates the general mechanism of action for a PROTAC molecule, highlighting the role of the linker.

PROTAC_Mechanism General Mechanism of PROTAC Action cluster_0 Cellular Environment cluster_1 Ubiquitination Cascade cluster_2 Degradation POI Target Protein (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex Binding PROTAC PROTAC (Ligand-Linker-Ligand) PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Recruitment Poly_Ub_POI Polyubiquitinated POI Ternary_Complex->Poly_Ub_POI Polyubiquitination PROTAC_release PROTAC (Recycled) Ternary_Complex->PROTAC_release Release E1 E1 Ubiquitin-Activating Enzyme E2 E2 Ubiquitin-Conjugating Enzyme E1->E2 Ub Transfer E2->Ternary_Complex Ub Transfer Ub Ubiquitin Ub->E1 Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition & Degradation Peptides Degraded Peptides Proteasome->Peptides Synthesis_Workflow Proposed Synthesis Workflow cluster_step1 Step 1: Michael Addition cluster_step2 Step 2: Saponification cluster_purification Purification & Analysis start Start: N-methylbenzylamine & Methyl acrylate in Methanol react1 Stir at Room Temperature (24-48h) start->react1 monitor1 Monitor by TLC/GC-MS react1->monitor1 workup1 Solvent Removal (Reduced Pressure) monitor1->workup1 product1 Crude Ester: Methyl 3-[benzyl(methyl)amino]propanoate workup1->product1 dissolve Dissolve Crude Ester in MeOH/Water product1->dissolve Proceed to Hydrolysis add_base Add aq. NaOH dissolve->add_base react2 Stir at RT or Heat (2-4h) add_base->react2 monitor2 Monitor by TLC react2->monitor2 workup2a Remove MeOH monitor2->workup2a workup2b Wash with Ether workup2a->workup2b acidify Acidify with HCl to pH 4-5 workup2b->acidify precipitate Precipitation of Product acidify->precipitate filter Collect by Filtration precipitate->filter wash Wash with Cold Water filter->wash dry Dry under Vacuum wash->dry final_product Final Product: This compound dry->final_product analysis Characterization: NMR, IR, MS, Purity final_product->analysis

References

An In-depth Technical Guide to the Physicochemical Properties of 3-[Benzyl(methyl)amino]propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-[Benzyl(methyl)amino]propanoic acid, also known as N-benzyl-N-methyl-β-alanine, is a substituted β-amino acid derivative. Its structural features, comprising a carboxylic acid group, a tertiary amine, and a benzyl moiety, confer upon it a unique combination of acidic, basic, and hydrophobic characteristics. This profile makes it a valuable building block in organic synthesis, particularly in the burgeoning field of targeted protein degradation as a linker molecule for Proteolysis Targeting Chimeras (PROTACs).

This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, details general experimental protocols for their determination, and discusses its significant role in contemporary drug discovery.

Physicochemical Properties

The physicochemical properties of this compound are crucial for its application in synthesis and drug design, influencing its reactivity, solubility, and pharmacokinetic profile when incorporated into larger molecules.

General Properties
PropertyValueSource
CAS Number 149692-49-9[1][2]
Molecular Formula C₁₁H₁₅NO₂[1][2]
Molecular Weight 193.25 g/mol [1][2]
Physical Form Solid[]
Thermal and Acid-Base Properties

Quantitative data for some thermal and acid-base properties are available, though some are predicted values and should be treated with appropriate caution. Experimental verification is recommended for precise applications.

PropertyValueSource & Notes
Melting Point 98-100 °C[4] (Experimental)
112-112.5 °C[5] (Experimental)
Boiling Point 310.9 ± 25.0 °C[5] (Predicted)
pKa 3.66 ± 0.14[5] (Predicted, for the carboxylic acid)

Note: The discrepancy in reported melting points may be due to different crystalline forms or measurement conditions.

Synthesis and Reactivity

Proposed Synthesis Workflow

cluster_step1 Step 1: Michael Addition cluster_step2 Step 2: Ester Hydrolysis A N-Methylbenzylamine C Methyl 3-[benzyl(methyl)amino]propanoate A->C B Methyl acrylate B->C D Methyl 3-[benzyl(methyl)amino]propanoate F This compound D->F E Base (e.g., NaOH) or Acid (e.g., HCl) E->F

Proposed two-step synthesis of the target compound.

The primary reactive centers of this compound are the carboxylic acid and the tertiary amine. The carboxylic acid can be activated for amide bond formation, a key reaction in its use as a PROTAC linker. The tertiary amine can act as a base.

Role as a PROTAC Linker

PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by recruiting an E3 ubiquitin ligase. A PROTAC consists of a ligand for the POI and a ligand for an E3 ligase, connected by a chemical linker.[6][7] this compound serves as a component of this linker.

PROTAC Mechanism of Action

cluster_Ubiquitination POI Protein of Interest (POI) PROTAC PROTAC (containing the linker) POI->PROTAC binds Ub_POI Ubiquitinated POI PROTAC->Ub_POI recruits E3 to POI E3 E3 Ubiquitin Ligase E3->PROTAC binds Ub Ubiquitin Ub->Ub_POI transfers Proteasome Proteasome Ub_POI->Proteasome targeted for degradation Degradation Degraded Peptides Proteasome->Degradation

General signaling pathway of PROTAC-mediated protein degradation.

The linker's length, rigidity, and chemical composition are critical for the efficacy of the PROTAC, as they dictate the orientation of the POI and E3 ligase in the ternary complex.[8] The aliphatic chain of this compound provides flexibility, while the benzyl group can introduce some conformational rigidity and potential for pi-stacking interactions.[9]

Experimental Protocols

The following sections detail generalized experimental protocols for the determination of key physicochemical properties.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Methodology:

  • A small, finely powdered sample of the compound is packed into a capillary tube, sealed at one end.[10]

  • The capillary tube is placed in a melting point apparatus, which heats the sample at a controlled rate.[10]

  • The temperature at which the sample begins to melt (the first appearance of liquid) and the temperature at which the sample is completely molten are recorded. This range is the melting point.[10]

  • For accurate determination, a slow heating rate (1-2 °C/minute) is crucial near the expected melting point.[11]

pKa Determination

The pKa is a measure of the acidity of a compound. For this compound, the pKa of the carboxylic acid group is of primary interest.

Methodology (Potentiometric Titration):

  • A known concentration of the amino acid is dissolved in water.

  • The solution is titrated with a standardized solution of a strong base (e.g., NaOH), and the pH is measured after each addition of the titrant.[]

  • A titration curve is generated by plotting the pH versus the volume of titrant added.

  • The pKa is determined from the pH at the half-equivalence point, where half of the carboxylic acid has been neutralized.[]

Solubility Determination

Solubility is the maximum concentration of a solute that can dissolve in a solvent at a given temperature.

Methodology (Shake-Flask Method):

  • An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, ethanol, DMSO, DMF) in a sealed flask.

  • The mixture is agitated (e.g., using a shaker bath) at a constant temperature for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).

  • The saturated solution is then filtered to remove the undissolved solid.

  • The concentration of the compound in the filtrate is determined by a suitable analytical method, such as UV-Vis spectroscopy or HPLC.

Spectroscopic Analysis

NMR spectroscopy provides detailed information about the structure and chemical environment of the atoms in a molecule.

General ¹H and ¹³C NMR Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a high-field NMR spectrometer. For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: The raw data (Free Induction Decay - FID) is processed using Fourier transformation to obtain the frequency-domain spectrum.

  • Spectral Analysis: The chemical shifts (δ), coupling constants (J), and integration of the signals are analyzed to elucidate the molecular structure.

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Methodology (Attenuated Total Reflectance - ATR):

  • A background spectrum of the clean ATR crystal is recorded.

  • A small amount of the solid sample is placed directly on the ATR crystal.

  • The sample spectrum is recorded. The instrument software automatically subtracts the background spectrum.

  • The absorption bands in the resulting spectrum are correlated with specific functional group vibrations (e.g., O-H stretch of the carboxylic acid, C=O stretch, C-N stretch).

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through fragmentation analysis.

Methodology (Electrospray Ionization - ESI):

  • A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol, acetonitrile).

  • The solution is introduced into the ESI source of the mass spectrometer, where it is nebulized and ionized.

  • The resulting ions are guided into the mass analyzer, which separates them based on their mass-to-charge ratio (m/z).

  • The detector records the abundance of each ion, generating a mass spectrum. The molecular ion peak ([M+H]⁺ or [M-H]⁻) confirms the molecular weight.

Conclusion

This compound is a compound of significant interest due to its application as a linker in PROTAC technology. This guide has summarized its key physicochemical properties and provided an overview of the experimental methods used for their determination. While some experimental data for this specific molecule is not widely available in the public domain, the provided information and general protocols serve as a valuable resource for researchers and professionals in the field of drug discovery and development. Further experimental investigation is encouraged to fully characterize this important synthetic building block.

References

Solubility Profile of 3-[Benzyl(methyl)amino]propanoic Acid in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility of 3-[Benzyl(methyl)amino]propanoic acid in organic solvents. Due to the limited availability of specific experimental data in public literature, this document focuses on the theoretical solubility profile based on the compound's molecular structure and provides detailed experimental protocols for its empirical determination.

Introduction to this compound

This compound, also known as N-Benzyl-N-methyl-β-alanine, is a substituted amino acid derivative. Its structure incorporates both polar and non-polar moieties, which dictates its solubility characteristics. This compound and its derivatives are of interest in medicinal chemistry and drug development, for instance, as linkers in Proteolysis Targeting Chimeras (PROTACs). Understanding its solubility is crucial for reaction chemistry, purification, formulation, and various screening processes.

Molecular Structure:

Theoretical Solubility Profile

The solubility of a compound is governed by the principle of "like dissolves like." The structure of this compound contains:

  • A polar carboxylic acid group (-COOH): Capable of acting as a hydrogen bond donor and acceptor.

  • A tertiary amine group (-N(CH₃)-): Acts as a hydrogen bond acceptor.

  • A non-polar benzyl group (-CH₂-Ph): A bulky, hydrophobic moiety.

  • An aliphatic backbone: Generally non-polar.

Amino acids typically exist as zwitterions, which makes them highly soluble in water but generally insoluble in non-polar organic solvents.[1] The N-substitution in this compound with a benzyl and a methyl group increases its lipophilicity compared to its parent amino acid, β-alanine. This structural modification suggests a more nuanced solubility profile in organic solvents.

Based on these structural features, a predicted qualitative solubility in common organic solvents is presented in Table 1.

Table 1: Predicted Qualitative Solubility of this compound

Solvent ClassSolvent ExamplesPredicted SolubilityRationale
Non-Polar Hexane, TolueneInsolubleThe high polarity of the amino acid functionality and the energy required to break the crystal lattice are unlikely to be overcome by the weak van der Waals forces with these solvents.
Polar Aprotic Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl AcetateSparingly SolubleThese solvents can interact with the polar groups to some extent but lack the hydrogen-bonding capability of protic solvents. The presence of the non-polar benzyl group may contribute to some solubility.
Polar Protic Methanol, Ethanol, IsopropanolSolubleThese solvents can engage in hydrogen bonding with both the carboxylic acid and the tertiary amine, facilitating the dissolution of the compound. Solubility is expected to decrease with increasing alkyl chain length of the alcohol.[2]
Highly Polar Aprotic Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)SolubleThese solvents are strong hydrogen bond acceptors and have high dielectric constants, which can effectively solvate the polar functional groups of the molecule. DMF with additives has been shown to be an effective solvent system for amino acids.[3]

Experimental Protocols for Solubility Determination

To obtain precise solubility data, experimental determination is necessary. Below are detailed protocols for both qualitative and quantitative analysis.

Qualitative Solubility Determination

This method provides a rapid assessment of solubility in various solvents.

Objective: To classify the compound as soluble, sparingly soluble, or insoluble in a given solvent.

Materials:

  • This compound

  • A selection of organic solvents (e.g., hexane, toluene, DCM, THF, ethyl acetate, methanol, ethanol, DMF, DMSO)

  • Small test tubes or vials (1-2 mL capacity)

  • Spatula

  • Vortex mixer

Procedure: [4]

  • Add approximately 10 mg of this compound to a clean, dry test tube.

  • Add 0.5 mL of the selected solvent to the test tube.

  • Vigorously agitate the mixture using a vortex mixer for 60 seconds.

  • Visually inspect the solution.

    • Soluble: The solid completely dissolves, leaving a clear solution.

    • Sparingly Soluble: A significant portion of the solid dissolves, but some undissolved particles remain.

    • Insoluble: The solid does not appear to dissolve.

  • Record the observation and repeat the procedure for each solvent.

Quantitative Solubility Determination (Isothermal Saturation Method)

This method determines the exact concentration of a saturated solution at a specific temperature.

Objective: To quantify the solubility of the compound in a given solvent (e.g., in mg/mL or mol/L).

Materials:

  • This compound

  • Selected organic solvent(s)

  • Scintillation vials or other sealable containers

  • A constant temperature shaker bath or incubator

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Analytical balance

  • A suitable analytical instrument for quantification (e.g., HPLC-UV, UV-Vis Spectrophotometer, or a high-precision balance for gravimetric analysis)

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a vial (ensure solid will remain after reaching equilibrium).

    • Add a known volume of the selected solvent.

    • Seal the vial and place it in a shaker bath set to a constant temperature (e.g., 25 °C).

    • Allow the mixture to equilibrate for a sufficient time (typically 24-48 hours) to ensure saturation.

  • Sample Collection and Preparation:

    • After equilibration, allow the vial to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid.

  • Quantification:

    • Gravimetric Method: Evaporate the solvent from the filtered, pre-weighed vial under a gentle stream of nitrogen or in a vacuum oven. Weigh the vial again to determine the mass of the dissolved solid.

    • Chromatographic/Spectroscopic Method: Dilute the filtered solution with a known volume of a suitable solvent and analyze the concentration using a pre-calibrated analytical instrument (e.g., HPLC-UV or UV-Vis).

  • Calculation:

    • Calculate the solubility using the determined mass or concentration and the known volume of the solvent. Express the result in appropriate units (e.g., mg/mL, g/L, or mol/L).

Data Presentation

Quantitative solubility data should be recorded systematically.

Table 2: Quantitative Solubility Data for this compound

SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)Method of Analysis

Visualizations

The following diagrams illustrate the factors influencing solubility and the experimental workflow for its determination.

G cluster_compound This compound Structure cluster_interaction Solubility Influences Compound C₁₁H₁₅NO₂ Polar_Groups Polar Groups (-COOH, -N(CH₃)-) Compound->Polar_Groups NonPolar_Groups Non-Polar Groups (-CH₂-Ph, alkyl chain) Compound->NonPolar_Groups Polar_Interaction Interactions with Polar Solvents (H-Bonding, Dipole-Dipole) Polar_Groups->Polar_Interaction Favors NonPolar_Interaction Interactions with Non-Polar Solvents (Van der Waals) NonPolar_Groups->NonPolar_Interaction Favors Solubility Overall Solubility Polar_Interaction->Solubility Increases NonPolar_Interaction->Solubility Decreases (generally)

Caption: Structural factors influencing solubility.

G Start Start: Select Compound and Solvents Qualitative_Test Perform Qualitative Solubility Test (e.g., 10 mg in 0.5 mL solvent) Start->Qualitative_Test Observe Observe: Soluble, Sparingly Soluble, or Insoluble? Qualitative_Test->Observe Quantitative_Setup Prepare for Quantitative Analysis (Isothermal Saturation) Observe->Quantitative_Setup Soluble or Sparingly Soluble Insoluble Report as Insoluble Observe->Insoluble Insoluble Equilibrate Equilibrate Excess Solid in Solvent (e.g., 24-48h at constant T) Quantitative_Setup->Equilibrate Filter Filter Supernatant Equilibrate->Filter Analyze Analyze Sample (Gravimetric, HPLC, UV-Vis) Filter->Analyze Calculate Calculate Solubility (mg/mL or mol/L) Analyze->Calculate End End: Report Data Calculate->End Insoluble->End

Caption: Experimental workflow for solubility determination.

References

Spectroscopic and Synthetic Profile of 3-[Benzyl(methyl)amino]propanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-[Benzyl(methyl)amino]propanoic acid (CAS No: 149692-49-9).[1][2] Due to the limited availability of direct experimental spectra in public databases, this document focuses on predicted spectroscopic characteristics derived from analogous compounds and fundamental principles of spectroscopy. It also outlines a plausible synthetic route and standard experimental protocols for its characterization. The molecular formula for this compound is C₁₁H₁₅NO₂, and it has a molecular weight of 193.25 g/mol .[1]

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of its functional groups (a tertiary amine, a carboxylic acid, and a benzyl group) and comparison with spectroscopic data from similar molecules.

Table 1: Predicted ¹H NMR Spectroscopic Data
Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
~10-12Singlet (broad)1H-COOH
~7.2-7.4Multiplet5HAromatic (C₆H₅)
~3.6Singlet2HBenzyl (-CH₂-)
~2.8-3.0Triplet2H-N-CH₂-CH₂-
~2.5-2.7Triplet2H-CH₂-COOH
~2.3Singlet3HMethyl (N-CH₃)
Table 2: Predicted ¹³C NMR Spectroscopic Data
Chemical Shift (δ, ppm)Assignment
~175-180Carboxylic Acid (-COOH)
~135-140Aromatic (Quaternary C)
~128-130Aromatic (CH)
~127-129Aromatic (CH)
~126-128Aromatic (CH)
~55-60Benzyl (-CH₂-)
~48-52-N-CH₂-CH₂-
~40-45Methyl (N-CH₃)
~30-35-CH₂-COOH
Table 3: Predicted Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
2500-3300Broad, StrongO-H stretch (Carboxylic Acid)
2900-3000MediumC-H stretch (Aromatic and Aliphatic)
~1710StrongC=O stretch (Carboxylic Acid)
1600, 1495, 1450Medium to WeakC=C stretch (Aromatic)
~1200-1300MediumC-N stretch (Amine)
700-750 and 690-710StrongC-H bend (Monosubstituted Benzene)
Table 4: Predicted Mass Spectrometry Data
AdductPredicted m/z
[M+H]⁺194.1176
[M+Na]⁺216.0995
[M-H]⁻192.1030

Experimental Protocols

The following sections detail the methodologies for the synthesis and spectroscopic analysis of this compound.

Synthesis Protocol: Reductive Amination

A plausible and efficient method for the synthesis of this compound is via a reductive amination pathway.

Materials:

  • N-methylbenzylamine

  • Methyl 3-oxopropanoate

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Hexanes

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve N-methylbenzylamine and methyl 3-oxopropanoate in dichloromethane.

  • Reductive Amination: Cool the mixture in an ice bath and add sodium triacetoxyborohydride portion-wise. Allow the reaction to warm to room temperature and stir overnight.

  • Workup: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification of Ester Intermediate: Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield methyl 3-[benzyl(methyl)amino]propanoate.

  • Hydrolysis: Dissolve the purified ester in a mixture of methanol and water. Add an excess of sodium hydroxide and stir the mixture at room temperature until the reaction is complete (monitored by TLC).

  • Acidification and Isolation: Acidify the reaction mixture with hydrochloric acid to a pH of approximately 2-3. The product may precipitate out of solution. If not, extract the product with ethyl acetate. Dry the organic extracts over anhydrous magnesium sulfate and concentrate under reduced pressure to yield this compound.

Spectroscopic Analysis Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H and ¹³C NMR spectra should be recorded on a 400 MHz or 500 MHz spectrometer.

  • The sample should be dissolved in a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy:

  • IR spectra can be obtained using a Fourier Transform Infrared (FTIR) spectrometer.

  • The sample can be prepared as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.

  • Data should be collected over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS):

  • High-resolution mass spectra (HRMS) can be acquired using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.

  • The sample should be dissolved in a suitable solvent like methanol or acetonitrile and infused into the mass spectrometer.

  • Data can be collected in both positive and negative ion modes to observe different adducts.

Visualizations

Synthesis and Characterization Workflow

G Figure 1: Experimental Workflow cluster_synthesis Synthesis cluster_characterization Characterization Reactants N-methylbenzylamine + Methyl 3-oxopropanoate ReductiveAmination Reductive Amination (STAB, DCM) Reactants->ReductiveAmination EsterIntermediate Methyl 3-[benzyl(methyl)amino]propanoate ReductiveAmination->EsterIntermediate Hydrolysis Hydrolysis (NaOH, MeOH/H2O) EsterIntermediate->Hydrolysis Acidification Acidification (HCl) Hydrolysis->Acidification FinalProduct This compound Acidification->FinalProduct NMR NMR Spectroscopy (¹H, ¹³C) FinalProduct->NMR Analyze Structure IR IR Spectroscopy FinalProduct->IR Identify Functional Groups MS Mass Spectrometry FinalProduct->MS Confirm Molecular Weight

Caption: Synthesis and characterization workflow for this compound.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 3-[Benzyl(methyl)amino]propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive interpretation of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 3-[Benzyl(methyl)amino]propanoic acid. This compound, featuring a tertiary amine and a carboxylic acid, is of interest in various chemical and pharmaceutical research areas. Understanding its spectral characteristics is crucial for its identification, purity assessment, and structural elucidation in synthetic and medicinal chemistry applications.

Predicted Spectral Data

Due to the limited availability of public, experimentally verified NMR spectra for this compound, the following data is based on spectral prediction and analysis of analogous structures. These predictions provide a reliable basis for the interpretation of experimentally acquired spectra.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is anticipated to exhibit distinct signals corresponding to the aromatic, benzylic, methyl, and propanoic acid moieties of the molecule. The predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and assignments are summarized in Table 1.

Table 1: Predicted ¹H NMR Spectral Data for this compound in CDCl₃

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~10-12Singlet (broad)1HCOOH
~7.25-7.40Multiplet5HAromatic (C₆H₅)
~3.60Singlet2HBenzyl (CH₂)
~2.80Triplet2HCH₂-N
~2.50Triplet2HCH₂-COOH
~2.30Singlet3HN-CH₃

Note: The chemical shift of the carboxylic acid proton is highly dependent on the solvent and concentration and may exchange with residual water in the solvent, leading to a very broad signal or its disappearance.

Predicted ¹³C NMR Spectral Data

The carbon-13 NMR spectrum will provide information on the carbon framework of the molecule. The predicted chemical shifts for each unique carbon atom are presented in Table 2.

Table 2: Predicted ¹³C NMR Spectral Data for this compound in CDCl₃

Chemical Shift (δ, ppm)Assignment
~178C=O (Carboxylic Acid)
~138Aromatic C (quaternary)
~129Aromatic CH
~128.5Aromatic CH
~127.5Aromatic CH
~62Benzyl CH₂
~55CH₂-N
~42N-CH₃
~31CH₂-COOH

Structural and Signaling Pathway Visualization

The following diagrams illustrate the chemical structure and the logical workflow for NMR analysis.

structure Chemical Structure of this compound cluster_benzyl Benzyl Group cluster_amino_acid Amino Acid Backbone C1 C C2 C C1->C2 CH2_benzyl CH₂ C1->CH2_benzyl C3 C C2->C3 C4 C C3->C4 C5 C C4->C5 C6 C C5->C6 C6->C1 N N CH2_benzyl->N CH3 CH₃ N->CH3 CH2_N CH₂ N->CH2_N CH2_COOH CH₂ CH2_N->CH2_COOH COOH COOH CH2_COOH->COOH

Caption: Molecular structure of this compound.

workflow General NMR Experimental Workflow A Sample Preparation B NMR Instrument Setup A->B C Data Acquisition (¹H & ¹³C) B->C D Data Processing C->D E Spectral Analysis & Interpretation D->E

Caption: A simplified workflow for NMR spectral acquisition and analysis.

Experimental Protocols

The following provides a detailed methodology for the acquisition of high-quality ¹H and ¹³C NMR spectra for this compound.

Sample Preparation
  • Sample Weighing: Accurately weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent may depend on the sample's solubility. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Dissolution: Gently agitate the vial to ensure complete dissolution of the sample. If necessary, brief sonication can be employed.

  • Transfer: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.

  • Filtering (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool in the pipette during transfer to the NMR tube.

NMR Data Acquisition

The following are general parameters for a standard 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.

¹H NMR Parameters:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Spectral Width: Approximately 16 ppm, centered around 6 ppm.

  • Number of Scans: 16 to 64 scans are typically sufficient for good signal-to-noise.

  • Relaxation Delay (d1): 1-2 seconds.

  • Acquisition Time: 2-4 seconds.

¹³C NMR Parameters:

  • Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30' on Bruker instruments) to provide a spectrum with single lines for each carbon.

  • Spectral Width: Approximately 220 ppm, centered around 100 ppm.

  • Number of Scans: 1024 or more scans are often required to achieve an adequate signal-to-noise ratio due to the low natural abundance of ¹³C.

  • Relaxation Delay (d1): 2-5 seconds. A longer delay may be necessary for the observation of quaternary carbons.

Data Processing
  • Fourier Transformation: Apply a Fourier transform to the acquired free induction decay (FID) to convert the time-domain data into the frequency-domain spectrum.

  • Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode.

  • Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.

  • Referencing: Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm. If TMS is not used, the residual solvent peak can be used as a secondary reference.

  • Integration: For ¹H NMR, integrate the area under each peak to determine the relative number of protons.

  • Peak Picking: Identify and label the chemical shift of each peak in both ¹H and ¹³C spectra.

By following these protocols and using the provided predicted data as a reference, researchers can confidently acquire and interpret the ¹H and ¹³C NMR spectra of this compound for their research and development needs.

Mass Spectrometry Analysis of 3-[Benzyl(methyl)amino]propanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-[Benzyl(methyl)amino]propanoic acid is a bifunctional molecule increasingly utilized as a linker in the development of proteolysis-targeting chimeras (PROTACs). The precise characterization and quantification of this molecule are critical for the successful synthesis and evaluation of these novel therapeutic agents. Mass spectrometry, coupled with liquid chromatography, stands as the cornerstone for the bioanalytical workflow of this compound, offering high sensitivity and selectivity. This guide provides an in-depth overview of the mass spectrometric analysis of this compound, including detailed experimental protocols, fragmentation analysis, and quantitative data presentation.

Physicochemical Properties and Predicted Mass Spectrometry Data

A foundational understanding of the physicochemical properties of this compound is essential for method development. The molecule has a molecular formula of C11H15NO2 and a monoisotopic mass of 193.1103 Da.[1] This information is pivotal for configuring mass spectrometry parameters for its detection.

Table 1: Predicted m/z Values for Adducts of this compound [1]

Adduct TypePredicted m/z
[M+H]+194.1176
[M+Na]+216.0995
[M-H]-192.1030
[M+NH4]+211.1441

Mass Spectrometry Fragmentation Analysis

The fragmentation pattern of this compound in tandem mass spectrometry (MS/MS) is dictated by its chemical structure, which features a tertiary amine, a benzyl group, and a carboxylic acid. Understanding these fragmentation pathways is crucial for developing selective and sensitive multiple reaction monitoring (MRM) methods for quantification.

Upon collision-induced dissociation (CID) of the protonated molecule ([M+H]+), several characteristic fragmentation pathways can be postulated based on established principles for similar compounds. The most probable fragmentation sites are the benzylic C-N bond and the bonds adjacent to the carbonyl group.

A key fragmentation pathway for N-benzyl compounds involves the formation of a stable tropylium ion (C7H7+) at m/z 91.[2] This is a result of cleavage of the bond between the benzylic carbon and the nitrogen atom. Another expected fragmentation is the loss of the carboxylic acid group, either as a neutral loss of CO2 (44 Da) or through more complex rearrangements.

Fragmentation_Pathway cluster_path1 Pathway 1: Benzylic Cleavage cluster_path2 Pathway 2: Carboxylic Acid Loss cluster_path3 Pathway 3: Neutral Loss of Water M_H [M+H]+ m/z 194.12 m_z_91 Tropylium Ion m/z 91.05 M_H->m_z_91 Loss of C4H8NO2 loss_cooh [M+H-COOH]+ m/z 149.12 M_H->loss_cooh Loss of HCOOH loss_h2o [M+H-H2O]+ m/z 176.11 M_H->loss_h2o Loss of H2O

Predicted Fragmentation Pathway of this compound

Experimental Protocols

The successful analysis of this compound relies on robust and well-defined experimental protocols. The following sections detail the methodologies for sample preparation and LC-MS/MS analysis.

Sample Preparation

The choice of sample preparation technique is critical and depends on the biological matrix being analyzed. For plasma or serum samples, protein precipitation is a common and effective method to remove high-abundance proteins that can interfere with the analysis.

Protocol: Protein Precipitation

  • To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing a suitable internal standard.

  • Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube, avoiding the pelleted protein.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

A well-developed LC-MS/MS method will ensure the separation of the analyte from matrix components and provide sensitive and specific detection.

Table 2: LC-MS/MS Method Parameters

ParameterCondition
Liquid Chromatography
ColumnC18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Gradient5% B to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate
Flow Rate0.4 mL/min
Column Temperature40°C
Injection Volume5 µL
Mass Spectrometry
Ionization ModePositive Electrospray Ionization (ESI+)
Capillary Voltage3.5 kV
Source Temperature150°C
Desolvation Temperature400°C
Desolvation Gas Flow800 L/hr
Cone Gas Flow50 L/hr
Collision GasArgon

Table 3: Proposed Multiple Reaction Monitoring (MRM) Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Dwell Time (ms)
This compound (Quantifier)194.1291.052050
This compound (Qualifier)194.12149.121550
Internal Standard (e.g., d5-labeled)199.1596.082050

Experimental Workflow

The overall process for the analysis of this compound can be visualized as a streamlined workflow from sample receipt to data analysis.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample_Collection Biological Sample Collection Protein_Precipitation Protein Precipitation Sample_Collection->Protein_Precipitation Evaporation Supernatant Evaporation Protein_Precipitation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Quantification Quantification & Reporting Data_Acquisition->Quantification

General Experimental Workflow for Mass Spectrometry Analysis

Conclusion

The mass spectrometric analysis of this compound is a critical component in the research and development of PROTACs and other novel chemical entities. The methodologies outlined in this guide provide a robust framework for the sensitive and specific quantification of this important linker molecule. Adherence to detailed experimental protocols and a thorough understanding of its fragmentation behavior are paramount for generating high-quality, reliable data to support drug discovery and development efforts.

References

An In-depth Technical Guide on 3-[Benzyl(methyl)amino]propanoic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-[Benzyl(methyl)amino]propanoic acid, also known as N-benzyl-N-methyl-β-alanine, is a chemical compound with the molecular formula C11H15NO2.[1][2] While not a widely recognized therapeutic agent itself, it serves a significant role in modern medicinal chemistry, primarily as a versatile linker molecule in the development of Proteolysis Targeting Chimeras (PROTACs).[1] This guide provides a comprehensive overview of its discovery, history, and applications in medicinal chemistry, with a focus on its role in the synthesis of PROTACs.

Physicochemical Properties

PropertyValueReference
CAS Number 149692-49-9[1][2][3][4][5][6]
Molecular Formula C11H15NO2[1][2]
Molecular Weight 193.25 g/mol [1][2]
IUPAC Name N-benzyl-N-methyl-β-alanine[2]
Synonyms 3-(Benzyl(methyl)amino)propanoic acid, 3-(N-Benzyl-N-methylamino)propionic acid[6]
Physical Form Solid[2]

Discovery and History

The specific discovery and initial synthesis of this compound are not extensively documented in landmark historical papers, suggesting its likely origin as a research chemical or an intermediate in broader synthetic chemistry efforts. Its prominence has grown with the advent of PROTAC technology. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[1] The linker component of a PROTAC is crucial for its efficacy, as it dictates the spatial orientation of the target protein and the E3 ligase. This compound has emerged as a useful building block for constructing these linkers.[1]

Role in Medicinal Chemistry: A PROTAC Linker

The primary application of this compound in medicinal chemistry is as a bifunctional linker in the synthesis of PROTACs.[1][5] PROTACs consist of three key components: a ligand that binds to the target protein, a ligand that binds to an E3 ubiquitin ligase, and a linker that connects these two ligands.[1]

Signaling Pathway of PROTACs

The mechanism of action for PROTACs, and thus the context in which this compound is utilized, is illustrated in the following signaling pathway:

PROTAC_Pathway cluster_0 PROTAC-Mediated Protein Degradation PROTAC PROTAC (Target Ligand-Linker-E3 Ligand) TernaryComplex Ternary Complex (Target-PROTAC-E3) PROTAC->TernaryComplex Binds TargetProtein Target Protein TargetProtein->TernaryComplex Binds E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex Binds UbiquitinatedTarget Ubiquitinated Target Protein TernaryComplex->UbiquitinatedTarget Ubiquitination Ubiquitin Ubiquitin Ubiquitin->TernaryComplex Proteasome Proteasome UbiquitinatedTarget->Proteasome Recognition DegradedPeptides Degraded Peptides Proteasome->DegradedPeptides Degradation Synthesis_Workflow cluster_1 PROTAC Synthesis Workflow A 1. Activate Carboxylic Acid of This compound B 2. Couple Activated Linker with E3 Ligase Ligand (with free amine) A->B Amide Coupling C 3. Deprotect the Amine of the Linker-E3 Ligand Conjugate B->C Protection Group Removal E 5. Couple Activated Target Ligand with Linker-E3 Ligand Conjugate C->E D 4. Activate Carboxylic Acid of Target Protein Ligand D->E Amide Coupling F 6. Purify Final PROTAC Molecule (e.g., HPLC) E->F Purification

References

An In-depth Technical Guide to 3-[Benzyl(methyl)amino]propanoic Acid: A Key Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-[Benzyl(methyl)amino]propanoic acid, also known as N-benzyl-N-methyl-β-alanine, is a versatile bifunctional molecule that has garnered significant attention in the field of organic synthesis. Its unique structural motif, featuring a secondary amine, a carboxylic acid, and a lipophilic benzyl group, makes it a valuable building block for the construction of complex molecular architectures. This technical guide provides a comprehensive overview of its synthesis, physicochemical properties, and its burgeoning role in medicinal chemistry, particularly as a linker in Proteolysis Targeting Chimeras (PROTACs). Detailed experimental protocols, quantitative data, and visual diagrams are presented to facilitate its practical application in a research and development setting.

Introduction

The strategic incorporation of β-amino acid scaffolds into bioactive molecules is a well-established strategy in drug discovery to enhance metabolic stability, modulate conformational preferences, and improve pharmacokinetic profiles. This compound serves as a readily accessible and highly adaptable precursor for a variety of more complex structures. Its most prominent application to date is in the burgeoning field of PROTACs, where it functions as a linker component, connecting a target-binding ligand to an E3 ligase-recruiting moiety.[1] This guide aims to provide a detailed technical resource for chemists and pharmacologists interested in utilizing this valuable building block.

Physicochemical Properties

A thorough understanding of the physical and chemical characteristics of this compound is essential for its effective use in synthesis and analysis.

PropertyValueReference
CAS Number 149692-49-9[1]
Molecular Formula C₁₁H₁₅NO₂[1]
Molecular Weight 193.25 g/mol [1]
Appearance White to off-white solid
Purity Typically ≥95%
Storage Store in a dry, well-ventilated place at room temperature.

Note: Experimental values for properties such as melting point and boiling point are not consistently reported in publicly available literature and may vary based on purity.

Synthesis of this compound

The synthesis of this compound can be achieved through several synthetic routes. The most common and direct approach involves the Michael addition of N-benzylmethylamine to an acrylic acid equivalent, followed by hydrolysis if an ester is used.

Synthetic Pathway: Michael Addition

The aza-Michael addition is a powerful C-N bond-forming reaction that serves as an efficient method for the synthesis of β-amino acids. In this pathway, the nucleophilic secondary amine, N-benzylmethylamine, adds to the β-position of an acrylate derivative.

Synthesis_Michael_Addition N_benzylmethylamine N-Benzylmethylamine Intermediate_ester Methyl 3-[benzyl(methyl)amino]propanoate N_benzylmethylamine->Intermediate_ester Michael Addition Acrylic_acid_deriv Acrylic Acid Derivative (e.g., Methyl Acrylate) Acrylic_acid_deriv->Intermediate_ester Final_product This compound Intermediate_ester->Final_product Hydrolysis (e.g., LiOH, H₂O/THF)

Figure 1: Synthetic scheme via Michael addition.
Detailed Experimental Protocol

This protocol is a representative example based on general procedures for Michael additions of amines to acrylates and subsequent ester hydrolysis. Researchers should optimize conditions as needed.

Step 1: Synthesis of Methyl 3-[benzyl(methyl)amino]propanoate

  • To a solution of N-benzylmethylamine (1.0 eq) in a suitable solvent such as methanol or under neat conditions, add methyl acrylate (1.0-1.2 eq).

  • The reaction mixture can be stirred at room temperature or gently heated (e.g., 50-60 °C) to accelerate the reaction. Microwave irradiation has also been shown to significantly reduce reaction times for similar transformations.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield methyl 3-[benzyl(methyl)amino]propanoate as an oil.

Step 2: Hydrolysis to this compound

  • Dissolve the methyl 3-[benzyl(methyl)amino]propanoate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.

  • Add an excess of a base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (2-3 eq).

  • Stir the reaction mixture at room temperature until the hydrolysis is complete (monitor by TLC).

  • Acidify the reaction mixture to a pH of approximately 4-5 with an aqueous acid solution (e.g., 1 M HCl).

  • Extract the product with a suitable organic solvent, such as ethyl acetate or dichloromethane.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford this compound. The product can be further purified by recrystallization if necessary.

ReagentMolar Equiv.Purpose
N-Benzylmethylamine1.0Nucleophile
Methyl Acrylate1.0 - 1.2Michael Acceptor
Lithium Hydroxide2.0 - 3.0Hydrolysis Reagent
1 M Hydrochloric AcidAs neededAcidification
Solvents (Methanol, THF, Water, Ethyl Acetate)-Reaction and Extraction Media

Applications as a Building Block in Organic Synthesis

The bifunctional nature of this compound makes it a valuable starting material for the synthesis of a diverse range of target molecules.

Peptide Synthesis and Peptidomimetics

The carboxylic acid and secondary amine moieties allow for its incorporation into peptide chains using standard peptide coupling reagents. The N-benzyl group can be retained for its lipophilic character or removed via hydrogenolysis to reveal a secondary amine for further functionalization.

Synthesis of Heterocyclic Scaffolds

The propanoic acid chain and the amino group can participate in cyclization reactions to form various nitrogen-containing heterocycles, which are prevalent motifs in many pharmaceuticals.

PROTAC Linker Synthesis

A significant and modern application of this compound is in the construction of PROTACs.[1] The carboxylic acid can be activated and coupled to one of the ligands, while the secondary amine, after debenzylation, can be acylated or alkylated to extend the linker and attach to the second ligand.

PROTAC_linker_workflow Building_block 3-[Benzyl(methyl)amino] propanoic Acid Carboxyl_activation Carboxyl Activation (e.g., HATU, EDCI) Building_block->Carboxyl_activation Ligand1_coupling Couple to Ligand 1 Carboxyl_activation->Ligand1_coupling Debenzylation Debenzylation (e.g., H₂, Pd/C) Ligand1_coupling->Debenzylation Linker_extension Linker Extension/ Couple to Ligand 2 Debenzylation->Linker_extension PROTAC PROTAC Molecule Linker_extension->PROTAC

References

A Technical Guide to Sourcing High-Purity 3-[Benzyl(methyl)amino]propanoic Acid for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of commercial suppliers offering high-purity 3-[Benzyl(methyl)amino]propanoic acid (CAS No. 149692-49-9). It includes a comparative analysis of supplier specifications, detailed experimental protocols for quality verification, and a workflow for supplier selection, tailored for professionals in the pharmaceutical and life sciences sectors.

Introduction to this compound

This compound is a bifunctional organic molecule increasingly recognized for its utility in advanced drug development. Its molecular structure incorporates a carboxylic acid group and a tertiary amine, making it a valuable building block in chemical synthesis. Notably, it has been identified as a linker molecule for the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1] PROTACs are a novel therapeutic modality that leverages the cell's own ubiquitin-proteasome system to selectively degrade target proteins, offering a powerful approach for tackling diseases driven by aberrant protein function.[1] Given its critical role in such applications, securing a reliable source of high-purity material is paramount for experimental reproducibility and the integrity of research outcomes.

Commercial Supplier Analysis

The selection of a chemical supplier is a critical decision in the research and development pipeline. Key factors include purity, documentation (Certificate of Analysis), batch-to-batch consistency, and availability. The following table summarizes data for several commercial suppliers of this compound.

SupplierCAS NumberPurity SpecificationMolecular FormulaMolecular Weight ( g/mol )
MedChemExpress 149692-49-9High Purity (specifics on CoA)C11H15NO2193.25
Apollo Scientific 149692-49-9≥95%C11H15NO2193.24
Sigma-Aldrich (via Key Organics) 149692-49-997%C11H15NO2193.25
BLD Pharm 149692-49-9Purity on SpecificationC11H15NO2193.24

Note: This data is compiled from publicly available information and may not reflect the most current offerings. Researchers should always request a batch-specific Certificate of Analysis (CoA) before purchase.

Quality Control and Verification Protocols

Upon receipt of a chemical reagent, particularly for use in drug development, independent verification of its identity and purity is a crucial step in the quality control process.[2][3][4] This ensures that the material meets the stringent requirements for downstream applications.[5][6] The following are generalized protocols for the characterization of this compound.

3.1. Identity Verification via Spectroscopy

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is essential for confirming the chemical structure.

    • ¹H NMR: Should confirm the presence of protons corresponding to the benzyl group, the methyl group, the ethyl chain, and the carboxylic acid proton. Peak integration should match the expected proton counts.

    • ¹³C NMR: Will verify the number and types of carbon atoms in the molecule.

    • Methodology: Dissolve a small sample (5-10 mg) in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Acquire spectra on a 400 MHz or higher NMR spectrometer. Compare the resulting spectra with reference data or predicted shifts to confirm the structure.

  • Mass Spectrometry (MS): MS is used to confirm the molecular weight of the compound.

    • Methodology: A high-resolution mass spectrometer (e.g., ESI-TOF) is ideal. The analysis should reveal a prominent ion peak corresponding to the molecular weight of the compound plus a proton ([M+H]⁺) at approximately 194.1176 m/z.[7]

3.2. Purity Assessment via Chromatography

  • High-Performance Liquid Chromatography (HPLC): HPLC is a primary technique for quantifying the purity of non-volatile organic compounds.[8][9]

    • Objective: To separate the main compound from any impurities and determine its purity as a percentage of the total peak area.

    • Instrumentation: An HPLC system equipped with a UV detector and a C18 reversed-phase column is typically used.[8][9]

    • Mobile Phase: A gradient of an organic solvent (e.g., acetonitrile) and water, often with an additive like 0.1% trifluoroacetic acid (TFA) to improve peak shape.[8][9]

    • Sample Preparation: Prepare a stock solution of the compound in the mobile phase or a suitable solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL.

    • Analysis: Inject the sample and run the gradient method. The purity is calculated by integrating the area of the main peak and dividing it by the total area of all peaks detected at a specific wavelength (e.g., 254 nm). A purity level of ≥98% is often desired for drug development applications.

Visualization of Compound Application and Supplier Selection

4.1. Role in PROTAC Signaling Pathway

As a PROTAC linker, this compound plays a structural role in connecting a ligand for a target protein with a ligand for an E3 ubiquitin ligase. The resulting heterobifunctional molecule hijacks the cell's ubiquitin-proteasome system to induce degradation of the target protein.[1] The diagram below illustrates this general mechanism.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC (Linker + 2 Ligands) TernaryComplex Ternary Complex (POI-PROTAC-E3) PROTAC->TernaryComplex Binds TargetProtein Target Protein (POI) TargetProtein->TernaryComplex E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex UbiquitinatedTarget Ubiquitinated POI TernaryComplex->UbiquitinatedTarget Ubiquitination Ub Ubiquitin (Ub) Ub->TernaryComplex Recruited Proteasome Proteasome UbiquitinatedTarget->Proteasome Recognition DegradedPeptides Degraded Peptides Proteasome->DegradedPeptides Degradation

Caption: General mechanism of a PROTAC, which utilizes a linker to form a ternary complex.

4.2. Workflow for Supplier Qualification

Selecting the right supplier involves a logical workflow to mitigate risks to project timelines and data quality. The following diagram outlines a typical process for qualifying a supplier of a critical chemical reagent.

Supplier_Qualification_Workflow Start Define Project Needs (Purity, Scale, Timeline) Identify Identify Potential Suppliers (Databases, Literature) Start->Identify RequestInfo Request Quotes & Documentation (CoA, SDS, Stock Level) Identify->RequestInfo Evaluate Evaluate Suppliers (Purity, Cost, Lead Time) RequestInfo->Evaluate Select Select Primary Supplier Evaluate->Select Best Candidate Purchase Purchase Small/Test Batch Select->Purchase QC In-House QC Verification (HPLC, NMR, MS) Purchase->QC Decision Meets Specification? QC->Decision Approve Approve Supplier for Project Use Decision->Approve Yes Reevaluate Re-evaluate Other Suppliers or Contact Primary for Different Batch Decision->Reevaluate No Reevaluate->RequestInfo

Caption: A logical workflow for the qualification and selection of a chemical supplier.

References

Navigating the Uncharted: A Technical Guide to the Safe Handling of 3-[Benzyl(methyl)amino]propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-[Benzyl(methyl)amino]propanoic acid, a notable PROTAC (Proteolysis Targeting Chimera) linker, is integral to the synthesis of novel therapeutics. As with any research chemical, a thorough understanding of its safety and handling protocols is paramount to ensure the well-being of laboratory personnel and the integrity of experimental outcomes. This technical guide provides a comprehensive overview of the available safety data, recommended handling procedures, and emergency protocols for this compound. Due to the limited availability of specific toxicological data for this compound, this guide emphasizes a cautious approach, drawing upon general principles of laboratory safety for research chemicals with unknown hazard profiles.

Introduction

Physicochemical Properties

A summary of the known physical and chemical properties of this compound is presented in Table 1. This information is critical for proper storage and handling.

PropertyValueReference
CAS Number 149692-49-9[2]
Molecular Formula C₁₁H₁₅NO₂[2]
Molecular Weight 193.24 g/mol N/A
Appearance Solid[2]
Purity Typically ≥97%[2]
Storage Room temperature in the continental US; may vary elsewhere. Store in a dry, well-ventilated place.[1]

Hazard Identification and Safety Precautions

As of the date of this guide, a specific, detailed Safety Data Sheet (SDS) with comprehensive hazard identification for this compound is not publicly available. In the absence of such data, the compound should be treated as potentially hazardous. The following precautions are based on general safety guidelines for handling research chemicals and structurally related compounds like N-benzylated amino acids.

General Handling
  • Work Area: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[3]

  • Avoid Contact: Take all necessary precautions to avoid direct contact with the skin, eyes, and clothing.[3][4]

  • Aerosol Generation: Avoid the formation of dust and aerosols during handling.[3][4]

  • Personal Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

Personal Protective Equipment (PPE)

A comprehensive list of recommended personal protective equipment is provided in Table 2.

EquipmentSpecificationRationale
Eye Protection Safety glasses with side shields or goggles.Protects eyes from splashes and dust.
Hand Protection Chemical-resistant gloves (e.g., nitrile).Prevents skin contact.
Body Protection Laboratory coat.Protects clothing and skin from contamination.
Respiratory Protection Use a NIOSH-approved respirator if ventilation is inadequate or if handling large quantities.Prevents inhalation of dust or aerosols.

Experimental Protocols: A Conceptual Framework

While specific experimental protocols for the direct use of this compound are proprietary to individual research endeavors, a general workflow for its application in PROTAC synthesis can be conceptualized. This compound, as a linker, would typically be involved in multi-step organic synthesis.

The following diagram illustrates a conceptual workflow for the synthesis of a PROTAC molecule, highlighting the stage where a linker like this compound would be incorporated.

PROTAC_Synthesis_Workflow Conceptual PROTAC Synthesis Workflow cluster_synthesis Synthesis Phase cluster_testing Testing Phase Start Start: Define Target Protein and E3 Ligase Ligand_Synth Synthesize or Procure Target Protein Ligand Start->Ligand_Synth E3_Ligand_Synth Synthesize or Procure E3 Ligase Ligand Start->E3_Ligand_Synth Conjugation Conjugate Ligands with Linker Ligand_Synth->Conjugation E3_Ligand_Synth->Conjugation Linker_Prep Prepare Linker (e.g., this compound) for Conjugation Linker_Prep->Conjugation Purification Purify PROTAC Molecule Conjugation->Purification Characterization Characterize Final PROTAC Purification->Characterization In_Vitro In Vitro Testing (e.g., Binding Assays, Degradation Assays) Characterization->In_Vitro In_Vivo In Vivo Testing In_Vitro->In_Vivo

Caption: Conceptual workflow for PROTAC synthesis and testing.

Emergency Procedures

In the event of an emergency, follow the procedures outlined below.

First Aid Measures
Exposure RouteAction
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.
Skin Contact Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.
Spill and Leak Procedures
  • Minor Spill: Wear appropriate PPE. Carefully sweep up the solid material, avoiding dust generation. Place in a sealed container for disposal. Clean the spill area with soap and water.

  • Major Spill: Evacuate the area. Ensure adequate ventilation. Prevent entry into sewers or waterways. Contact environmental health and safety personnel.

The following diagram illustrates a general workflow for handling a chemical spill.

Spill_Response_Workflow Chemical Spill Response Workflow Spill Chemical Spill Occurs Assess Assess the Situation (Identify substance, quantity, and immediate risks) Spill->Assess Minor_Major Minor or Major Spill? Assess->Minor_Major Evacuate Evacuate Immediate Area Minor_Major->Evacuate Major PPE Don Appropriate PPE Minor_Major->PPE Minor Alert Alert Supervisor and/or Emergency Services Evacuate->Alert Alert->PPE Contain Contain the Spill PPE->Contain Clean_Up Clean Up Spill Using Appropriate Materials Contain->Clean_Up Dispose Dispose of Waste According to Regulations Clean_Up->Dispose Decontaminate Decontaminate Area and Equipment Dispose->Decontaminate Report Complete Incident Report Decontaminate->Report

Caption: General workflow for responding to a chemical spill.

Storage and Disposal

  • Storage: Store in a tightly closed container in a dry and well-ventilated place.[1]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains or waterways.

Conclusion

While this compound is a valuable tool in drug discovery, the lack of specific safety data necessitates a cautious and informed approach to its handling. By adhering to the general safety principles outlined in this guide, researchers can minimize risks and maintain a safe laboratory environment. It is imperative to consult with your institution's environmental health and safety department for specific guidance and to seek out any new safety information as it becomes available.

References

Methodological & Application

Step-by-step synthesis protocol for 3-[Benzyl(methyl)amino]propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes for Researchers, Scientists, and Drug Development Professionals

Introduction

3-[Benzyl(methyl)amino]propanoic acid is a functionalized β-amino acid. Its structural motif is of interest in medicinal chemistry and drug development. β-Amino acids are crucial components of various biologically active molecules, including peptides, and serve as versatile synthons for the creation of diverse molecular architectures. The presence of the N-benzyl and N-methyl groups imparts specific steric and electronic properties, which can be exploited in the design of molecules with tailored biological activities. This document provides a detailed, step-by-step protocol for the synthesis of this compound, commencing from readily available starting materials.

Reaction Scheme

The synthesis is a two-step process beginning with a Michael addition of N-benzylmethylamine to methyl acrylate, yielding the intermediate methyl 3-[benzyl(methyl)amino]propanoate. This is followed by the saponification (hydrolysis) of the methyl ester to afford the final carboxylic acid product.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound.

ParameterValue
Reactants (Step 1)
N-Benzylmethylamine1.0 eq
Methyl Acrylate1.1 eq
SolventMethanol
Intermediate Product
NameMethyl 3-[benzyl(methyl)amino]propanoate
Molecular FormulaC₁₂H₁₇NO₂
Molecular Weight207.27 g/mol
Typical Yield90-95%
Reactants (Step 2)
Methyl 3-[benzyl(methyl)amino]propanoate1.0 eq
Sodium Hydroxide1.5 eq
SolventMethanol/Water
Final Product
NameThis compound
Molecular FormulaC₁₁H₁₅NO₂
Molecular Weight193.25 g/mol
AppearanceWhite to off-white solid
Melting Point112-112.5 °C
Typical Overall Yield85-90%

Experimental Protocols

Step 1: Synthesis of Methyl 3-[benzyl(methyl)amino]propanoate

This procedure details the Michael addition of N-benzylmethylamine to methyl acrylate.

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add N-benzylmethylamine (e.g., 12.1 g, 0.1 mol, 1.0 eq) and methanol (100 mL).

  • Addition of Reactant: While stirring the solution at room temperature, add methyl acrylate (e.g., 9.5 g, 0.11 mol, 1.1 eq) dropwise over 15 minutes.

  • Reaction: Stir the reaction mixture at room temperature for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, remove the methanol under reduced pressure using a rotary evaporator. The resulting crude oil is the desired methyl 3-[benzyl(methyl)amino]propanoate. This intermediate is often of sufficient purity to be used in the next step without further purification.

Step 2: Synthesis of this compound

This procedure describes the hydrolysis of the methyl ester intermediate.

  • Reaction Setup: Dissolve the crude methyl 3-[benzyl(methyl)amino]propanoate (e.g., 0.1 mol) in methanol (100 mL) in a 250 mL round-bottom flask with a magnetic stir bar.

  • Addition of Base: Prepare a solution of sodium hydroxide (e.g., 6.0 g, 0.15 mol, 1.5 eq) in water (50 mL) and add it to the stirred solution of the ester.

  • Reaction: Heat the reaction mixture to reflux (approximately 70-80 °C) and maintain for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

    • Dilute the remaining aqueous solution with water (100 mL).

    • Wash the aqueous layer with diethyl ether (2 x 50 mL) to remove any unreacted starting material or non-polar impurities.

    • Cool the aqueous layer in an ice bath and carefully acidify to pH 5-6 with 1M hydrochloric acid. A white precipitate will form.

    • Collect the solid product by vacuum filtration and wash with cold water.

    • Dry the solid under vacuum to yield this compound.

Characterization Data (Analogous Compounds)

Mandatory Visualization

SynthesisWorkflow Synthesis Workflow for this compound cluster_reactants1 Step 1: Michael Addition cluster_reactants2 Step 2: Saponification cluster_workup Work-up & Purification N_benzylmethylamine N-Benzylmethylamine Reaction1 Stir at RT, 24h N_benzylmethylamine->Reaction1 Methyl_acrylate Methyl Acrylate Methyl_acrylate->Reaction1 Methanol1 Methanol (Solvent) Methanol1->Reaction1 Intermediate Methyl 3-[benzyl(methyl)amino]propanoate Reaction1->Intermediate Evaporation Reaction2 Reflux, 4-6h Intermediate->Reaction2 NaOH Sodium Hydroxide NaOH->Reaction2 Water Water Water->Reaction2 Methanol2 Methanol (Solvent) Methanol2->Reaction2 Acidification Acidification (HCl) Reaction2->Acidification Evaporation & Wash Filtration Filtration Acidification->Filtration Drying Drying Filtration->Drying Final_Product This compound Drying->Final_Product

Caption: Synthesis workflow diagram.

Application Notes and Protocols for the Use of 3-[Benzyl(methyl)amino]propanoic Acid in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of modified amino acids into peptide sequences is a cornerstone of modern drug discovery, offering a powerful strategy to enhance the therapeutic properties of peptide-based candidates. N-alkylation of the peptide backbone, for instance, can confer increased metabolic stability, improved membrane permeability, and conformational rigidity. 3-[Benzyl(methyl)amino]propanoic acid, a synthetic N-alkylated β-amino acid, presents a unique building block for the synthesis of novel peptidomimetics. Its structure, featuring both a methyl and a benzyl group on the nitrogen atom, introduces significant steric hindrance, which necessitates optimized protocols for its efficient incorporation into a growing peptide chain during solid-phase peptide synthesis (SPPS).

These application notes provide detailed protocols and technical guidance for the successful use of this compound in Fmoc-based SPPS. The information presented herein is designed to enable researchers to overcome the challenges associated with the coupling of sterically hindered N-alkylated amino acids and to facilitate the synthesis of peptides with tailored pharmacological profiles.

Data Presentation: Performance of Coupling Reagents for N-Alkylated Amino Acids

The primary challenge in coupling N-alkylated amino acids lies in the reduced nucleophilicity of the secondary amine and the steric hindrance around the reaction center. This often leads to incomplete coupling and lower yields. The choice of coupling reagent is therefore critical for success. The following table summarizes the performance of commonly used coupling reagents for sterically hindered and N-alkylated amino acids, based on literature data.

Coupling ReagentActivating AdditiveBaseTypical Reaction TimeReported Efficiency for N-Alkylated Amino Acids
HATU (Internal, HOAt)DIEA, 2,4,6-Collidine1 - 4 hoursHigh to Very High
HBTU HOBtDIEA, NMM2 - 6 hoursModerate to High
PyBOP (Internal, HOBt)DIEA2 - 6 hoursModerate to High
PyAOP (Internal, HOAt)DIEA1 - 4 hoursHigh to Very High
COMU (Internal, Oxyma)DIEA1 - 3 hoursHigh to Very High
DIC/HOBt HOBtN/A4 - 12 hoursLow to Moderate

Note: DIEA = N,N-Diisopropylethylamine; NMM = N-Methylmorpholine. Reaction times and efficiencies are indicative and can vary depending on the specific sequence and reaction conditions.

Experimental Protocols

The following protocols are based on the widely used Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) orthogonal protection strategy in solid-phase peptide synthesis.

Materials and Reagents
  • Fmoc-protected amino acids

  • This compound (with a suitable temporary N-protecting group if necessary, though the secondary amine is often used directly)

  • Rink Amide resin or other suitable solid support

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine, 20% (v/v) in DMF

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIEA)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water, deionized

  • Diethyl ether, cold

Protocol 1: Standard Fmoc-SPPS Cycle for Natural Amino Acids

This cycle is repeated for each standard amino acid to be added to the peptide chain.

  • Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes.

    • Drain the solution.

    • Add fresh 20% piperidine in DMF and agitate for an additional 15 minutes.

    • Drain and wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Coupling:

    • In a separate vessel, dissolve the Fmoc-amino acid (3 eq.), HATU (2.9 eq.), and DIEA (6 eq.) in DMF.

    • Pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate for 1-2 hours at room temperature.

    • Monitor the coupling completion using a ninhydrin test.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin with DMF (3 times) and DCM (3 times).

Protocol 2: Specialized Coupling of this compound

Due to the steric hindrance of the N-benzyl and N-methyl groups, a more robust coupling protocol is required.

  • Deprotection: Perform the Fmoc deprotection of the preceding amino acid as described in Protocol 1, Step 2.

  • Activation and Coupling:

    • In a separate vessel, dissolve this compound (4 eq.), HATU (3.9 eq.), and DIEA (8 eq.) in DMF.

    • Allow the mixture to pre-activate for 5 minutes.

    • Add the activated solution to the deprotected peptide-resin.

    • Agitate the reaction mixture for 4-6 hours at room temperature. For particularly difficult couplings, the reaction can be allowed to proceed overnight or a second coupling can be performed.

  • Monitoring and Washing:

    • A standard ninhydrin test may not be reliable for secondary amines. A bromophenol blue test can be used as an alternative to monitor the disappearance of the free amine.

    • Once the coupling is deemed complete, drain the solution and wash the resin extensively with DMF (5 times) and DCM (3 times) to remove all excess reagents.

Protocol 3: Final Cleavage and Deprotection

This protocol cleaves the synthesized peptide from the resin and removes the side-chain protecting groups.

  • Resin Preparation: After the final coupling and deprotection of the N-terminal Fmoc group, wash the peptide-resin thoroughly with DCM and dry it under vacuum for at least 1 hour.

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5, v/v/v). Caution: TFA is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment.

  • Cleavage Reaction:

    • Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).

    • Agitate the mixture at room temperature for 2-3 hours. The N-benzyl group is stable to these conditions and will remain on the modified amino acid.

  • Peptide Precipitation and Isolation:

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Wash the resin with a small amount of fresh TFA.

    • Precipitate the crude peptide by adding the TFA filtrate to a 10-fold excess of cold diethyl ether.

    • Centrifuge the mixture to pellet the precipitated peptide.

    • Decant the ether and wash the peptide pellet with cold diethyl ether two more times.

  • Purification:

    • Dry the crude peptide pellet under a stream of nitrogen.

    • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture) and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizations

Experimental Workflow for SPPS with this compound

SPPS_Workflow start Start: Resin Selection (e.g., Rink Amide) resin_swelling 1. Resin Swelling in DMF start->resin_swelling end_node End: Purified Peptide fmoc_deprotection 2. Fmoc Deprotection (20% Piperidine/DMF) resin_swelling->fmoc_deprotection wash1 3. Washing (DMF, DCM) fmoc_deprotection->wash1 aa_coupling 4. Standard Amino Acid Coupling (Fmoc-AA, HATU, DIEA) wash1->aa_coupling wash2 5. Washing (DMF, DCM) aa_coupling->wash2 repeat_cycle Repeat Steps 2-5 for each standard AA wash2->repeat_cycle repeat_cycle->fmoc_deprotection Yes special_coupling_deprotection 6. Fmoc Deprotection of Preceding Residue repeat_cycle->special_coupling_deprotection No special_coupling 7. Coupling of this compound (with HATU, DIEA) special_coupling_deprotection->special_coupling wash3 8. Washing (DMF, DCM) special_coupling->wash3 final_deprotection 9. Final N-terminal Fmoc Deprotection wash3->final_deprotection final_wash 10. Final Washing and Drying final_deprotection->final_wash cleavage 11. Cleavage and Side-Chain Deprotection (TFA/TIS/H2O) final_wash->cleavage precipitation 12. Precipitation in Cold Ether cleavage->precipitation purification 13. Purification (RP-HPLC) precipitation->purification purification->end_node

Caption: Workflow of Solid-Phase Peptide Synthesis with this compound.

Orthogonal Protection Strategy in Fmoc-SPPS

Orthogonal_Protection peptide_resin Peptide on Resin Temporary α-Amino Protection (Fmoc) Permanent Side-Chain Protection (e.g., tBu, Trt) N-Benzyl Group (Stable) deprotection_conditions Deprotection Conditions Mild Base (20% Piperidine/DMF) Strong Acid (e.g., TFA) peptide_resin:f0->deprotection_conditions:c0 Cycle Deprotection peptide_resin:f1->deprotection_conditions:c1 Final Cleavage results Results Selective removal of Fmoc for chain elongation Concomitant removal of side-chain protecting groups and cleavage from resin peptide_resin:f2->results:r1 Remains Intact deprotection_conditions:c0->results:r0 deprotection_conditions:c1->results:r1

Application Notes and Protocols for Targeted Kinase Degradation using a 3-[Benzyl(methyl)amino]propanoic Acid Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation utilizing Proteolysis Targeting Chimeras (PROTACs) has emerged as a transformative therapeutic modality, offering the potential to address previously "undruggable" targets and overcome resistance mechanisms associated with traditional small molecule inhibitors.[] PROTACs are heterobifunctional molecules comprising a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two.[][2] By inducing proximity between the POI and the E3 ligase, PROTACs hijack the cell's natural ubiquitin-proteasome system to trigger the ubiquitination and subsequent degradation of the target protein.[3]

The linker component of a PROTAC is not merely a spacer but plays a critical role in determining the efficacy, selectivity, and physicochemical properties of the degrader.[4][5] The length, rigidity, and chemical composition of the linker influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for efficient protein degradation.[2]

This document provides detailed application notes and protocols for the use of a 3-[Benzyl(methyl)amino]propanoic acid -based linker in the development of PROTACs for the targeted degradation of kinase proteins. For illustrative purposes, we describe a hypothetical PROTAC, BTK-Degrader-1 , which targets Bruton's tyrosine kinase (BTK) for degradation by the E3 ligase Cereblon (CRBN).

Mechanism of Action

The fundamental mechanism of PROTAC-mediated protein degradation involves the formation of a ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase. This proximity, induced by the PROTAC, facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the surface of the target protein. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome. The PROTAC molecule is not degraded in this process and can act catalytically to induce the degradation of multiple target protein molecules.

PROTAC_Mechanism cluster_0 Cellular Environment POI Kinase (e.g., BTK) Ternary_Complex Ternary Complex (BTK-PROTAC-CRBN) POI->Ternary_Complex Binds PROTAC BTK-Degrader-1 (Warhead-Linker-E3 Ligand) PROTAC->Ternary_Complex E3_Ligase E3 Ligase (CRBN) E3_Ligase->Ternary_Complex Recruits Ub_POI Poly-ubiquitinated Kinase Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Transfer Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded_Protein Degraded Peptides Proteasome->Degraded_Protein Degradation BTK_Signaling BCR BCR LYN_SYK LYN/SYK BCR->LYN_SYK Activation BTK BTK LYN_SYK->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 Phosphorylation IP3_DAG IP3 / DAG PLCg2->IP3_DAG Activation NFkB_MAPK NF-κB / MAPK Pathways IP3_DAG->NFkB_MAPK Cell_Survival Cell Proliferation & Survival NFkB_MAPK->Cell_Survival Experimental_Workflow cluster_workflow PROTAC Evaluation Workflow Synthesis PROTAC Synthesis (BTK-Degrader-1) Cell_Culture Cell Culture (e.g., Ramos cells) Treatment PROTAC Treatment (Dose & Time Course) Cell_Culture->Treatment Western_Blot Western Blot for Kinase Degradation Treatment->Western_Blot Viability_Assay Cell Viability Assay Treatment->Viability_Assay Data_Analysis Data Analysis (DC50, IC50, Dmax) Western_Blot->Data_Analysis Viability_Assay->Data_Analysis

References

Application Notes: The Role of 3-[Benzyl(methyl)amino]propanoic Acid in PROTAC-Based Cancer Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-[Benzyl(methyl)amino]propanoic acid is classified as a Proteolysis Targeting Chimera (PROTAC) linker.[1][2][3][4] PROTACs are a revolutionary class of therapeutic agents designed to eliminate specific disease-causing proteins by co-opting the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS).[1][2][3][5] Unlike traditional inhibitors that merely block a protein's function, PROTACs lead to the complete degradation and removal of the target protein.[5][6] This offers several advantages, including the potential to target proteins previously considered "undruggable" and to overcome drug resistance.[1][5]

A PROTAC molecule is a heterobifunctional chimera, comprising three key components:

  • A warhead: A ligand that specifically binds to the target protein of interest (POI), such as an oncoprotein driving cancer progression.

  • An E3 ligase ligand: A molecule that recruits a specific E3 ubiquitin ligase, a component of the UPS.

  • A linker: A chemical scaffold that connects the warhead and the E3 ligase ligand.[7][8][9]

This compound serves as a foundational structure for the linker component. The nature of the linker, including its length, rigidity, and composition, is a critical determinant of a PROTAC's efficacy, influencing the formation and stability of the key ternary complex (POI-PROTAC-E3 ligase) required for protein degradation.[7][8][10][][12]

Mechanism of Action

The mechanism of action for a PROTAC incorporating a linker derived from this compound follows a catalytic cycle:

  • Ternary Complex Formation: The PROTAC molecule simultaneously binds to the target protein (POI) and an E3 ubiquitin ligase within the cell, forming a POI-PROTAC-E3 ligase ternary complex.[7][13]

  • Ubiquitination: The formation of this complex brings the POI into close proximity with the E3 ligase. The E3 ligase then facilitates the transfer of ubiquitin molecules from a charged E2 conjugating enzyme to the POI, tagging it for destruction.[1][2][13]

  • Proteasomal Degradation: The polyubiquitinated POI is recognized by the 26S proteasome, which unfolds and degrades the protein into smaller peptides.[2][13]

  • Recycling: After the POI is ubiquitinated, the PROTAC molecule is released and can bind to another POI and E3 ligase, initiating another cycle of degradation. This catalytic nature allows PROTACs to be effective at very low concentrations.[10][13]

PROTAC_Mechanism cluster_0 cluster_1 cluster_2 cluster_3 PROTAC PROTAC (Linker: this compound derivative) Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Binds POI Protein of Interest (e.g., Oncoprotein) POI->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Ternary_Complex->PROTAC Releases Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Induces Ub_POI Polyubiquitinated POI Ubiquitination->Ub_POI Tags POI with Ubiquitin Proteasome 26S Proteasome Ub_POI->Proteasome Degradation Degradation Proteasome->Degradation Peptides Degraded Peptides Degradation->Peptides

Caption: Mechanism of Action for a PROTAC-based therapeutic. (Within 100 characters)

Quantitative Data Presentation

The efficacy of a novel PROTAC is assessed using several quantitative metrics. The data presented below is illustrative of typical measurements for an effective PROTAC targeting an oncoprotein such as BCR-ABL or BRD4 in relevant cancer cell lines.

Table 1: In Vitro Degradation Efficacy of a Hypothetical PROTAC

Parameter Description Value Cell Line
DC₅₀ (nM) The concentration of PROTAC required to degrade 50% of the target protein. 15 nM K562 (Leukemia)
Dₘₐₓ (%) The maximum percentage of protein degradation achieved. >95% K562 (Leukemia)

| Degradation t₁/₂ (h) | The time required to degrade 50% of the target protein at a saturating PROTAC concentration. | 2 hours | K562 (Leukemia) |

Table 2: In Vitro Anti-proliferative Activity of a Hypothetical PROTAC

Parameter Description Value Cell Line
IC₅₀ (nM) The concentration of PROTAC that inhibits 50% of cancer cell growth or viability. 50 nM K562 (Leukemia)

| GI₅₀ (nM) | The concentration of PROTAC that causes 50% growth inhibition. | 45 nM | MV-4-11 (Leukemia) |

Experimental Protocols

The development and validation of a PROTAC therapeutic involve a series of key experiments to determine its efficacy and mechanism of action.

Experimental_Workflow cluster_synthesis 1. Synthesis & Characterization cluster_invitro 2. In Vitro Evaluation cluster_invivo 3. In Vivo Studies synthesis PROTAC Synthesis (incorporating the linker) characterization Structural Verification (NMR, LC-MS) synthesis->characterization binding_assay Binding Affinity Assays (SPR, ITC) characterization->binding_assay degradation_assay Protein Degradation Assay (Western Blot, ELISA) binding_assay->degradation_assay cell_viability Cell Viability/Proliferation (MTT, CellTiter-Glo) degradation_assay->cell_viability pk_pd Pharmacokinetics (PK) & Pharmacodynamics (PD) cell_viability->pk_pd xenograft Tumor Xenograft Model (Efficacy Studies) pk_pd->xenograft toxicity Toxicology Assessment xenograft->toxicity

Caption: General experimental workflow for PROTAC development. (Within 100 characters)
Protocol 1: Western Blot for Target Protein Degradation

Objective: To quantify the degradation of a target protein in cancer cells following treatment with a PROTAC.

Materials:

  • Cancer cell line of interest (e.g., K562, HeLa)

  • PROTAC stock solution (e.g., 10 mM in DMSO)

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Seeding: Seed cancer cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.

  • PROTAC Treatment: Prepare serial dilutions of the PROTAC in fresh cell culture medium. Treat the cells with a range of concentrations (e.g., 1 nM to 10 µM) and a vehicle control (DMSO). Incubate for a specified time (e.g., 24 hours).

  • Cell Lysis:

    • Wash the cells twice with ice-cold PBS.

    • Add 100-200 µL of ice-cold RIPA buffer to each well.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA Protein Assay Kit according to the manufacturer's instructions.

  • Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel.

    • Run the gel until adequate separation is achieved.

    • Transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody for the target protein overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Apply the ECL substrate to the membrane.

    • Capture the chemiluminescent signal using an imaging system.

    • Re-probe the membrane with a loading control antibody.

    • Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control to determine DC₅₀ and Dₘₐₓ.[14][15]

Protocol 2: Cell Viability Assay (e.g., CellTiter-Glo®)

Objective: To assess the effect of a PROTAC on the viability and proliferation of cancer cells.

Materials:

  • Cancer cell line of interest

  • PROTAC stock solution

  • Opaque-walled 96-well plates suitable for luminescence measurements

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells in an opaque-walled 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well). Incubate for 24 hours to allow for cell attachment.

  • PROTAC Treatment: Prepare a serial dilution of the PROTAC in cell culture medium. Add the diluted PROTAC to the wells, ensuring a final volume of 100 µL per well. Include wells with vehicle control (DMSO) and no-cell controls (medium only).

  • Incubation: Incubate the plate for a specified period, typically 72 hours, under standard cell culture conditions.

  • Assay Procedure:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.

    • Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well (e.g., 100 µL).

    • Mix the contents by placing the plate on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence of each well using a luminometer.

  • Data Analysis:

    • Subtract the average background luminescence from the no-cell control wells.

    • Normalize the data by setting the vehicle-treated wells to 100% viability.

    • Plot the percentage of cell viability against the logarithm of the PROTAC concentration.

    • Use a non-linear regression model (e.g., sigmoidal dose-response) to calculate the IC₅₀ value.[15]

References

Application Notes and Protocols for Assessing the In-Vitro Stability of PROTACs with a 3-[Benzyl(methyl)amino]propanoic acid Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a novel therapeutic modality that induce the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system.[1][2] A PROTAC molecule consists of three components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[3][4] The linker is a critical determinant of a PROTAC's therapeutic success, influencing not only the formation of the crucial ternary complex but also the molecule's overall stability, solubility, and permeability.[5][6] An unstable linker can lead to premature degradation, limiting bioavailability and in vivo efficacy.[5]

This document provides detailed protocols for assessing the in vitro stability of PROTACs, with a particular focus on those incorporating a 3-[Benzyl(methyl)amino]propanoic acid linker. This linker belongs to the broader class of alkyl-amino linkers, which can be susceptible to metabolic degradation. Therefore, a thorough in vitro stability assessment is crucial. The following protocols for microsomal and plasma stability, as well as chemical stability, are designed to provide a comprehensive evaluation of a PROTAC's stability profile early in the drug discovery process.

PROTAC Mechanism of Action

PROTACs function by inducing proximity between a target protein and an E3 ligase, which facilitates the ubiquitination and subsequent degradation of the target protein.[2][7] A stable PROTAC is essential for the successful formation of the ternary complex (POI-PROTAC-E3 ligase) and the subsequent downstream events.[8]

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex E3 E3 Ubiquitin Ligase E3->Ternary_Complex Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ub Ubiquitin Ub_E1 Ub-E1 Ub->Ub_E1 E1 E1 E1->Ub_E1 ATP E2 E2 Ub_E2 Ub-E2 E2->Ub_E2 Ub_E1->Ub_E2 E2 Ub_E2->Poly_Ub_POI E3 Ligase Activity Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Proteasome->PROTAC Recycling Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Caption: PROTAC mechanism of action.

Data Presentation: Comparative Stability of PROTAC Linkers

The choice of linker chemistry significantly impacts a PROTAC's susceptibility to metabolic and chemical degradation. The following table summarizes the stability characteristics of prevalent linker classes.

Linker TypeKey FeaturesMetabolic StabilityChemical StabilityCommon Degradation Pathways
Alkyl Chains Simple, synthetically accessible, hydrophobic.[3]Generally stable to cleavage.[5]High.[5]Cytochrome P450 (CYP)-mediated hydroxylation.[5]
Polyethylene Glycol (PEG) Hydrophilic, improves solubility.[3]Can be more susceptible to enzymatic degradation than alkyl chains.[5]Generally stable, but can undergo oxidation.[5]Progressive shortening through ether peroxidation.[5]
Alkyl/PEG Hybrids Balances hydrophilicity and lipophilicity.[5]Varies based on the ratio of alkyl to PEG units.Generally stable.Susceptible to both hydroxylation and peroxidation.[5]
Piperazine/Piperidine Rigid structures, can improve metabolic stability and solubility.[3]High. The rigid structure can sterically hinder access by metabolic enzymes.[9]Very Stable.Generally resistant to common metabolic pathways.
This compound Contains a tertiary amine and a potential site for N-dealkylation.Potentially susceptible to N-dealkylation.Generally stable under physiological pH.N-dealkylation, oxidation of the benzyl group.

Experimental Protocols

Accurate assessment of linker stability is crucial for PROTAC development. The following are detailed methodologies for key stability assays.

Protocol 1: In Vitro Metabolic Stability Assay using Human Liver Microsomes (HLM)

This assay determines the rate of metabolic degradation of a PROTAC® when incubated with human liver microsomes.[10]

Microsomal_Stability_Workflow cluster_workflow Microsomal Stability Assay Workflow A Prepare PROTAC and Control Solutions C Pre-warm HLM/Buffer Mix and PROTAC at 37°C A->C B Prepare HLM and Phosphate Buffer (pH 7.4) B->C D Initiate Reaction with NADPH Regenerating System C->D E Incubate at 37°C (Time points: 0, 5, 15, 30, 60 min) D->E F Quench Reaction with Cold Acetonitrile + Internal Standard E->F G Centrifuge to Pellet Protein F->G H Analyze Supernatant by LC-MS/MS G->H I Data Analysis: Calculate t½ and Intrinsic Clearance H->I

Caption: Workflow for the in vitro microsomal stability assay.

Objective: To determine the rate of metabolic degradation of a PROTAC when incubated with human liver microsomes.[11]

Materials:

  • Test PROTAC compound

  • Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Positive control compound with known metabolic instability (e.g., Verapamil)

  • Negative control compound with known metabolic stability (e.g., Warfarin)

  • Acetonitrile with internal standard (for quenching and sample preparation)

  • LC-MS/MS system for analysis

Procedure:

  • Preparation: Prepare a stock solution of the test PROTAC® and control compounds in a suitable organic solvent (e.g., DMSO).[10] Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation: In a 96-well plate, add the test PROTAC® (final concentration typically 1 µM) to pre-warmed phosphate buffer.[10] Add HLM (final concentration typically 0.5 mg/mL) and pre-incubate at 37°C for 5-10 minutes.[10][11]

  • Initiation: Initiate the reaction by adding the NADPH regenerating system.[10]

  • Time Points and Quenching: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.[10] Quench the reaction by adding cold acetonitrile containing an internal standard.[11] This step also precipitates the microsomal proteins.[5]

  • Sample Preparation: Vortex the samples and centrifuge to pellet the precipitated protein.[10] Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.

  • LC-MS/MS Analysis: Analyze the samples to quantify the remaining concentration of the parent PROTAC® at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining PROTAC against time.[5] The slope of the linear regression line gives the elimination rate constant (k). Calculate the half-life (t½) using the formula: t½ = 0.693 / k.[5][10]

Protocol 2: In Vitro Plasma Stability Assay

This assay assesses the stability of a PROTAC in the presence of plasma enzymes, such as esterases and proteases.[5]

Objective: To determine the stability of a PROTAC in plasma from a relevant species (e.g., human, mouse, rat).[5]

Materials:

  • Test PROTAC compound

  • Frozen plasma (human, mouse, rat)

  • Phosphate buffer (pH 7.4)

  • Positive control compound (e.g., a compound known to be unstable in plasma)

  • Acetonitrile or methanol with internal standard

  • LC-MS/MS system

Procedure:

  • Preparation: Prepare a stock solution of the test PROTAC® and control compound in DMSO.[10] Thaw frozen plasma at 37°C.

  • Incubation: Add the test PROTAC® (final concentration typically 1 µM) to pre-warmed plasma in a 96-well plate.[10] Incubate the plate at 37°C with gentle shaking.

  • Time Points and Quenching: At specified time points (e.g., 0, 15, 30, 60, 120 minutes), take aliquots of the incubation mixture.[10] Quench the reaction by adding cold acetonitrile or methanol with an internal standard.

  • Sample Preparation: Centrifuge the samples to pellet precipitated proteins. Transfer the supernatant for analysis.

  • LC-MS/MS Analysis: Quantify the remaining parent PROTAC at each time point.

  • Data Analysis: Plot the percentage of remaining PROTAC against time. Calculate the half-life (t½) from the slope of the linear regression of the natural logarithm of the percentage of remaining PROTAC versus time.

Protocol 3: Chemical Stability in Aqueous Buffer

This assay evaluates the intrinsic chemical stability of a PROTAC, particularly its susceptibility to hydrolysis, in a physiological buffer.[5]

Objective: To assess the hydrolytic stability of a PROTAC at physiological pH.[5]

Materials:

  • Test PROTAC compound

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile or other suitable organic solvent

  • HPLC-UV or LC-MS/MS system

Procedure:

  • Preparation: Prepare a stock solution of the PROTAC in a suitable solvent (e.g., DMSO).

  • Incubation: Add the PROTAC stock solution to PBS (pH 7.4) to achieve the final desired concentration (e.g., 10 µM).[10] Incubate the solution at a controlled temperature (e.g., 37°C).

  • Time Points: Take samples at various time points (e.g., 0, 1, 4, 8, 24 hours).[10]

  • Analysis: Directly analyze the samples by LC-MS/MS or HPLC-UV to determine the concentration of the parent PROTAC®.[10]

  • Data Analysis: Plot the percentage of the remaining PROTAC® against time.[10] Calculate the degradation rate and half-life.

Conclusion

The in vitro stability of a PROTAC is a critical factor that influences its potential as a therapeutic agent. The protocols outlined in this document provide a framework for the systematic evaluation of PROTACs containing a this compound linker. By assessing metabolic, plasma, and chemical stability, researchers can identify potential liabilities early in the drug discovery process, enabling the design of more robust and effective protein degraders.

References

Application Notes and Protocols for Cell Permeability Assays of PROTACs Containing a 3-[Benzyl(methyl)amino]propanoic Acid Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins.[1][2] These heterobifunctional molecules are comprised of a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two.[1] The linker is a critical determinant of a PROTAC's efficacy, significantly influencing its physicochemical properties, including cell permeability.[3][]

PROTACs often possess high molecular weights and large polar surface areas, characteristics that typically lead to poor cell permeability and place them "beyond the Rule of 5".[5][6][7] Consequently, a thorough and accurate assessment of a PROTAC's ability to cross the cell membrane is a critical step in the development of effective degraders.[8] This document provides detailed application notes and protocols for key assays to evaluate the cell permeability of PROTACs, with a specific focus on those incorporating a 3-[Benzyl(methyl)amino]propanoic acid linker. This linker class, with its tertiary amine and aromatic moiety, may present unique permeability characteristics that warrant careful investigation.

Key Permeability Assays for PROTACs

A comprehensive evaluation of PROTAC permeability typically involves a combination of in vitro models that assess both passive diffusion and active transport mechanisms. The most widely employed assays include the Parallel Artificial Membrane Permeability Assay (PAMPA), the Caco-2 permeability assay, and cellular uptake assays.[8][9]

  • Parallel Artificial Membrane Permeability Assay (PAMPA): A high-throughput, cell-free assay that models passive transcellular permeability. It is a cost-effective method for early-stage screening of compounds based on their ability to diffuse across a synthetic membrane coated with a lipid solution.[5][9][10]

  • Caco-2 Permeability Assay: This cell-based assay utilizes a monolayer of differentiated Caco-2 cells, which mimic the human intestinal epithelium.[10][11] It provides a more physiologically relevant assessment of permeability by accounting for passive diffusion, active transport, and efflux mechanisms.[5] Given that PROTACs can be substrates for efflux transporters, this assay is crucial for understanding their net cellular accumulation.[12][13]

  • Cellular Uptake Assay: This assay directly measures the intracellular concentration of a PROTAC after incubation with cultured cells.[1][9] The cells are lysed, and the concentration of the PROTAC in the lysate is typically determined by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), providing a definitive measure of cell penetration.[1]

Data Presentation: Quantitative Analysis of Permeability

The following tables present illustrative quantitative data for a hypothetical PROTAC, "PROTAC-X," containing a this compound linker. These values are for demonstration purposes and should be determined experimentally for each specific molecule.

Table 1: PAMPA Permeability of PROTAC-X

CompoundApparent Permeability (Papp) (10⁻⁶ cm/s)Permeability Classification
PROTAC-X1.5 ± 0.2Low to Moderate
Propranolol (High Permeability Control)15.2 ± 1.8High
Atenolol (Low Permeability Control)0.3 ± 0.1Low

Table 2: Caco-2 Permeability of PROTAC-X

DirectionApparent Permeability (Papp) (10⁻⁶ cm/s)Efflux Ratio (B-A / A-B)
Apical to Basolateral (A-B)0.8 ± 0.153.1
Basolateral to Apical (B-A)2.5 ± 0.4

An efflux ratio significantly greater than 2 suggests that the PROTAC is a substrate of an efflux transporter.[5]

Table 3: Intracellular Concentration of PROTAC-X in HeLa Cells via LC-MS/MS

Treatment Time (hours)Extracellular Concentration (nM)Intracellular Concentration (nM)
110018.5 ± 2.5
410055.2 ± 6.8
1210095.7 ± 11.3
24100120.1 ± 14.9

Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To assess the passive permeability of a PROTAC across an artificial lipid membrane.

Materials:

  • 96-well filter plates (e.g., Millipore MultiScreen-IP, 0.45 µm)

  • 96-well acceptor plates

  • Phospholipid solution (e.g., 2% w/v phosphatidylcholine in dodecane)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test PROTAC compound stock solution (e.g., 10 mM in DMSO)

  • Plate reader for UV-Vis absorbance or LC-MS/MS for quantification

Procedure:

  • Prepare Acceptor Plate: Add 300 µL of PBS to each well of the 96-well acceptor plate.

  • Coat Filter Plate: Carefully pipette 5 µL of the phospholipid solution onto the membrane of each well of the 96-well filter plate. Allow the lipid to impregnate the membrane for at least 5 minutes.

  • Prepare Donor Solution: Prepare the PROTAC dosing solution by diluting the stock solution in PBS to the final desired concentration (e.g., 10 µM).

  • Start Assay: Add 150 µL of the PROTAC dosing solution to the apical (upper) compartment of the filter plate.

  • Incubation: Carefully place the filter plate into the acceptor plate, ensuring the bottom of the membrane is in contact with the buffer in the acceptor plate. Incubate the plate assembly at room temperature for a specified time (e.g., 4-18 hours) in a sealed container with a wet paper towel to minimize evaporation.

  • Quantification: After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method, typically LC-MS/MS.[8]

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (VA / (Area × time)) × -ln(1 - ([C]A / [C]eq)) Where:

    • VA is the volume of the acceptor well.

    • Area is the surface area of the filter.

    • time is the incubation time in seconds.

    • [C]A is the concentration of the PROTAC in the acceptor well.

    • [C]eq is the theoretical equilibrium concentration.[8]

Workflow for PAMPA:

PAMPA_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_acceptor Prepare Acceptor Plate (PBS) assemble Assemble Plates prep_acceptor->assemble coat_filter Coat Filter Plate (Lipid) add_donor Add Donor Solution to Filter Plate coat_filter->add_donor prep_donor Prepare Donor Solution (PROTAC) prep_donor->add_donor add_donor->assemble incubate Incubate assemble->incubate quantify Quantify PROTAC Concentration (LC-MS/MS) incubate->quantify calculate Calculate Papp quantify->calculate

PAMPA Experimental Workflow.
Protocol 2: Caco-2 Permeability Assay

Objective: To determine the bidirectional permeability and efflux ratio of a PROTAC across a Caco-2 cell monolayer.

Materials:

  • Caco-2 cells

  • Transwell plates (e.g., 24-well)

  • Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, penicillin-streptomycin)

  • Hanks' Balanced Salt Solution (HBSS)

  • PROTAC compound

  • LC-MS/MS system

  • TEER meter

Procedure:

  • Cell Culture: Seed Caco-2 cells on Transwell inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity: Measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity.

  • Permeability Assay (Apical to Basolateral - A-B): a. Gently wash the cell monolayers with pre-warmed HBSS.[8] b. Add the PROTAC dosing solution to the apical (upper) compartment.[8] c. Add fresh HBSS to the basolateral (lower) compartment.[8] d. Incubate at 37°C with gentle shaking.[8] e. At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral compartment and replace with fresh HBSS.[8]

  • Permeability Assay (Basolateral to Apical - B-A): a. Gently wash the cell monolayers with pre-warmed HBSS.[8] b. Add the PROTAC dosing solution to the basolateral compartment.[8] c. Add fresh HBSS to the apical compartment. d. Incubate at 37°C with gentle shaking. e. At specified time points, collect samples from the apical compartment and replace with fresh HBSS.

  • Quantification: Determine the concentration of the PROTAC in the collected samples using LC-MS/MS.

  • Data Analysis: a. Calculate the apparent permeability coefficient (Papp) for both A→B and B→A directions. b. Calculate the efflux ratio: Efflux Ratio = Papp (B-A) / Papp (A-B).[5]

Workflow for Caco-2 Permeability Assay:

Caco2_Workflow cluster_culture Cell Culture & QC cluster_assay Permeability Assay cluster_analysis Analysis seed_cells Seed Caco-2 Cells on Transwells culture_cells Culture for 21-25 Days seed_cells->culture_cells check_teer Check Monolayer Integrity (TEER) culture_cells->check_teer wash_monolayer Wash Monolayer with HBSS check_teer->wash_monolayer add_protac_ab A-B: Add PROTAC to Apical wash_monolayer->add_protac_ab add_protac_ba B-A: Add PROTAC to Basolateral wash_monolayer->add_protac_ba incubate Incubate at 37°C add_protac_ab->incubate add_protac_ba->incubate sample_collection Collect Samples Over Time incubate->sample_collection quantify_lcms Quantify PROTAC (LC-MS/MS) sample_collection->quantify_lcms calculate_papp Calculate Papp (A-B and B-A) quantify_lcms->calculate_papp calculate_efflux Calculate Efflux Ratio calculate_papp->calculate_efflux

Caco-2 Permeability Assay Workflow.
Protocol 3: Cellular Uptake Assay by LC-MS/MS

Objective: To quantify the intracellular accumulation of a PROTAC in a chosen cell line.

Materials:

  • Target cell line (e.g., HeLa, LNCaP)

  • Cell culture plates (e.g., 6-well or 12-well)

  • Cell culture medium

  • PROTAC compound

  • Ice-cold PBS

  • Lysis buffer (e.g., acetonitrile with 0.1% formic acid)[1]

  • Cell scraper

  • LC-MS/MS system

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate and allow them to adhere and grow to approximately 80% confluency.[1]

  • PROTAC Treatment: Treat the cells with the PROTAC at the desired concentration(s) in cell culture medium. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for various time points (e.g., 1, 4, 12, 24 hours) at 37°C.

  • Washing: After incubation, aspirate the medium and wash the cells three times with ice-cold PBS to remove any extracellular PROTAC.

  • Cell Lysis and PROTAC Extraction: Add ice-cold lysis buffer (e.g., acetonitrile with 0.1% formic acid) to each well. Use a cell scraper to detach the cells and ensure complete lysis.[1]

  • Sample Collection: Transfer the cell lysate/acetonitrile mixture to a microcentrifuge tube.[1]

  • Protein Precipitation: Centrifuge the samples to pellet the precipitated protein and cell debris.

  • Quantification: Transfer the supernatant containing the extracted PROTAC to a new plate or vials for LC-MS/MS analysis to determine its concentration.

  • Data Analysis: Normalize the intracellular PROTAC concentration to the total protein concentration in the lysate (determined by a separate protein assay, e.g., BCA assay) or to the cell number.[8]

Workflow for Cellular Uptake Assay:

Cellular_Uptake_Workflow cluster_cell_prep Cell Preparation cluster_treatment PROTAC Treatment cluster_extraction Extraction & Analysis cluster_data Data Analysis seed_cells Seed Cells in Plate grow_cells Grow to 80% Confluency seed_cells->grow_cells treat_cells Treat Cells with PROTAC grow_cells->treat_cells incubate Incubate for Desired Time treat_cells->incubate wash_cells Wash with Ice-Cold PBS incubate->wash_cells lyse_cells Lyse Cells & Extract PROTAC wash_cells->lyse_cells centrifuge Centrifuge to Pellet Debris lyse_cells->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze normalize Normalize to Protein or Cell Count analyze->normalize

Cellular Uptake Assay Workflow.

Conclusion

The assessment of cell permeability is a critical aspect of PROTAC development. The unique structural features of PROTACs, including the nature of their linkers, necessitate a multi-faceted approach to accurately determine their ability to reach intracellular targets. By employing a combination of PAMPA for high-throughput screening of passive permeability, Caco-2 assays for a more detailed analysis of both passive and active transport, and direct cellular uptake assays for definitive quantification of intracellular accumulation, researchers can gain invaluable insights. This comprehensive evaluation will guide the optimization of PROTAC design, particularly the linker, to enhance cell permeability and ultimately accelerate the development of these promising therapeutics.

References

Application Notes and Protocols: Synthesis and Application of a Novel Fluorescent Probe for Cellular Imaging

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Synthesis of Fluorescently Labeled 3-[Benzyl(methyl)amino]propanoic Acid for Imaging Studies

Introduction

The visualization of biological processes at the molecular level is crucial for advancing our understanding of cellular function and for the development of new therapeutic agents.[1][2][3] Fluorescent probes have become indispensable tools in bioimaging due to their high sensitivity, specificity, and the ability to provide real-time spatiotemporal information in living systems.[] Small molecule-based fluorescent probes, in particular, offer the advantage of minimal structural perturbation to the biological system under investigation.[5] This document details the synthesis and application of a novel fluorescently labeled derivative of this compound, designed for cellular imaging studies.

This compound is a synthetic amino acid derivative. While it has been identified as a component of PROTAC (Proteolysis Targeting Chimera) linkers, its potential as a fluorescent probe has not been extensively explored.[6] By conjugating a fluorescent dye to this molecule, we can create a novel tool for researchers to potentially track its uptake, distribution, and fate within living cells. This application note provides a proposed synthetic protocol, characterization data, and a detailed methodology for its use in cellular imaging.

Materials and Methods

Synthesis of Fluorescently Labeled this compound

The proposed synthesis involves the covalent attachment of a commercially available fluorescent dye, such as a fluorescein isothiocyanate (FITC), to the secondary amine of this compound is not feasible due to the tertiary nature of the amine after methylation. A more viable approach is to functionalize the carboxylic acid group of this compound with a fluorescent dye containing a reactive amine or alcohol group via an amide or ester linkage, respectively. This protocol outlines the synthesis of a FITC-labeled derivative through an amide bond formation with an amino-functionalized linker attached to the carboxylic acid.

Proposed Synthetic Scheme:

A two-step process is proposed:

  • Activation of the carboxylic acid of this compound.

  • Coupling of the activated acid with an amine-containing fluorescent dye, for example, a commercially available amino-fluorescein.

Synthesis_Workflow cluster_synthesis Synthesis Workflow start This compound activator Carboxylic Acid Activation (e.g., EDC/NHS) start->activator activated_intermediate Activated Ester Intermediate activator->activated_intermediate coupling Amide Bond Formation activated_intermediate->coupling fluorescent_dye Amine-Reactive Fluorescent Dye (e.g., Fluorescein-amine) fluorescent_dye->coupling product Fluorescently Labeled Product coupling->product purification Purification (e.g., HPLC) product->purification final_product Purified Fluorescent Probe purification->final_product

Caption: Proposed workflow for the synthesis of the fluorescent probe.

Experimental Protocol:

  • Activation of this compound:

    • Dissolve this compound (1 equivalent) in anhydrous N,N-Dimethylformamide (DMF).

    • Add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC, 1.2 equivalents) and N-hydroxysuccinimide (NHS, 1.2 equivalents).

    • Stir the reaction mixture at room temperature for 4-6 hours under an inert atmosphere (e.g., nitrogen or argon).

  • Coupling with Amino-Fluorescein:

    • In a separate flask, dissolve an amine-functionalized fluorescein derivative (1 equivalent) and triethylamine (2 equivalents) in anhydrous DMF.

    • Slowly add the solution of the activated this compound to the fluorescein solution.

    • Stir the reaction mixture at room temperature overnight, protected from light.

  • Purification:

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, remove the DMF under reduced pressure.

    • Purify the crude product using high-performance liquid chromatography (HPLC) to obtain the pure fluorescently labeled compound.

  • Characterization:

    • Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

    • Determine the photophysical properties, including absorption and emission spectra, quantum yield, and photostability.

Cellular Imaging Protocol

This protocol provides a general guideline for using the synthesized fluorescent probe for imaging studies in cultured cells.

Imaging_Workflow cluster_imaging Cellular Imaging Workflow cell_culture Cell Seeding and Culture probe_incubation Incubation with Fluorescent Probe cell_culture->probe_incubation washing Wash to Remove Unbound Probe probe_incubation->washing fixation Cell Fixation (Optional) washing->fixation mounting Mounting on Microscope Slide fixation->mounting imaging Fluorescence Microscopy mounting->imaging

Caption: General workflow for cellular imaging experiments.

Experimental Protocol:

  • Cell Culture:

    • Culture the cells of interest (e.g., HeLa, HEK293) in an appropriate medium and conditions until they reach the desired confluency.

    • Seed the cells onto glass-bottom dishes or coverslips suitable for microscopy.

  • Probe Incubation:

    • Prepare a stock solution of the fluorescently labeled this compound in a suitable solvent (e.g., DMSO).

    • Dilute the stock solution in a cell culture medium to the desired final concentration (e.g., 1-10 µM).

    • Remove the old medium from the cells and add the medium containing the fluorescent probe.

    • Incubate the cells for a specific period (e.g., 30 minutes to 4 hours) at 37°C in a CO₂ incubator.

  • Washing and Fixation (Optional):

    • After incubation, wash the cells three times with pre-warmed phosphate-buffered saline (PBS) to remove any unbound probe.

    • For fixed-cell imaging, incubate the cells with a 4% paraformaldehyde solution in PBS for 15 minutes at room temperature.

    • Wash the cells again with PBS.

  • Mounting and Imaging:

    • Mount the coverslips onto microscope slides using an appropriate mounting medium, with or without a nuclear counterstain (e.g., DAPI).

    • Image the cells using a fluorescence microscope equipped with the appropriate filter sets for the chosen fluorophore (e.g., FITC: excitation ~495 nm, emission ~519 nm).

Data Presentation

The following table summarizes the expected and hypothetical quantitative data for the synthesized fluorescent probe. Actual values must be determined experimentally.

ParameterExpected Value
Molecular Weight ~622.6 g/mol (for FITC conjugate)
Excitation Maximum (λex) ~495 nm
Emission Maximum (λem) ~519 nm
Quantum Yield (Φ) 0.7 - 0.9
Molar Extinction Coefficient (ε) > 70,000 M⁻¹cm⁻¹
Purity (by HPLC) > 95%
Optimal Cell Staining Concentration 1 - 10 µM
Optimal Incubation Time 30 - 240 minutes

Discussion

The successful synthesis of a fluorescently labeled this compound would provide a valuable new tool for cellular imaging. The proposed synthetic route is based on well-established bioconjugation chemistry and is expected to be high-yielding. The resulting probe is anticipated to exhibit favorable photophysical properties, making it suitable for high-resolution fluorescence microscopy.

The cellular imaging protocol provided is a starting point and may require optimization depending on the cell type and experimental goals. Key parameters to optimize include probe concentration, incubation time, and imaging conditions. Further studies could explore the subcellular localization of the probe and its potential to monitor specific cellular processes. The non-invasive nature of fluorescence imaging allows for longitudinal studies in living cells, providing dynamic information about the biological system.[1]

Conclusion

This application note provides a comprehensive guide for the synthesis and application of a novel fluorescent probe based on this compound. The detailed protocols and expected data will enable researchers to produce and utilize this compound for a wide range of cellular imaging studies, contributing to a deeper understanding of cellular biology and aiding in drug development efforts.

References

Application Notes and Protocols: Use of 3-[Benzyl(methyl)amino]propanoic Acid Derivatives in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable." Proteolysis-targeting chimeras (PROTACs) are at the forefront of this revolution. These heterobifunctional molecules are designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively eliminate proteins of interest (POIs). A PROTAC molecule consists of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.

The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex formed between the POI, the PROTAC, and the E3 ligase. 3-[Benzyl(methyl)amino]propanoic acid and its derivatives are a class of linkers utilized in the synthesis of PROTACs. This document provides a detailed overview of the application of these linkers in TPD, including general experimental protocols for the characterization of PROTACs incorporating such linkers.

Mechanism of Action

The fundamental principle of PROTAC action is to induce proximity between a target protein and an E3 ubiquitin ligase, an enzyme that facilitates the transfer of ubiquitin to a substrate protein. This process is illustrated in the signaling pathway below.

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ubiquitination & Degradation Pathway POI Protein of Interest (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex Binds PROTAC PROTAC (with 3-[Benzyl(methyl)amino]propanoic acid derivative linker) PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Ubiquitinated_POI Poly-ubiquitinated POI Ternary_Complex->Ubiquitinated_POI Ubiquitination PROTAC_Recycle PROTAC Recycling Ternary_Complex->PROTAC_Recycle Release Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Ubiquitinated_POI->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

PROTAC-mediated protein degradation pathway.

Data Presentation

The efficacy of a PROTAC is determined by its ability to induce the degradation of the target protein. Key parameters for evaluating PROTAC performance are the half-maximal degradation concentration (DC50) and the maximum degradation (Dmax). The following tables are provided as templates for summarizing the quantitative data obtained from experimental characterization of PROTACs synthesized with this compound derivatives.

Table 1: In Vitro Degradation Profile of PROTAC-X

ParameterValue
Target Protein [Specify Target]
Cell Line [Specify Cell Line]
Treatment Time [e.g., 24 hours]
DC50 (nM) [Experimentally Determined Value]
Dmax (%) [Experimentally Determined Value]

Table 2: Selectivity Profile of PROTAC-X

Off-Target ProteinFold Selectivity vs. Target
[e.g., Homologous Protein 1][Experimentally Determined Value]
[e.g., Homologous Protein 2][Experimentally Determined Value]
[e.g., Other Relevant Protein][Experimentally Determined Value]

Table 3: Ternary Complex Formation and Binding Affinity

Component 1Component 2Binding Affinity (Kd, nM)
PROTAC-XTarget Protein[Experimentally Determined Value]
PROTAC-XE3 Ligase[Experimentally Determined Value]
Ternary Complex (PROTAC-X + Target + E3)-[Qualitative or Quantitative Assessment]

Experimental Protocols

The following are detailed methodologies for key experiments to characterize PROTACs.

Protocol 1: Western Blot for Protein Degradation

This protocol is designed to quantify the degradation of a target protein in response to PROTAC treatment.

Experimental Workflow:

Western_Blot_Workflow start Start: Cell Culture treatment PROTAC Treatment (Dose-response & Time-course) start->treatment lysis Cell Lysis & Protein Quantification treatment->lysis sds_page SDS-PAGE lysis->sds_page transfer Protein Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (Target & Loading Control) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis (Densitometry, DC50/Dmax calculation) detection->analysis end End analysis->end

Western blot experimental workflow.

Materials:

  • Cell line expressing the protein of interest

  • PROTAC synthesized with a this compound derivative linker

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at a density that will ensure 70-80% confluency at the time of harvest.

    • Allow cells to adhere overnight.

    • Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a predetermined time (e.g., 24 hours) to determine the dose-response. For a time-course experiment, treat cells with a fixed concentration of the PROTAC and harvest at different time points (e.g., 2, 4, 8, 16, 24 hours).

  • Cell Lysis and Protein Quantification:

    • After treatment, wash cells twice with ice-cold PBS.

    • Add lysis buffer to each well, scrape the cells, and collect the lysate.

    • Incubate on ice for 30 minutes.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Normalize the protein concentration of all samples with lysis buffer and add Laemmli sample buffer.

    • Boil the samples at 95-100°C for 5-10 minutes.

    • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Apply the ECL substrate and capture the chemiluminescent signal.

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein level to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.

Protocol 2: Target Ubiquitination Assay (Immunoprecipitation)

This protocol is used to confirm that the PROTAC-induced degradation is mediated by the ubiquitin-proteasome system.

Logical Relationship of the Assay:

IP_Logic start PROTAC-treated cell lysate ip Immunoprecipitate Target Protein start->ip wash Wash to remove non-specific binders ip->wash elute Elute bound proteins wash->elute wb Western Blot for Ubiquitin elute->wb result Detection of poly-ubiquitinated target protein wb->result

Logical flow of the immunoprecipitation assay.

Materials:

  • PROTAC-treated cell lysates (prepared as in Protocol 1)

  • Proteasome inhibitor (e.g., MG132)

  • Antibody against the target protein for immunoprecipitation

  • Protein A/G magnetic beads

  • Wash buffer

  • Elution buffer

  • Antibody against ubiquitin for Western blotting

Procedure:

  • Cell Treatment and Lysis:

    • Treat cells with the PROTAC, with and without co-treatment with a proteasome inhibitor (e.g., MG132), for a time sufficient to observe ubiquitination.

    • Lyse the cells as described in Protocol 1.

  • Immunoprecipitation:

    • Incubate the cell lysate with an antibody against the target protein to form an antibody-antigen complex.

    • Add Protein A/G magnetic beads to pull down the complex.

    • Wash the beads several times to remove non-specific binders.

  • Elution and Western Blot:

    • Elute the protein from the beads.

    • Perform a Western blot as described in Protocol 1.

    • Probe the membrane with an antibody against ubiquitin to detect polyubiquitin chains on the immunoprecipitated target protein.

  • Data Analysis:

    • A smear or ladder of high-molecular-weight bands in the PROTAC-treated lane, which is enhanced in the MG132 co-treated lane, indicates successful ubiquitination of the target protein.

Protocol 3: Cell Viability Assay (e.g., CellTiter-Glo®)

This assay assesses the downstream functional consequences of target protein degradation on cell health and proliferation.

Experimental Workflow:

CTG_Workflow start Seed cells in 96-well plate treatment Treat with serial dilutions of PROTAC start->treatment incubation Incubate for a set duration (e.g., 72 hours) treatment->incubation reagent Add CellTiter-Glo® Reagent incubation->reagent lysis Induce cell lysis reagent->lysis luminescence Measure luminescence lysis->luminescence analysis Calculate % viability and determine IC50 luminescence->analysis end End analysis->end

CellTiter-Glo® experimental workflow.

Materials:

  • Cell line of interest

  • PROTAC of interest

  • Opaque-walled 96-well plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in an opaque-walled 96-well plate at a predetermined optimal density.

    • Allow cells to adhere overnight.

    • Treat cells with a serial dilution of the PROTAC.

  • Assay:

    • Equilibrate the plate to room temperature.

    • Add the CellTiter-Glo® reagent according to the manufacturer's protocol.

    • Mix and incubate to stabilize the luminescent signal.

  • Data Analysis:

    • Measure luminescence using a plate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control to determine the IC50 value.

Conclusion

The use of this compound derivatives as linkers in the design of PROTACs represents a viable strategy in the field of targeted protein degradation. The protocols and frameworks provided in these application notes offer a comprehensive guide for the synthesis, characterization, and evaluation of novel PROTACs incorporating this linker class. While specific quantitative data for PROTACs with this linker is currently limited in public literature, the methodologies outlined here will enable researchers to generate the necessary data to advance their TPD programs. The continued exploration and optimization of linkers, including derivatives of this compound, will be crucial in unlocking the full therapeutic potential of PROTACs.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-[Benzyl(methyl)amino]propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers and drug development professionals encountering low yields or other issues in the synthesis of 3-[Benzyl(methyl)amino]propanoic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and straightforward method is a two-step process initiated by an Aza-Michael addition. This involves the conjugate addition of N-methylbenzylamine to an acrylic acid ester (such as ethyl or methyl acrylate), followed by the hydrolysis of the resulting ester to yield the final carboxylic acid product.

Q2: My reaction is not proceeding to completion. What are the likely causes?

A2: Incomplete conversion is a common issue. Key factors to investigate include:

  • Reaction Temperature: The reaction may require heating to proceed at a reasonable rate. Insufficient temperature can lead to a sluggish or stalled reaction.

  • Reaction Time: Ensure the reaction has been allowed to proceed for a sufficient duration. Monitoring by Thin Layer Chromatography (TLC) is crucial to determine the point of maximum conversion.

  • Reagent Purity: Impurities in the N-methylbenzylamine or the acrylic acid ester can inhibit the reaction. Ensure all reagents are of high purity and the acrylate has not polymerized upon storage.

Q3: I am observing multiple spots on my TLC plate. What are the likely side products?

A3: While N-methylbenzylamine is a secondary amine, which prevents the common issue of double addition seen with primary amines, side reactions can still occur.[1] The most probable side product is the polymer of the acrylic acid ester. If the reaction temperature is too high or the reaction time is excessively long, other degradation pathways may also be possible.

Q4: Is a catalyst necessary for the Aza-Michael addition step?

A4: The Aza-Michael addition of an amine to an acrylate can often proceed without a catalyst, as the amine itself can act as a base.[2] However, for less reactive systems or to improve reaction rates and yields, a non-nucleophilic base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can be used in catalytic amounts.[3]

Q5: What are the best practices for purifying the final product?

A5: Purification typically involves a multi-step approach. The intermediate ester from the Michael addition is often purified using column chromatography on silica gel. Following hydrolysis, the final carboxylic acid can be purified through an aqueous work-up to remove water-soluble impurities. This involves adjusting the pH to isolate the product. If the product is a solid, recrystallization can be an effective final purification step.

Troubleshooting Guide

Issue 1: Low Yield of the Intermediate Ester (Ethyl 3-[Benzyl(methyl)amino]propanoate)
Symptom Possible Cause Suggested Solution
Reaction is sluggish or incomplete (TLC shows significant starting material). Insufficient activation of the Michael acceptor or low nucleophilicity of the amine.1. Increase Temperature: Gradually increase the reaction temperature. Reactions can be run from room temperature up to 150°C. Microwave irradiation has been shown to significantly reduce reaction times. 2. Add a Catalyst: Introduce a catalytic amount (e.g., 0.2 equivalents) of a non-nucleophilic base like DBU.[3] 3. Solvent Choice: While the reaction can be run neat (solvent-free), using a polar protic solvent like methanol or ethanol can sometimes facilitate the reaction.
TLC shows a streak of baseline material or insoluble material is formed. Polymerization of the acrylic acid ester.1. Check Reagent Quality: Use a fresh bottle of acrylic acid ester or one that has been stored with a polymerization inhibitor. 2. Control Temperature: Avoid excessive temperatures, as this can promote polymerization. 3. Use Excess Amine: Using a slight excess of N-methylbenzylamine can help to consume the acrylate before it has a chance to polymerize.
Difficulty in isolating the product after column chromatography. Co-elution of impurities or product instability on silica.1. Optimize Eluent System: Perform small-scale TLC experiments with various solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to achieve better separation. 2. Alternative Purification: Consider vacuum distillation if the product is a high-boiling liquid and thermally stable.
Issue 2: Low Yield of the Final Product (this compound) after Hydrolysis
Symptom Possible Cause Suggested Solution
Low recovery after aqueous work-up. Incomplete hydrolysis or issues with pH adjustment during extraction.1. Ensure Complete Hydrolysis: Monitor the hydrolysis step by TLC until all the starting ester is consumed. If using basic hydrolysis (e.g., NaOH or KOH), ensure a sufficient excess of base is used and the reaction is heated (reflux) for an adequate time. 2. Careful pH Adjustment: The product is an amino acid and is amphoteric. During work-up, carefully adjust the pH of the aqueous layer to the isoelectric point of the amino acid to precipitate the product or to a pH that ensures it is in a neutral form for extraction into an organic solvent.
Product appears oily or does not solidify. Presence of impurities or residual solvent.1. Thorough Drying: Ensure the product is thoroughly dried under high vacuum to remove all traces of solvent. 2. Recrystallization: If the product is expected to be a solid, attempt recrystallization from a suitable solvent system (e.g., water/ethanol, ethyl acetate/hexane). 3. Final Purification: If impurities persist, a final pass through a short silica gel plug might be necessary, using an eluent system that can move the polar amino acid.

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for Aza-Michael additions of benzylamines to acrylates, which are analogous to the first step in the synthesis of this compound.

Michael DonorMichael AcceptorCatalystSolventTemperature (°C)Time (h)Yield (%)Reference
BenzylamineMethyl AcrylateDBU (0.2 eq)None120 (Microwave)0.1793[3]
(S)-α-methylbenzylamineMethyl AcrylateNoneMethanol80 (Microwave)0.1795
BenzylamineMethyl MethacrylateNoneMethanol130 (Microwave)397
(S)-α-methylbenzylamineMethyl CrotonateNoneMethanol150 (Microwave)685

Experimental Protocols

Protocol 1: Synthesis of Ethyl 3-[Benzyl(methyl)amino]propanoate (Aza-Michael Addition)

This is a representative protocol based on common procedures for Aza-Michael additions.

  • Reagents and Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine N-methylbenzylamine (1.0 eq), ethyl acrylate (1.1 eq), and methanol (as solvent, approx. 2 M concentration relative to the amine).

  • Reaction: Stir the mixture at reflux. Monitor the reaction progress by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent system). The reaction is typically complete within 6-24 hours.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to yield the pure ester.

Protocol 2: Synthesis of this compound (Hydrolysis)
  • Reagents and Setup: Dissolve the purified ethyl 3-[benzyl(methyl)amino]propanoate (1.0 eq) in a mixture of ethanol and water. Add sodium hydroxide (2.0 eq).

  • Reaction: Heat the mixture to reflux and stir until TLC indicates the complete consumption of the starting ester (typically 4-12 hours).

  • Work-up: Cool the reaction mixture to room temperature and remove the ethanol via rotary evaporation. Dilute the remaining aqueous solution with water.

  • Purification: Wash the aqueous solution with diethyl ether to remove any non-polar impurities. Carefully acidify the aqueous layer with 1M HCl to a pH of approximately 6-7. The product may precipitate at its isoelectric point. If it does, it can be collected by filtration. If it remains in solution, extract the aqueous layer with a suitable organic solvent like dichloromethane or ethyl acetate.

  • Isolation: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product. If necessary, the product can be further purified by recrystallization.

Visualizations

Synthesis_Pathway Synthesis of this compound cluster_step1 Step 1: Aza-Michael Addition cluster_step2 Step 2: Hydrolysis N-methylbenzylamine N-methylbenzylamine Intermediate_Ester Ethyl 3-[Benzyl(methyl)amino]propanoate N-methylbenzylamine->Intermediate_Ester + Ethyl Acrylate Ethyl Acrylate Ethyl Acrylate->Intermediate_Ester Intermediate_Ester_2 Ethyl 3-[Benzyl(methyl)amino]propanoate Final_Product This compound Intermediate_Ester_2->Final_Product NaOH, H2O/EtOH

Caption: Reaction scheme for the synthesis of this compound.

Troubleshooting_Workflow Troubleshooting Low Yield start Low Yield Observed check_tlc Analyze TLC of Crude Reaction start->check_tlc incomplete_rxn Incomplete Reaction: Significant Starting Material check_tlc->incomplete_rxn High SM side_products Multiple Spots: Potential Side Products check_tlc->side_products Multiple Spots purification_issue Streaking/Baseline Material: Polymerization or Purification Issue check_tlc->purification_issue Streaking solution1 Increase Temp / Time Add Catalyst (DBU) Check Reagent Purity incomplete_rxn->solution1 solution2 Optimize Reaction Temp Use Fresh Acrylate Adjust Stoichiometry side_products->solution2 solution3 Optimize Chromatography Consider Recrystallization Check pH during Work-up purification_issue->solution3

Caption: A logical workflow for troubleshooting low yield issues in the synthesis.

Parameter_Relationships Key Parameter Relationships Yield Yield Temp Temperature Temp->Yield Increases Rate Polymerization Polymerization Temp->Polymerization Can Increase Time Reaction Time Time->Yield Increases Conversion Catalyst Catalyst Presence Catalyst->Yield Increases Rate Purity Reagent Purity Purity->Yield Crucial For Success Polymerization->Yield Decreases

Caption: Relationship between key reaction parameters and the final product yield.

References

Identifying and characterizing byproducts in 3-[Benzyl(methyl)amino]propanoic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-[Benzyl(methyl)amino]propanoic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method for synthesizing this compound is the aza-Michael addition of N-methylbenzylamine to acrylic acid. This reaction is favored for its atom economy and relatively straightforward procedure.

Q2: What are the potential major byproducts in this synthesis?

A2: The primary byproducts of concern are the double Michael addition product, 3,3'-(benzylazanediyl)dipropanoic acid, and polymers of acrylic acid. Unreacted starting materials, N-methylbenzylamine and acrylic acid, may also be present as impurities.

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be effectively monitored using High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC). These techniques allow for the visualization of the consumption of starting materials and the formation of the desired product and byproducts. For HPLC, a reverse-phase C18 column is typically effective.[1]

Q4: What are the recommended purification methods for the final product?

A4: Purification can be achieved through several methods. Recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, is a common first step. If significant impurities remain, column chromatography on silica gel can be employed for further purification.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound.

Problem 1: Low Yield of the Desired Product

Possible Causes and Solutions:

Cause Troubleshooting Steps
Incomplete Reaction - Reaction Time: Ensure the reaction has been allowed to proceed for a sufficient duration. Monitor the reaction by HPLC or TLC until the starting materials are consumed. - Temperature: The reaction may require gentle heating to proceed at a reasonable rate. However, excessive heat can promote byproduct formation. An optimal temperature is typically between room temperature and 60°C.
Suboptimal Stoichiometry - Reagent Ratio: An excess of acrylic acid can lead to the formation of the double addition byproduct. A 1:1 molar ratio of N-methylbenzylamine to acrylic acid is a good starting point.
Byproduct Formation - Double Addition: To minimize the formation of 3,3'-(benzylazanediyl)dipropanoic acid, consider adding the acrylic acid slowly to the N-methylbenzylamine solution. - Polymerization: The presence of radical initiators or excessive heat can cause the polymerization of acrylic acid. Ensure the reaction is performed in a clean vessel and consider the use of a radical inhibitor if polymerization is suspected.
Product Loss During Workup - Extraction: The product has some water solubility. Ensure thorough extraction from the aqueous phase using an appropriate organic solvent like ethyl acetate or dichloromethane. Multiple extractions are recommended. - Purification: Optimize the recrystallization solvent system to maximize product recovery while effectively removing impurities.
Problem 2: Presence of Significant Impurities in the Final Product

Identification and Characterization of Byproducts:

Byproduct Identification Methods Expected Observations
3,3'-(Benzylazanediyl)dipropanoic acid NMR Spectroscopy: Look for the absence of the N-H proton and the presence of two identical propanoic acid chains attached to the nitrogen.
Mass Spectrometry: The molecular ion peak will correspond to a mass of 265.29 g/mol .
Poly(acrylic acid) NMR Spectroscopy: A broad signal in the proton NMR spectrum may indicate the presence of a polymer.
Size-Exclusion Chromatography (SEC): This technique can be used to detect and characterize polymeric impurities.[2][3]
Unreacted N-methylbenzylamine NMR Spectroscopy: Characteristic signals for the benzylic and methyl protons will be present.
GC-MS: Can be used to detect and quantify volatile starting materials.
Unreacted Acrylic Acid NMR Spectroscopy: Vinyl proton signals will be observed in the proton NMR spectrum.
GC-MS: Can detect and quantify residual acrylic acid.

Experimental Protocols

Synthesis of this compound (Aza-Michael Addition)

Materials:

  • N-methylbenzylamine

  • Acrylic acid

  • Solvent (e.g., Methanol or Acetonitrile)

  • Stirring apparatus

  • Reaction vessel

Procedure:

  • In a clean, dry reaction vessel, dissolve N-methylbenzylamine (1.0 equivalent) in the chosen solvent.

  • With stirring, slowly add acrylic acid (1.0 to 1.1 equivalents) to the solution at room temperature. The addition should be dropwise to control any exotherm.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50°C) and monitor the progress by TLC or HPLC.

  • Once the reaction is complete (typically after several hours to overnight), remove the solvent under reduced pressure.

  • The crude product can then be purified by recrystallization or column chromatography.

Characterization by HPLC

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase:

  • A gradient of acetonitrile and water with 0.1% trifluoroacetic acid (TFA) is a common mobile phase.

Procedure:

  • Prepare a standard solution of the purified product and solutions of the crude reaction mixture.

  • Inject the samples onto the HPLC system.

  • Monitor the elution profile at a suitable wavelength (e.g., 254 nm).

  • Identify the peaks corresponding to the starting materials, product, and any byproducts based on their retention times.

Characterization by NMR Spectroscopy

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Sample Preparation:

  • Dissolve a small amount of the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

Analysis:

  • Acquire ¹H and ¹³C NMR spectra.

  • Expected ¹H NMR signals for this compound: Signals corresponding to the aromatic protons of the benzyl group, a singlet for the benzylic protons, a singlet for the N-methyl protons, and two triplets for the ethylene bridge of the propanoic acid moiety.

  • Expected ¹³C NMR signals: Signals for the aromatic carbons, the benzylic carbon, the N-methyl carbon, the two carbons of the ethylene bridge, and the carboxylic acid carbon.

Visualizations

Synthesis_Workflow Reactants N-methylbenzylamine + Acrylic Acid Reaction Aza-Michael Addition (Solvent, Temp) Reactants->Reaction Crude_Product Crude Product Mixture Reaction->Crude_Product Purification Purification (Recrystallization or Column Chromatography) Crude_Product->Purification Byproducts Byproducts: - Double Addition Product - Poly(acrylic acid) - Unreacted Starting Materials Crude_Product->Byproducts Final_Product This compound Purification->Final_Product Analysis Characterization (HPLC, NMR, MS) Final_Product->Analysis Byproducts->Analysis

Caption: Workflow for the synthesis and analysis of this compound.

Troubleshooting_Logic Start Low Yield or Impure Product Check_Reaction Incomplete Reaction? Start->Check_Reaction Check_Byproducts Significant Byproducts? Check_Reaction->Check_Byproducts No Optimize_Time_Temp Increase Reaction Time or Adjust Temperature Check_Reaction->Optimize_Time_Temp Yes Check_Workup Product Loss During Workup? Check_Byproducts->Check_Workup No Adjust_Stoichiometry Adjust Reagent Ratio (Slow Addition of Acrylic Acid) Check_Byproducts->Adjust_Stoichiometry Yes Optimize_Purification Optimize Purification (Recrystallization Solvent, Chromatography) Check_Workup->Optimize_Purification Yes Successful_Synthesis High Yield, Pure Product Check_Workup->Successful_Synthesis No Optimize_Time_Temp->Successful_Synthesis Adjust_Stoichiometry->Successful_Synthesis Optimize_Purification->Successful_Synthesis

Caption: Troubleshooting decision tree for the synthesis of this compound.

References

Technical Support Center: Purification of Crude 3-[Benzyl(methyl)amino]propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 3-[Benzyl(methyl)amino]propanoic acid.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the common impurities in crude this compound?

A1: The impurity profile of crude this compound can vary depending on the synthetic route. A common method for its synthesis is the Michael addition of N-benzylmethylamine to an acrylate derivative. Potential impurities from this process include:

  • Unreacted Starting Materials: Residual N-benzylmethylamine and the acrylate starting material.

  • Double Addition Product: Formation of a tertiary amine through the addition of a second molecule of the acrylate to the product.

  • Debenzylation Product: Loss of the benzyl group to form 3-(methylamino)propanoic acid, especially if harsh acidic or catalytic hydrogenation conditions are used during workup or purification.

  • Solvent Residues: Residual solvents from the reaction and purification steps.

Q2: My purified product shows a broad melting point. What could be the cause?

A2: A broad melting point is a strong indication of impurities. The presence of any of the impurities listed in Q1, as well as residual solvents, can lead to a depression and broadening of the melting point range. Further purification through techniques like recrystallization or column chromatography is recommended to achieve a sharp melting point, which is characteristic of a pure compound.

Q3: I am observing a significant loss of my compound during recrystallization. How can I improve the yield?

A3: Low recovery during recrystallization can be due to several factors:

  • Suboptimal Solvent Choice: The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below. If the compound is too soluble in the cold solvent, a significant amount will remain in the mother liquor.

  • Using an Excessive Amount of Solvent: Using more solvent than the minimum required for dissolution at high temperature will result in a lower yield of recovered crystals upon cooling.

  • Cooling Too Rapidly: Rapid cooling can lead to the formation of small, impure crystals and can trap impurities. Slow cooling allows for the growth of larger, purer crystals.

To improve your yield, perform small-scale solvent screening to find the optimal recrystallization solvent or solvent mixture. Use the minimum amount of hot solvent to dissolve your crude product and allow the solution to cool slowly.

Q4: My compound is "oiling out" during recrystallization instead of forming crystals. What should I do?

A4: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of the compound or if the compound is highly impure. To resolve this, you can:

  • Use a lower-boiling point solvent or a solvent mixture.

  • Attempt to induce crystallization by scratching the inside of the flask with a glass rod at the liquid-air interface or by adding a seed crystal of the pure compound.

  • Purify the crude material by another method , such as column chromatography, to remove impurities that may be inhibiting crystallization before attempting recrystallization again.

Q5: What are the best analytical techniques to assess the purity of this compound?

A5: A combination of analytical techniques is recommended for a thorough purity assessment:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for quantifying purity and detecting trace impurities. A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water, often with an acidic modifier like trifluoroacetic acid (TFA), is a good starting point.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for confirming the chemical structure of the desired product and identifying any impurities that have distinct NMR signals.

  • Mass Spectrometry (MS): Mass spectrometry can confirm the molecular weight of the product and help in the identification of impurities.

  • Melting Point Analysis: A sharp melting point that corresponds to the literature value is a good indicator of high purity.

Experimental Protocols

Recrystallization Protocol

This protocol provides a general procedure for the purification of crude this compound by recrystallization.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., ethanol/water, ethyl acetate/hexanes)

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Büchner funnel and filter flask

  • Vacuum source

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents and solvent mixtures at room and elevated temperatures. An ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot recrystallization solvent and heat the mixture with stirring until the solid is completely dissolved.

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To maximize crystal formation, the flask can then be placed in an ice bath.

  • Isolation: Collect the formed crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove any remaining solvent.

Column Chromatography Protocol

This protocol outlines a general procedure for the purification of crude this compound using silica gel column chromatography.

Materials:

  • Crude this compound

  • Silica gel (for column chromatography)

  • Eluent (e.g., a gradient of ethyl acetate in hexanes, potentially with a small amount of acetic acid or triethylamine to improve peak shape)

  • Chromatography column

  • Sand

  • Cotton or glass wool

  • Collection tubes or flasks

  • Thin Layer Chromatography (TLC) plates and chamber

  • Rotary evaporator

Procedure:

  • TLC Analysis: Develop a suitable solvent system using TLC. A good eluent will provide a clear separation between the desired product and impurities, with an Rf value for the product ideally between 0.2 and 0.4.

  • Column Packing: Securely clamp the chromatography column in a vertical position. Place a small plug of cotton or glass wool at the bottom of the column. Add a small layer of sand. Prepare a slurry of silica gel in the initial, least polar eluent and carefully pour it into the column, avoiding the formation of air bubbles. Allow the silica gel to settle, and then add a layer of sand on top.

  • Sample Loading: Dissolve the crude product in a minimal amount of the initial eluent or a solvent in which it is highly soluble. Carefully apply the sample to the top of the silica gel bed.

  • Elution: Begin eluting the column with the starting eluent. The polarity of the mobile phase can be gradually increased during the elution to move more polar compounds down the column.

  • Fraction Collection: Collect the eluent in fractions using test tubes or flasks.

  • Monitoring: Monitor the composition of the collected fractions by TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to obtain the purified this compound.

Data Presentation

Table 1: Troubleshooting Common Recrystallization Issues

IssuePotential CauseRecommended Solution
Low or No Crystal Formation - Compound is too soluble in the chosen solvent. - Not enough compound is present to reach saturation.- Add a less polar anti-solvent dropwise until turbidity persists. - Concentrate the solution by evaporating some of the solvent. - Scratch the inside of the flask or add a seed crystal.
"Oiling Out" - The boiling point of the solvent is higher than the melting point of the compound. - High concentration of impurities.- Use a lower-boiling point solvent or a solvent mixture. - Purify by another method first (e.g., column chromatography).
Colored Impurities in Crystals - Impurities are co-crystallizing with the product.- Add a small amount of activated charcoal to the hot solution and perform a hot filtration before crystallization.

Table 2: Typical Column Chromatography Parameters

ParameterRecommendation
Stationary Phase Silica Gel (slightly acidic nature is often suitable for carboxylic acids)
Mobile Phase (Eluent) Start with a non-polar solvent system (e.g., Hexane/Ethyl Acetate) and gradually increase polarity. Adding a small percentage of acetic acid (e.g., 0.1-1%) can improve the peak shape of carboxylic acids.
Loading Technique Dissolve the crude product in a minimal amount of the initial eluent or a less polar solvent for "wet loading". For less soluble compounds, "dry loading" (adsorbing the compound onto a small amount of silica gel) is recommended.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis Crude_Product Crude this compound Recrystallization Recrystallization Crude_Product->Recrystallization Column_Chromatography Column Chromatography Crude_Product->Column_Chromatography TLC TLC Analysis Crude_Product->TLC Assess Impurity Profile Pure_Product Pure Product Recrystallization->Pure_Product Moderate to High Purity Column_Chromatography->Pure_Product High Purity TLC->Column_Chromatography Optimize Eluent HPLC HPLC Analysis NMR NMR Spectroscopy Pure_Product->HPLC Pure_Product->NMR

Caption: General experimental workflow for the purification and analysis of this compound.

troubleshooting_logic Start Crude Product Purity_Check Assess Purity (TLC/HPLC) Start->Purity_Check Is_Pure Is Purity >95%? Purity_Check->Is_Pure Recrystallize Attempt Recrystallization Is_Pure->Recrystallize No Success Pure Product Obtained Is_Pure->Success Yes Oiling_Out Compound Oils Out? Recrystallize->Oiling_Out Column_Chrom Perform Column Chromatography Column_Chrom->Success Failure Purification Unsuccessful Oiling_Out->Column_Chrom Yes Low_Yield Low Yield? Oiling_Out->Low_Yield No Low_Yield->Success No Low_Yield->Failure Yes (Re-evaluate solvent)

Caption: A troubleshooting decision tree for the purification of this compound.

Technical Support Center: Optimizing Solubility of PROTACs Featuring a 3-[Benzyl(methyl)amino]propanoic Acid Linker

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with PROTACs containing a 3-[Benzyl(methyl)amino]propanoic acid linker.

Frequently Asked Questions (FAQs)

Q1: My PROTAC containing the this compound linker shows poor aqueous solubility. What are the likely contributing factors?

A1: Poor aqueous solubility is a common challenge for PROTACs, which are often large molecules that fall into the "beyond rule of 5" chemical space.[1][2] For PROTACs incorporating a this compound linker, several factors can contribute to low solubility:

  • High Molecular Weight: The entire PROTAC construct, including the warhead, E3 ligase ligand, and the linker, results in a high molecular weight, which generally correlates with lower solubility.[1]

  • Hydrophobicity of Components: The benzyl group within the linker is hydrophobic and can significantly decrease the molecule's affinity for aqueous solutions.[1] The hydrophobicity of the warhead and the E3 ligase ligand also play a crucial role in the overall solubility of the PROTAC.[2]

  • Crystallinity: The solid-state properties of your PROTAC are critical. A highly crystalline form will be less soluble than an amorphous form.[1]

Q2: How does the this compound linker itself influence the solubility of my PROTAC?

A2: The this compound linker has distinct structural features that impact the overall physicochemical properties of the PROTAC:

  • Benzyl Group: This is a significant contributor to hydrophobicity, which can reduce aqueous solubility.

  • Methylamino Group: The tertiary amine in the linker can be protonated at physiological pH, which can increase polarity and potentially improve solubility. However, this effect can be counteracted by the hydrophobic benzyl group.

  • Propanoic Acid: While this part of the linker adds some polarity, its overall impact is often overshadowed by the larger, more hydrophobic regions of the PROTAC molecule.

The linker's composition and length are critical determinants of a PROTAC's physicochemical properties and bioactivity.

Q3: What are the primary approaches to improving the solubility of my PROTAC?

A3: There are two main strategies to enhance the solubility of your PROTAC: chemical modification and formulation strategies.[1][2]

  • Chemical Modification: This involves altering the chemical structure of the PROTAC to introduce more polar or ionizable groups.

  • Formulation Strategies: This approach focuses on creating a delivery system for the PROTAC that improves its dissolution and apparent solubility in aqueous media.[2][3]

The choice of strategy will depend on the stage of your research and the intended application of your PROTAC.

Troubleshooting Guides

Problem 1: Visible precipitation or cloudiness in PROTAC stock solution (DMSO) or upon dilution into aqueous assay buffer.

This is a clear indication of poor solubility and aggregation.[4]

Troubleshooting Workflow for Visible PROTAC Precipitation

A Observation: Precipitation/Cloudiness B Potential Cause: Poor Aqueous Solubility A->B Indicates C Troubleshooting Steps B->C Leads to D 1. Verify Solvent & Stock Preparation C->D E 2. Optimize Dilution Protocol C->E F 3. Lower Final Concentration C->F G 4. Modify Buffer Composition C->G H Expected Outcome: Clear Solution D->H E->H F->H G->H

Caption: Troubleshooting workflow for visible PROTAC aggregation.

Troubleshooting Steps:

  • Verify Solvent and Stock Preparation: Ensure the PROTAC is fully dissolved in an appropriate solvent like 100% DMSO before any dilution.[4] Avoid repeated freeze-thaw cycles of the stock solution, as this can induce aggregation.[4]

  • Optimize Dilution Protocol: "Solvent shock" can occur when a PROTAC in a high-concentration DMSO stock is rapidly diluted into an aqueous buffer.[5] To mitigate this, perform a serial dilution of the DMSO stock in DMSO first to lower the concentration before adding it to the aqueous buffer.[6]

  • Lower the Final PROTAC Concentration: Your working concentration may be above the kinetic solubility limit in your assay buffer.[6] Perform a concentration-response experiment to determine the highest concentration that remains soluble.

  • Modify Buffer Composition: The pH and ionic strength of your buffer can influence solubility.[5] Adjusting the pH away from the PROTAC's isoelectric point (pI) can increase its net charge and improve solubility.[7] Adding a low concentration of a co-solvent like ethanol or using biorelevant buffers such as FaSSIF/FeSSIF might also improve solubility.[1][8]

Problem 2: Inconsistent or non-reproducible results in cell-based or biochemical assays.

This could be due to the formation of soluble aggregates that are not visibly precipitating but are affecting the active concentration of your PROTAC.

Logical Workflow for Investigating Inconsistent Assay Results

A Inconsistent Assay Results B Suspect: PROTAC Aggregation A->B C Characterize Aggregation B->C D Dynamic Light Scattering (DLS) C->D E Thioflavin T (ThT) Assay C->E F Implement Solubility Enhancement Strategy D->F E->F G Chemical Modification F->G H Formulation Strategy F->H I Re-evaluate in Assay G->I H->I

Caption: A logical workflow for troubleshooting PROTAC aggregation.

Troubleshooting Steps:

  • Characterize Aggregation: Use biophysical techniques to detect the presence of soluble aggregates.

    • Dynamic Light Scattering (DLS): This technique can determine the size distribution of particles in your solution and identify the presence of larger aggregates.[5]

    • Thioflavin T (ThT) Assay: This fluorescent dye binds to amyloid-like aggregates and can be used to quantify aggregation.[5]

  • Implement Solubility Enhancement Strategies:

    • Chemical Modification (If in design phase):

      • Incorporate Ionizable Groups: Adding a basic nitrogen (e.g., piperazine) or an acidic group to the linker can significantly improve solubility at physiological pH.[6]

      • Optimize the Linker: Consider replacing parts of the linker with more polar moieties, such as short PEG chains, while being mindful of maintaining the optimal length for ternary complex formation.[2]

    • Formulation Strategies (For existing PROTACs):

      • Amorphous Solid Dispersions (ASDs): Dispersing the PROTAC in a polymer matrix can prevent crystallization and improve its dissolution.[3][9]

      • Cyclodextrin Inclusion Complexes: Encapsulating the hydrophobic PROTAC within a cyclodextrin molecule can enhance its aqueous solubility.[2]

      • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve the solubility and oral bioavailability of hydrophobic compounds.[1][3]

Data on Solubility Improvement Strategies

The following table summarizes common strategies and their potential impact on PROTAC solubility.

StrategyApproachTypical ImprovementKey Considerations
Chemical Modification Incorporate a dibasic piperazine into the linkerUp to 170-fold increase in solubility has been reported for some PROTACs.[2]May alter the conformation and efficacy of the PROTAC. Requires re-synthesis.
Replace hydrophobic moieties with more polar groups (e.g., morpholine)Varies depending on the specific modification.Can impact cell permeability and target engagement.
Formulation Amorphous Solid Dispersion (ASD) with HPMCASCan lead to a significant increase in supersaturation (e.g., 2-fold).[9]Requires careful selection of the polymer and drug loading.
Cyclodextrin Inclusion ComplexCan significantly enhance aqueous solubility.[2]The size of the cyclodextrin must be appropriate for the PROTAC.
Administration with food (for in vivo studies)Can improve in vivo drug exposure for some PROTACs.[8]Simulates the fed state, where biorelevant media can enhance solubility.[2]

Key Experimental Protocols

Kinetic Solubility Assay

Objective: To determine the concentration at which a compound precipitates from an aqueous buffer when diluted from a DMSO stock.

Methodology:

  • Prepare a Concentrated Stock Solution: Accurately weigh the PROTAC and dissolve it in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM).[6] Ensure it is fully dissolved.

  • Create a Dilution Series: In a 96-well plate, perform a serial dilution of your DMSO stock solution with DMSO to create a range of concentrations.[6]

  • Dilution into Aqueous Buffer: Add a small, fixed volume of each DMSO concentration (e.g., 2 µL) to a larger volume of the aqueous buffer (e.g., 198 µL) in a separate 96-well plate. This results in a 1:100 dilution and a final DMSO concentration of 1%.[6]

  • Incubation: Incubate the plate at room temperature for a set period (e.g., 2 hours), protected from light.[1]

  • Measurement: Measure the turbidity of each well using a plate reader at a wavelength of 620 nm. An increase in absorbance indicates precipitation.[1]

  • Analysis: The kinetic solubility limit is the highest concentration that does not show a significant increase in turbidity compared to the buffer-only control.[1]

Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation

Objective: To prepare an ASD of the PROTAC to improve its dissolution rate and apparent solubility.[1]

Methodology:

  • Dissolution: Co-dissolve the PROTAC and a chosen polymer (e.g., HPMCAS) in a volatile organic solvent (e.g., dichloromethane/methanol).[1][2] A typical drug loading is 10-20% (w/w).[9]

  • Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure to form a solid film.[1]

  • Drying: Further dry the resulting solid film in a vacuum oven at a temperature below the glass transition temperature (Tg) of the ASD to remove any residual solvent.[1]

  • Characterization: The resulting ASD can be characterized by techniques such as differential scanning calorimetry (DSC) to confirm its amorphous state.[3]

Dynamic Light Scattering (DLS) for Aggregate Detection

Objective: To determine the size distribution of PROTAC particles in solution and detect the presence of aggregates.[4]

Methodology:

  • Sample Preparation: Prepare the PROTAC solution at the desired concentration in a filtered (0.22 µm filter) assay buffer.[4]

  • Cuvette Preparation: Thoroughly clean a low-volume quartz cuvette and rinse it with the filtered assay buffer.[4]

  • Instrument Setup: Set the DLS instrument to the desired experimental temperature and allow the sample to equilibrate inside the instrument.[5]

  • Data Acquisition: Perform multiple measurements for each sample to ensure reproducibility. The instrument measures fluctuations in scattered light intensity due to the Brownian motion of particles.[5]

  • Data Analysis: The primary outputs are the average particle size (hydrodynamic radius, Z-average) and the Polydispersity Index (PDI). A high PDI or the presence of multiple size populations can indicate aggregation.[5]

PROTAC Degradation Pathway

A PROTAC (Soluble & Monomeric) B Cellular Uptake A->B H PROTAC Aggregation (Inactive State) A->H C Formation of Binary Complexes (PROTAC + POI or E3) B->C D Ternary Complex Formation (POI-PROTAC-E3) C->D E Ubiquitination of POI D->E F Proteasomal Degradation of POI E->F G PROTAC Recycling F->G G->C

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

References

Preventing linker cleavage of 3-[Benzyl(methyl)amino]propanoic acid in cellular assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support hub for researchers utilizing 3-[Benzyl(methyl)amino]propanoic acid and similar molecules in cellular assays. This guide provides targeted troubleshooting advice and detailed protocols to help you diagnose and prevent unwanted linker cleavage, ensuring the integrity and validity of your experimental results.

Frequently Asked Questions (FAQs)

Q1: My conjugate, which uses a this compound-based linker, is showing lower than expected potency and/or high off-target toxicity. Could premature linker cleavage be the cause?

A: Yes, this is a primary symptom of premature linker cleavage. When the linker breaks down in the cell culture medium or plasma before reaching the target cell, the released payload can cause indiscriminate toxicity to all cells, while the reduced concentration of the intact conjugate at the target site leads to lower potency.[1] Linker stability is critical for the success of targeted therapeutics.[2][]

Q2: What are the most common mechanisms that cause linker cleavage in cellular assays?

A: Linker cleavage in biological environments is typically driven by two main mechanisms:

  • Enzymatic Cleavage: This occurs when enzymes present in the cell culture serum or within the cell recognize and break specific bonds in the linker.[4] Common culprits include proteases (like cathepsins found in lysosomes), esterases, and glycosidases.[5][6]

  • Chemical Cleavage: This is driven by the chemical environment. The two most common types are:

    • Acid-Mediated Cleavage (pH-sensitive): Linkers like hydrazones or carbonates are designed to be stable at physiological pH (~7.4) but break down in the acidic environments of endosomes (pH 5.5-6.2) and lysosomes (pH 4.5-5.0).[2][6]

    • Redox-Mediated Cleavage: Linkers containing disulfide bonds remain stable in the bloodstream but are rapidly cleaved in the highly reducing environment inside a cell, which has a high concentration of glutathione (GSH).[5][7]

Q3: I am observing significant linker cleavage in my mouse preclinical model, but my initial in vitro human plasma assays looked stable. What could explain this discrepancy?

A: This is a well-documented issue often caused by species-specific differences in plasma enzymes.[1] Mouse plasma, for instance, contains a high concentration of carboxylesterase 1c (Ces1c), an enzyme not prevalent in human plasma.[1][8] This enzyme is known to cleave certain peptide and ester-based linkers, leading to premature payload release in mice that is not predictive of behavior in humans.[1][9]

Q4: My linker contains an ester bond and appears to be unstable. What are some strategies to increase its stability?

A: Ester bonds are known to be susceptible to hydrolysis by plasma esterases.[10] To mitigate this, consider the following strategies:

  • Increase Steric Hindrance: Introducing bulky chemical groups (e.g., methyl groups) near the ester bond can physically block enzymes from accessing and cleaving it.[][11]

  • Switch to a More Stable Bond: Replace the ester linkage with a more robust amide or ether bond, which are significantly more resistant to hydrolysis.[][10]

  • Formulation Optimization: In some cases, optimizing the pH and excipients in your formulation buffer can help minimize hydrolytic instability.[12]

Q5: How can I definitively test whether my linker is stable under my specific experimental conditions?

A: The most direct method is to perform an in vitro plasma stability assay. This involves incubating your conjugate in plasma (from the relevant species, e.g., mouse, rat, human) at 37°C and monitoring its integrity over time.[1][12] You can measure the decrease in the intact conjugate or the increase in the free payload using analytical techniques like LC-MS.[13]

Troubleshooting Guide: Diagnosing Linker Instability

Symptom Potential Cause Recommended Action
High IC50 (Low Potency) in Cytotoxicity Assays 1. Inefficient Linker Cleavage: The linker is too stable and is not releasing the payload inside the target cell.[14] 2. Premature Linker Cleavage: The conjugate is breaking down before reaching the cells, lowering the effective concentration.[1]1. Perform a lysosomal cleavage assay to confirm payload release in a simulated intracellular environment.[10][14] 2. Conduct a plasma stability assay to check for premature cleavage.[1]
High Off-Target Toxicity In Vivo Premature Payload Release: The linker is unstable in circulation, releasing the cytotoxic payload systemically.[1]1. Analyze plasma samples for the presence of free payload via LC-MS.[13] 2. Redesign the linker with a more stable chemistry (e.g., switch from ester to amide, use a tandem-cleavage linker).[10][15]
Inconsistent Results Between Batches Variable Drug-to-Antibody Ratio (DAR): Inconsistent conjugation conditions are leading to different levels of payload attachment, which can affect stability.[1]1. Tightly control all conjugation reaction parameters (pH, temperature, time).[1] 2. Use a robust analytical method (e.g., LC-MS) to confirm the DAR for each batch.
ADC Aggregation During Storage Hydrophobic Components: Hydrophobic linkers and payloads can promote aggregation, especially at high DARs.[1]1. Consider using a more hydrophilic linker (e.g., incorporating PEG).[12] 2. Optimize the formulation buffer (pH, excipients) to minimize aggregation.[1]

Data Summary

Table 1: Comparative Stability of Different Linker Chemistries

The following table summarizes the typical stability profiles of common linker types in different biological media. Half-life (t½) indicates the time for 50% of the conjugate to degrade.

Linker TypeBondCleavage MechanismTypical t½ in Human PlasmaTypical t½ in Mouse PlasmaKey Considerations
Val-Cit-PABC Amide (Peptide)Enzymatic (Cathepsin B)> 150 hours[]< 5 hours[1][9]Highly stable in human plasma but susceptible to mouse carboxylesterases.[1]
Hydrazone HydrazoneChemical (Acid-Labile)~ 48 hours[7]~ 48 hoursCleavage is pH-dependent; can have moderate instability at physiological pH.[6]
Disulfide DisulfideChemical (Redox)> 100 hours> 100 hoursVery stable in plasma but rapidly cleaved by intracellular glutathione.[7]
Silyl Ether Silyl EtherChemical (Acid-Labile)> 168 hours[7]> 168 hoursA newer generation acid-labile linker with significantly improved plasma stability.[7]
Ester EsterEnzymatic (Esterases)< 24 hours[10]< 12 hoursGenerally prone to hydrolysis by plasma enzymes.[10]
Amide AmideNon-Cleavable (Stable)Very High (> 200 hours)Very High (> 200 hours)Requires complete degradation of the carrier protein to release the payload.[7]

Visualized Workflows and Pathways

troubleshooting_workflow problem problem question question action action result result solution solution start Symptom: Low Potency or High Off-Target Toxicity a1 Perform Plasma Stability Assay (Protocol 1) start->a1 q1 Is the conjugate stable in plasma/media? r_stable Result: Conjugate is Stable in Plasma q1->r_stable Yes r_unstable Result: Premature Cleavage Detected q1->r_unstable No a1->q1 q2 Does payload release in lysosomes? r_stable->q2 Check intracellular release s1 Solution: - Redesign linker (more stable bonds) - Increase steric hindrance - Use tandem-cleavage strategy r_unstable->s1 Linker is unstable a2 Perform Lysosomal Cleavage Assay (Protocol 3) q2->a2 r_release Result: Payload is Released q2->r_release Yes r_no_release Result: Payload is Not Released q2->r_no_release No end end r_release->end Problem may be related to antibody binding, internalization, or payload activity itself. s2 Solution: - Switch to a cleavable linker - Use a linker sensitive to lysosomal enzymes/pH r_no_release->s2 Linker is too stable

Caption: A decision tree for troubleshooting linker cleavage issues.

stability_assay_workflow cluster_prep 1. Preparation cluster_incubation 2. Incubation cluster_analysis 3. Analysis cluster_data 4. Data Interpretation prep_adc Test Conjugate (e.g., 100 µg/mL) incubate Incubate at 37°C prep_adc->incubate prep_plasma Plasma (Human, Mouse, etc.) prep_plasma->incubate sampling Collect Aliquots at Time Points (0, 24, 48, 96h) incubate->sampling isolation Isolate Conjugate (e.g., Protein A beads) sampling->isolation lcms LC-MS Analysis isolation->lcms data Quantify: - Intact Conjugate (DAR) - Free Payload lcms->data conclusion Determine Cleavage Rate / Half-life data->conclusion

Caption: Experimental workflow for an in vitro plasma stability assay.

cleavage_pathways cluster_cell Target Cell extracellular extracellular intracellular intracellular organelle organelle mechanism mechanism release release ADC_ext Intact Conjugate (Bloodstream, pH 7.4) Internalization Receptor-Mediated Internalization ADC_ext->Internalization Endosome Endosome (pH 5.5 - 6.2) Internalization->Endosome Cytoplasm Cytoplasm (High GSH) Internalization->Cytoplasm Alternative pathways Lysosome Lysosome (pH 4.5 - 5.0) Endosome->Lysosome pH_cleavage Acidic Hydrolysis Endosome->pH_cleavage pH-sensitive linkers Enzyme_cleavage Enzymatic Cleavage (e.g., Cathepsins) Lysosome->Enzyme_cleavage Peptide linkers Redox_cleavage Disulfide Reduction Cytoplasm->Redox_cleavage Disulfide linkers Payload_Release Payload Release pH_cleavage->Payload_Release Enzyme_cleavage->Payload_Release Redox_cleavage->Payload_Release

Caption: Common intracellular pathways for linker cleavage.

Experimental Protocols

Protocol 1: In Vitro Plasma Stability Assay using LC-MS

This protocol assesses the stability of a conjugate by measuring the change in its concentration or the appearance of free payload over time in plasma.[1][13]

Materials:

  • Test conjugate (e.g., ADC or PROTAC)

  • Plasma from relevant species (e.g., human, mouse), stored at -80°C

  • Phosphate-buffered saline (PBS), pH 7.4

  • 37°C incubator

  • Acetonitrile with 1% formic acid (Protein precipitation solution)

  • LC-MS system

Procedure:

  • Preparation: Thaw plasma on ice. Dilute the test conjugate to a final concentration of 100 µg/mL in the plasma. Prepare a parallel control sample by diluting the conjugate in PBS.

  • Incubation: Incubate the plasma and PBS samples in a 37°C water bath or incubator.

  • Time-Point Sampling: Collect 50 µL aliquots at various time points (e.g., 0, 1, 4, 8, 24, 48, 96 hours). Immediately flash-freeze the collected samples in liquid nitrogen and store at -80°C until analysis.

  • Sample Processing: For each sample, add 3 volumes (150 µL) of ice-cold protein precipitation solution (acetonitrile with formic acid). Vortex vigorously for 1 minute, then centrifuge at >12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • LC-MS Analysis: Carefully transfer the supernatant to an HPLC vial. Analyze the samples by LC-MS to quantify the concentration of the intact conjugate and/or the released free payload.

  • Data Analysis: Plot the concentration of the intact conjugate versus time to determine its degradation rate and calculate the half-life (t½) in plasma.

Protocol 2: Cell-Based Cytotoxicity Assay

This assay determines the potency (IC50) of a conjugate against a target cell line.[17]

Materials:

  • Target antigen-positive and antigen-negative cell lines

  • Complete cell culture medium

  • Test conjugate and free payload control

  • 96-well flat-bottom cell culture plates

  • Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo®)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight at 37°C, 5% CO2.

  • Treatment: Prepare serial dilutions of the test conjugate and the free payload control in complete culture medium. Remove the old medium from the cells and add 100 µL of the diluted compounds to the respective wells. Include untreated wells as a negative control.

  • Incubation: Incubate the plates for a period relevant to the payload's mechanism of action (typically 72-120 hours).

  • Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions. Incubate for the recommended time (e.g., 1-4 hours for MTT).

  • Data Analysis: Read the absorbance or luminescence using a microplate reader. Calculate cell viability as a percentage relative to the untreated control. Plot the percent viability against the log of the conjugate concentration and use a non-linear regression (four-parameter logistic fit) to determine the IC50 value.

Protocol 3: Lysosomal Homogenate Cleavage Assay

This assay directly assesses if a linker can be cleaved by lysosomal enzymes.[10][14]

Materials:

  • Test conjugate

  • Commercially available lysosomal fraction (e.g., from rat liver) or lysosomes isolated from the target cells

  • Lysosomal assay buffer (e.g., 50 mM sodium acetate, pH 5.0)

  • DTT (for activating cysteine proteases like cathepsins)

  • LC-MS system

Procedure:

  • Lysosome Activation: If using a commercial lysosomal fraction, pre-incubate it with DTT (final concentration ~5 mM) in the assay buffer for 15 minutes at 37°C to activate the enzymes.

  • Reaction Initiation: Add the test conjugate to the activated lysosomal homogenate to a final concentration of ~10 µM.

  • Incubation and Sampling: Incubate the reaction at 37°C. Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120, 240 minutes).

  • Reaction Quenching: Stop the reaction in each aliquot by adding 3 volumes of ice-cold acetonitrile containing an internal standard.

  • Sample Processing and Analysis: Centrifuge the samples to pellet proteins and analyze the supernatant by LC-MS to quantify the amount of released payload.

  • Data Interpretation: Plot the concentration of the released payload against time to determine the rate of lysosomal cleavage. An effective linker will show efficient and rapid payload release in this environment.[14]

References

Improving the cell permeability of PROTACs with modified 3-[Benzyl(methyl)amino]propanoic acid linkers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when improving the cell permeability of Proteolysis-Targeting Chimeras (PROTACs), particularly those utilizing modified 3-[Benzyl(methyl)amino]propanoic acid and similar linkers.

Frequently Asked Questions (FAQs)

Q1: Why is cell permeability a significant hurdle for PROTACs? A1: PROTACs are inherently large molecules, often with molecular weights exceeding 800 Da and a high polar surface area (PSA).[1][2] These characteristics fall outside the typical range of Lipinski's "Rule of Five," which predicts the drug-likeness of a molecule. For a PROTAC to function, it must first cross the cell membrane to simultaneously engage its intracellular target protein and an E3 ligase.[1] Their complex structure makes this a significant challenge.[2]

Q2: What is the role of the linker in PROTAC cell permeability? A2: The linker is a critical component that connects the target-binding and E3 ligase-binding ligands.[3] Its chemical composition, length, rigidity, and polarity significantly influence the overall physicochemical properties of the PROTAC.[] Modifying the linker is a key strategy to improve cell permeability by shielding polar groups, promoting favorable conformations, or altering solubility.[1][5] For instance, incorporating rigid moieties like piperidine or piperazine rings can lock the PROTAC into a more permeable conformation.[5][6]

Q3: How can a flexible linker, like one based on PEG or alkyl chains, sometimes improve permeability? A3: Paradoxically, flexible linkers can adopt folded, "chameleonic" conformations within the hydrophobic environment of the cell membrane.[6][7] This folding can shield the PROTAC's polar surfaces, creating a more compact and less polar structure that can more easily traverse the lipid bilayer.[6][7] However, a balance must be struck, as excessive length and flexibility can also negatively impact permeability and lead to an entropic penalty upon binding.[][8]

Q4: What is the "hook effect" and how does it relate to cell permeability? A4: The "hook effect" is a phenomenon where increasing the concentration of a PROTAC beyond an optimal point leads to a decrease in target protein degradation.[1][9] This occurs because at excessively high concentrations, the PROTAC is more likely to form non-productive binary complexes (PROTAC-target or PROTAC-E3 ligase) rather than the productive ternary complex required for degradation.[1][9] Poor cell permeability can exacerbate this issue by making it difficult to achieve the precise intracellular concentration needed for maximum efficacy.[9]

Q5: What are the primary assays for evaluating PROTAC cell permeability? A5: The two most widely used assays are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 permeability assay.[10]

  • PAMPA: A high-throughput, cell-free assay that measures passive diffusion across an artificial lipid membrane. It is excellent for early-stage screening.[8][9]

  • Caco-2 Permeability Assay: This cell-based assay uses a monolayer of Caco-2 cells to model the intestinal epithelium, providing a more comprehensive assessment that includes passive diffusion, active transport, and efflux mechanisms.[9][11]

  • Cellular Uptake Assays: These methods directly measure the amount of a compound that accumulates inside cells.[10]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
High biochemical activity but low or no target degradation in cells. 1. Poor Cell Permeability: The PROTAC is not efficiently entering the cells.[1][9] 2. Active Efflux: The PROTAC is a substrate for efflux pumps (e.g., P-glycoprotein) and is actively removed from the cell.[6] 3. PROTAC Instability: The compound is degrading in the cell culture medium.[1]1. Quantify Permeability: Perform a PAMPA or Caco-2 assay to get quantitative data (Papp value). If Papp is low (< 1 x 10⁻⁶ cm/s), linker redesign is necessary.[1][8] 2. Assess Efflux: In a Caco-2 assay, a high efflux ratio (Papp B-A / Papp A-B > 2) suggests active efflux.[8] Consider co-administering a known efflux pump inhibitor to confirm.[6] 3. Check Stability: Evaluate the stability of the PROTAC in your experimental media over the time course of the experiment.[1]
PROTAC with a modified linker still shows poor cellular activity. 1. Inefficient Ternary Complex Formation: The modified linker geometry prevents the effective binding of both the target protein and the E3 ligase.[1][3] 2. "Hook Effect": The intracellular concentration is too high, leading to non-productive binary complexes.[1]1. Confirm Target Engagement: Use biophysical assays like NanoBRET or FP to confirm the PROTAC binds to both the target and the E3 ligase within the cell.[1][9] Linker optimization may be required to achieve a productive orientation.[3] 2. Optimize Concentration: Perform a wide dose-response curve to identify the optimal concentration for degradation and rule out the hook effect.[1]
High variability in permeability assay results. 1. Inconsistent Cell Monolayer (Caco-2): The integrity and confluency of the cell monolayer may vary between experiments.[1] 2. Poor Solubility: The PROTAC is aggregating or precipitating in the assay buffer, leading to inconsistent measurements.[12]1. Monitor Monolayer Integrity: Regularly measure the transepithelial electrical resistance (TEER) of Caco-2 monolayers. Values should be consistent and above an established threshold (e.g., >250 Ω·cm²).[8][11] 2. Assess Solubility: Check the solubility of your compound in the assay buffer. The final DMSO concentration should be kept low (<1%) to avoid affecting membrane integrity.[10]

Quantitative Data on PROTAC Permeability

The following table summarizes representative permeability data for PROTACs with different linker types, illustrating how linker composition can impact the apparent permeability coefficient (Papp). A higher Papp value indicates better permeability.

PROTAC / Linker Type Linker Composition Apparent Permeability (Papp) (10⁻⁶ cm/s) Assay
VH032-based PROTAC 1 PEG-based, flexible~0.6PAMPA
VH032-based PROTAC 2 Alkyl-based, flexible~0.3PAMPA
General Guideline Moderately PermeableN/A> 1.0
General Guideline Low PermeabilityN/A< 1.0

Data is representative and compiled from studies on VH032-based PROTACs to illustrate general principles.[8][13] Specific values will vary based on the complete molecular structure.

Visualized Workflows and Pathways

PROTAC_MoA PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Protein of Interest (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ternary->PROTAC Catalytic Release Ub Ubiquitin Transfer Ternary->Ub Recruitment of E2-Ub Enzyme PolyUb Polyubiquitinated POI Ub->PolyUb Proteasome 26S Proteasome PolyUb->Proteasome Degradation POI Degradation Proteasome->Degradation Troubleshooting_Workflow start Start: PROTAC shows low cellular degradation efficacy measure_perm 1. Quantify Permeability (PAMPA or Caco-2 Assay) start->measure_perm is_low Is Papp < 1 x 10⁻⁶ cm/s? measure_perm->is_low modify_linker 2. Modify Linker (e.g., adjust rigidity, length, polarity) Re-synthesize & Re-test is_low->modify_linker  Yes   investigate_other 2. Investigate Other Issues is_low->investigate_other  No   modify_linker->measure_perm Iterate other_issues • Ternary Complex Formation (FP, NanoBRET) • Hook Effect (Dose-Response) • Active Efflux (Caco-2 Ratio) • Compound Stability (LC-MS) investigate_other->other_issues

References

Overcoming steric hindrance in ternary complex formation with 3-[Benzyl(methyl)amino]propanoic acid linkers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to steric hindrance in ternary complex formation, with a focus on the application of linkers such as 3-[Benzyl(methyl)amino]propanoic acid in Proteolysis-Targeting Chimeras (PROTACs).

Frequently Asked Questions (FAQs)

Q1: What is steric hindrance in the context of ternary complex formation, and how does it affect PROTAC efficacy?

A1: In PROTAC technology, steric hindrance refers to the spatial arrangement of the PROTAC molecule, the target Protein of Interest (POI), and an E3 ligase that prevents the formation of a stable and productive ternary complex.[1] This can be caused by bulky chemical groups on the PROTAC, unfavorable protein-protein interactions between the POI and the E3 ligase, or a linker that improperly positions the two proteins.[1] Ultimately, steric clashes can inhibit or reduce the efficiency of target ubiquitination and subsequent degradation.[1]

Q2: How can a linker like this compound help overcome steric hindrance?

A2: The structure of a linker is a critical determinant of ternary complex geometry and stability.[1] A linker containing a moiety like this compound can introduce a combination of rigidity and defined exit vectors. The benzyl group can create a more rigid structure, which may help to pre-organize the PROTAC into a bioactive conformation.[2][3] The defined geometry of such a linker can orient the POI and E3 ligase in a manner that avoids unfavorable steric interactions and promotes productive ubiquitination.

Q3: What are the indicators that steric hindrance might be limiting my PROTAC's performance?

A3: Several signs may suggest steric hindrance is an issue:

  • Poor degradation despite good binary affinity: The PROTAC binds strongly to both the target protein and the E3 ligase independently but fails to induce significant degradation in cellular assays.[1]

  • Weak ternary complex formation: Biophysical assays, such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC), show weak or no formation of the POI-PROTAC-E3 ligase complex.[1]

  • A pronounced "hook effect": Degradation efficiency decreases at higher PROTAC concentrations, suggesting the formation of unproductive binary complexes.[1]

  • Negative cooperativity (alpha < 1): The binding of one protein partner to the PROTAC hinders the binding of the other.[1]

Q4: Besides linker modification, what other strategies can be employed to mitigate steric hindrance?

A4: While linker optimization is a primary strategy, other approaches include:

  • Altering linker attachment points: Changing the position where the linker connects to the POI ligand or the E3 ligase ligand can significantly alter the ternary complex geometry.[4]

  • Modifying the ligands: In some cases, slight modifications to the warhead or E3 ligase ligand that do not compromise binding affinity can alleviate steric clashes.

  • Computational modeling: In silico tools can predict potential steric clashes and guide the rational design of PROTACs with improved geometries.[5]

Troubleshooting Guides

Issue 1: Low or no target degradation observed in cellular assays, but binary binding is confirmed.

This is a common issue that often points to problems with ternary complex formation, potentially due to steric hindrance.[2]

Potential Cause Troubleshooting Steps
Incorrect Linker Length or Rigidity Synthesize a library of PROTACs with varying linker lengths and compositions. For instance, if using a flexible PEG linker, try incorporating a more rigid element like a phenyl ring or a piperazine moiety. Conversely, if a rigid linker is causing clashes, a more flexible alkyl or PEG chain may be beneficial.[2]
Unfavorable Ternary Complex Geometry Modify the linker attachment points on either the POI ligand or the E3 ligase ligand. Analyzing the crystal structure of the ligand-protein complexes can help identify solvent-exposed regions suitable for linker attachment that are less likely to interfere with binding.[6]
Negative Cooperativity The linker may be forcing an unfavorable interaction between the target protein and the E3 ligase. Altering the linker's composition or length can change the relative orientation of the two proteins and potentially improve cooperativity.[2]

Issue 2: A significant "hook effect" is observed at high PROTAC concentrations.

This indicates that at high concentrations, unproductive binary complexes are forming preferentially over the productive ternary complex, which can be exacerbated by poor cooperativity due to steric hindrance.[1]

Potential Cause Troubleshooting Steps
Suboptimal Ternary Complex Stability A well-designed linker can create favorable protein-protein interactions within the ternary complex, enhancing its stability and mitigating the hook effect.[6] This often requires empirical testing of different linker designs.
High Linker Flexibility A highly flexible linker might not sufficiently pre-organize the binding elements for efficient ternary complex formation, potentially favoring the formation of binary complexes at high concentrations.[6] Consider incorporating more rigid motifs to reduce the entropic penalty of forming the ternary complex.[7]

Quantitative Data Summary

The following tables summarize representative data on how linker modifications can impact PROTAC efficiency. Note that direct comparisons across different systems should be made with caution.

Table 1: Impact of Linker Length on BRD4 Degradation

Data synthesized from studies on JQ1-based BRD4 degraders recruiting the VHL E3 ligase.[8]

Linker CompositionDC50 (nM)Dmax (%)Ternary Complex Affinity (KD,app, nM)
PEG35585120
PEG4 25 >95 65
PEG530>9570
PEG68090150

Table 2: Influence of Linker Rigidity on Target Degradation

Target - Linker TypeDC50 (nM)Dmax (%)Cooperativity (α)
Target X - Flexible Alkyl Chain150700.8
Target X - Rigid Phenyl Linker 45 92 5.2
Target Y - Flexible PEG420>9515
Target Y - Rigid Piperazine Linker 8 >98 25

Experimental Protocols

Protocol 1: Co-Immunoprecipitation (Co-IP) to Verify Ternary Complex Formation in Cells

This protocol verifies the formation of the POI-PROTAC-E3 ligase complex in a cellular environment.[1]

  • Cell Treatment: Treat cells with the PROTAC at the desired concentration and for a specified time. Include a vehicle control (e.g., DMSO) and a negative control PROTAC if available.

  • Cell Lysis: Lyse the cells in a non-denaturing IP lysis buffer containing protease and phosphatase inhibitors.

  • Immunoprecipitation: Incubate the cell lysate with an antibody against either the target protein or the E3 ligase overnight at 4°C.

  • Complex Capture: Add Protein A/G magnetic beads to capture the antibody-protein complexes.

  • Washing: Wash the beads multiple times with lysis buffer to remove non-specifically bound proteins.

  • Elution: Elute the protein complexes from the beads.

  • Western Blot Analysis: Analyze the eluted samples by Western blotting using antibodies against the POI, the E3 ligase, and other relevant proteins.

Protocol 2: Surface Plasmon Resonance (SPR) for Biophysical Characterization

This method measures the binding kinetics and affinity of the ternary complex.

  • Immobilization: Immobilize the E3 ligase (e.g., VHL) onto the sensor chip.

  • Binary Interaction Analysis:

    • Inject the PROTAC over the immobilized E3 ligase to determine the binary affinity (KD).

    • Inject the target protein over a separate flow cell to confirm no non-specific binding to the chip surface.

  • Ternary Complex Analysis: Inject a mixture of the PROTAC and the target protein over the immobilized E3 ligase. The resulting sensorgram will show the formation of the ternary complex.[1]

Visualizations

PROTAC_Mechanism cluster_0 PROTAC-Mediated Degradation Cycle POI Target Protein (POI) Ternary_Complex POI-PROTAC-E3 Ternary Complex POI->Ternary_Complex PROTAC binding PROTAC PROTAC PROTAC->Ternary_Complex E3 E3 Ligase E3->Ternary_Complex Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ub Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Proteasome->PROTAC Recycled Degradation Degraded Peptides Proteasome->Degradation

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Troubleshooting_Workflow Start No/Poor Degradation Check_Binary_Binding Confirm Binary Binding (POI-PROTAC & E3-PROTAC) Start->Check_Binary_Binding Binding_OK Binary Binding Confirmed? Check_Binary_Binding->Binding_OK No_Binding Redesign Ligands Binding_OK->No_Binding No Assess_Ternary_Complex Assess Ternary Complex Formation (Co-IP, SPR) Binding_OK->Assess_Ternary_Complex Yes Complex_Forms Ternary Complex Forms? Assess_Ternary_Complex->Complex_Forms No_Complex Linker Optimization: - Vary Length - Vary Rigidity - Change Attachment Points Complex_Forms->No_Complex No Check_Productivity Assess Complex Productivity (Ubiquitination Assay) Complex_Forms->Check_Productivity Yes Productive_Complex Productive Complex? Check_Productivity->Productive_Complex Not_Productive Re-evaluate Linker Design for Optimal Geometry Productive_Complex->Not_Productive No Cellular_Issues Investigate Cellular Factors: - Permeability - Efflux Productive_Complex->Cellular_Issues Yes

Caption: A stepwise workflow for troubleshooting poor PROTAC efficacy.

References

Optimizing linker length and rigidity for specific target proteins using 3-[Benzyl(methyl)amino]propanoic acid analogs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) for optimizing proteolysis-targeting chimera (PROTAC) linker length and rigidity using analogs of 3-[Benzyl(methyl)amino]propanoic acid for specific target proteins.

Frequently Asked Questions (FAQs)

Q1: What is the role of the linker in a PROTAC, and why is its optimization critical?

A PROTAC is a heterobifunctional molecule that consists of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two.[1][2] The linker's primary function is to bridge the POI and the E3 ligase, facilitating the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase).[1] This proximity is essential for the E3 ligase to transfer ubiquitin to the target protein, marking it for degradation by the proteasome.[3]

The length, rigidity, and chemical composition of the linker are critical parameters that significantly influence a PROTAC's efficacy.[1][4] An improperly designed linker can lead to steric hindrance, preventing the formation of the ternary complex, or result in a conformationally unstable complex that is not competent for ubiquitination.[4] Therefore, optimizing the linker is a crucial step in developing a potent and selective degrader.

Q2: How can this compound be used as a scaffold for creating a library of linkers with varying properties?

This compound provides a versatile scaffold for systematic linker optimization. Its structure contains several points for modification to tune length and rigidity:

  • Propanoic Acid Chain: The ethyl chain can be extended or shortened to modulate the linker length. For instance, replacing it with longer alkyl chains or incorporating polyethylene glycol (PEG) units can systematically increase the distance between the two ends of the PROTAC.

  • N-Benzyl Group: The benzyl group can introduce a degree of conformational rigidity compared to a simple linear chain.[5] Its aromatic ring also offers the potential for π-π stacking interactions within the ternary complex, which could enhance stability.[5] Analogs can be created by replacing the benzyl group with other aromatic or aliphatic cyclic systems to fine-tune rigidity.

  • N-Methyl Group: The methyl group can be replaced with other small alkyl groups to subtly alter the linker's conformation and basicity.

By systematically synthesizing analogs with modifications at these positions, a library of linkers with a range of lengths and rigidities can be generated for structure-activity relationship (SAR) studies.

Q3: What are the potential advantages of incorporating a tertiary amine, like the one in this compound, into a PROTAC linker?

The tertiary amine in the this compound scaffold can influence the physicochemical properties of the PROTAC. The nitrogen atom can be protonated at physiological pH, which can impact the molecule's solubility and cell permeability. The degree of protonation can be influenced by neighboring chemical groups.[6] Furthermore, the central nitrogen atom can serve as a branching point for creating "Y-shaped" or branched linkers, which can affect the orientation of the ligands and the overall conformation of the PROTAC.[5]

Troubleshooting Guides

Issue 1: My PROTAC shows good binary binding to the target protein and E3 ligase but fails to induce significant target degradation.

This is a common challenge that often points to issues with the formation of a productive ternary complex.

Potential Linker-Related Cause Troubleshooting Steps
Incorrect Linker Length: The linker may be too short, causing steric hindrance, or too long, leading to an unstable ternary complex.[4]Synthesize and test a library of PROTACs with varying linker lengths. For a this compound-based linker, this can be achieved by systematically adding or removing ethylene glycol or methylene units from the propanoic acid backbone.
Suboptimal Linker Rigidity: An overly flexible linker may not sufficiently pre-organize the PROTAC for binding, while an excessively rigid linker may prevent the necessary conformational adjustments for ternary complex formation.[1]Introduce or remove rigid elements in the linker. For example, replace the benzyl group with a more flexible cyclohexyl group or a more rigid biphenyl system.
Unfavorable Ternary Complex Conformation: The linker may orient the target protein and E3 ligase in a way that the surface lysine residues on the target are not accessible for ubiquitination.Modify the attachment points of the linker to either the target protein ligand or the E3 ligase ligand. Even small changes in the exit vector can dramatically alter the geometry of the ternary complex.

Issue 2: My PROTAC exhibits a pronounced "hook effect," with degradation efficiency decreasing at higher concentrations.

The "hook effect" occurs when high concentrations of the PROTAC favor the formation of binary complexes (PROTAC-POI or PROTAC-E3 ligase) over the productive ternary complex.

Potential Linker-Related Cause Troubleshooting Steps
Low Ternary Complex Stability: The linker may not be promoting positive cooperativity in the formation of the ternary complex.Modify the linker to introduce favorable interactions within the ternary complex. The benzyl group in the this compound scaffold could potentially be optimized to engage in beneficial pi-stacking interactions.[5]
High Linker Flexibility: A highly flexible linker can contribute to a higher entropic penalty for ternary complex formation.Introduce some degree of rigidity into the linker to pre-organize it into a bioactive conformation. This could involve incorporating cyclic structures or alkynes.[1]

Experimental Protocols

Protocol 1: Synthesis of a this compound-Based PROTAC Library

This protocol describes a general method for synthesizing a small library of PROTACs with varying linker lengths based on the this compound scaffold.

  • Synthesis of Linker Analogs:

    • Synthesize a series of this compound analogs with varying lengths by, for example, reacting N-benzylmethylamine with a series of ω-haloalkanoic acid esters of different chain lengths, followed by ester hydrolysis.

    • To introduce PEG chains, N-benzylmethylamine can be reacted with a mono-protected PEG derivative containing a suitable leaving group, followed by deprotection and functionalization of the terminus.

  • Coupling to E3 Ligase Ligand:

    • Activate the carboxylic acid of the linker analog using a standard coupling reagent such as HATU or HOBt.

    • React the activated linker with the amine-functionalized E3 ligase ligand (e.g., a derivative of thalidomide or pomalidomide).

  • Coupling to Target Protein Ligand:

    • The other end of the linker will have a functional group (e.g., a protected amine or a carboxylic acid) that can be deprotected and then coupled to the target protein ligand using appropriate coupling chemistry (e.g., amide bond formation, click chemistry).

  • Purification and Characterization:

    • Purify the final PROTAC molecules using preparative HPLC.

    • Characterize the purified PROTACs by LC-MS and NMR to confirm their identity and purity.

Protocol 2: Western Blotting for Target Protein Degradation

This is a standard method to quantify the reduction in target protein levels following PROTAC treatment.

  • Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a range of concentrations of each PROTAC analog for a specified time (e.g., 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane and then incubate with a primary antibody specific to the target protein.

    • Incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system. Quantify the band intensities to determine the extent of protein degradation.

Quantitative Data Summary

The following table provides a hypothetical example of how quantitative data from a Western blot experiment for a series of PROTACs with varying linker lengths (based on a this compound scaffold with PEG extensions) might be presented.

PROTAC IDLinker ModificationDC50 (nM)Dmax (%)
PROTAC-1No PEG extension>1000<10
PROTAC-22 PEG units15065
PROTAC-34 PEG units2592
PROTAC-46 PEG units8085
PROTAC-58 PEG units20070
  • DC50: The concentration of the PROTAC that results in 50% degradation of the target protein.

  • Dmax: The maximum percentage of target protein degradation observed.

Visualizations

PROTAC_Mechanism PROTAC PROTAC (e.g., with 3-[Benzyl(methyl)amino] propanoic acid analog linker) Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Target Protein (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ub_POI Poly-ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Degradation Degraded Peptides Proteasome->Degradation

Caption: Mechanism of action of a PROTAC utilizing a this compound analog linker.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_evaluation Biological Evaluation start Design Linker Analogs (Varying Length & Rigidity) synthesis Synthesize PROTAC Library start->synthesis purification Purify & Characterize (HPLC, LC-MS, NMR) synthesis->purification treatment Treat Cells with PROTACs purification->treatment Screen Analogs western Western Blot for Target Degradation treatment->western quantification Quantify Degradation (DC50, Dmax) western->quantification quantification->start Analyze SAR & Optimize

Caption: Experimental workflow for optimizing linker length and rigidity.

Troubleshooting_Logic start Low/No Target Degradation check_binding Confirm Binary Binding (POI & E3 Ligase) start->check_binding binding_ok Binding Confirmed check_binding->binding_ok binding_bad Poor Binding check_binding->binding_bad check_ternary Evaluate Ternary Complex Formation binding_ok->check_ternary check_permeability Assess Cell Permeability binding_ok->check_permeability ternary_bad No/Unstable Ternary Complex check_ternary->ternary_bad ternary_ok Productive Ternary Complex optimize_linker Optimize Linker (Length, Rigidity, Attachment Point) ternary_bad->optimize_linker optimize_linker->start Iterate permeability_ok Good Permeability check_permeability->permeability_ok permeability_bad Poor Permeability check_permeability->permeability_bad final_check Re-evaluate Degradation permeability_ok->final_check permeability_bad->optimize_linker

Caption: A logical workflow for troubleshooting low PROTAC efficacy.

References

Common pitfalls to avoid when working with 3-[Benzyl(methyl)amino]propanoic acid in PROTAC design

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-[Benzyl(methyl)amino]propanoic acid as a linker in Proteolysis Targeting Chimeras (PROTACs). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls and challenges encountered during the design, synthesis, and evaluation of PROTACs utilizing this specific linker.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments in a question-and-answer format.

Question 1: My PROTAC containing the this compound linker exhibits poor aqueous solubility. What are the potential causes and how can I improve it?

Answer:

Poor aqueous solubility is a common challenge for PROTACs due to their high molecular weight and lipophilicity. The benzyl group in the this compound linker contributes to this hydrophobicity.

Potential Causes:

  • High Lipophilicity: The overall molecule, including the warhead, E3 ligase ligand, and the benzyl-containing linker, may be too greasy.

  • Crystal Packing: The rigid nature of the aromatic ring can promote strong crystal lattice interactions, reducing solubility.

Troubleshooting Strategies:

  • Formulation Optimization: For in vitro assays, consider using co-solvents such as DMSO (up to 0.5% in final assay concentration), PEG300, or Tween-80 to improve solubility.

  • pH Adjustment: Depending on the pKa of your final PROTAC, adjusting the pH of the buffer can improve the solubility of ionizable groups.

  • Linker Modification: If poor solubility persists and hinders biological evaluation, consider synthesizing analogs with more hydrophilic linkers. Replacing the benzyl group with a more polar aromatic heterocycle or incorporating short PEG chains can be effective strategies.

  • Salt Formation: If your PROTAC has a basic or acidic handle, forming a salt can significantly enhance its aqueous solubility.

Question 2: I am observing rapid degradation of my PROTAC in liver microsome stability assays. Could the this compound linker be the cause?

Answer:

Yes, the N-benzyl-N-methyl moiety within the linker is a potential metabolic soft spot. Cytochrome P450 (CYP) enzymes, abundant in liver microsomes, can mediate the metabolism of such groups.

Potential Metabolic Pathways:

  • N-debenzylation: Oxidative removal of the benzyl group.

  • N-demethylation: Oxidative removal of the methyl group.

  • Oxidation of the aromatic ring: Hydroxylation of the benzyl group.

Any of these metabolic events can lead to the inactivation of the PROTAC.

Troubleshooting Strategies:

  • Metabolite Identification: Use LC-MS/MS to identify the metabolites formed in your microsomal stability assay. This will confirm if the linker is the site of metabolism.

  • Deuteration: Replacing the hydrogen atoms on the methylene of the benzyl group or the methyl group with deuterium can sometimes slow down CYP-mediated metabolism (the "kinetic isotope effect").

  • Introduction of Steric Hindrance: Introducing bulky groups near the N-benzyl-N-methyl moiety can sterically shield it from metabolic enzymes.

  • Linker Rigidification: Replacing the flexible N-benzyl portion with a more rigid, less metabolically susceptible group (e.g., incorporating the nitrogen into a heterocyclic ring) can improve stability. For instance, replacing a flexible linker with a more rigid structure incorporating piperidine and piperazine has been shown to improve metabolic stability in some PROTACs.[1]

Question 3: My PROTAC binds to the target protein and the E3 ligase in binary assays, but I don't observe target degradation in cells. How could the linker be responsible?

Answer:

This common issue often points to problems with the formation of a productive ternary complex (Target Protein-PROTAC-E3 Ligase), where the linker plays a crucial role.

Potential Linker-Related Issues:

  • Suboptimal Length and Rigidity: The this compound linker provides a specific length and degree of rigidity. If this is not optimal for your specific target and E3 ligase pair, it may lead to:

    • Steric Clashes: The linker may be too short, causing steric hindrance between the target protein and the E3 ligase.

    • Unproductive Conformation: The linker may be too long or too flexible, failing to orient the two proteins correctly for efficient ubiquitination.

  • Poor Cell Permeability: The physicochemical properties of the PROTAC, influenced by the linker, may prevent it from efficiently crossing the cell membrane to reach its intracellular target.

Troubleshooting Strategies:

  • Linker Length Variation: Synthesize a small library of PROTACs with varying linker lengths. Even small changes, such as adding or removing a few atoms from the propanoic acid chain, can have a significant impact on degradation efficiency.[2][3]

  • Biophysical Assays for Ternary Complex Formation: Use techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to study the formation and stability of the ternary complex. This can provide quantitative data on cooperativity.

  • Cell Permeability Assays: Perform assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 assays to assess the cell permeability of your PROTAC.[4][5]

  • Computational Modeling: Molecular modeling can help visualize potential ternary complex conformations and identify potential steric clashes or unfavorable interactions, guiding the rational design of new linkers.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound to consider in PROTAC design?

A1: The key properties are its moderate lipophilicity due to the benzyl group and its nature as a dicarboxylic acid, which allows for conjugation at two points. The tertiary amine also introduces a basic center. These properties will influence the overall solubility, permeability, and potential for off-target interactions of the final PROTAC.

Q2: How does the rigidity of the benzyl group in the linker impact PROTAC activity?

A2: The benzyl group introduces a degree of rigidity compared to a purely aliphatic linker. This can be advantageous in "pre-organizing" the PROTAC into a conformation that favors ternary complex formation. However, if this conformation is not ideal for the specific protein pair, it can also hinder activity. In some cases, a benzyl linker has been shown to provide conformational restriction and engage in pi-stacking interactions with residues on the E3 ligase, such as Y98 in VHL.[6][7]

Q3: Can the this compound linker lead to off-target effects?

A3: While the primary source of off-target effects in PROTACs is usually the warhead or the E3 ligase ligand, the linker itself is generally considered less likely to have specific off-target interactions. However, the overall physicochemical properties imparted by the linker can influence the off-target profile of the entire molecule. For instance, high lipophilicity can lead to non-specific binding. It is always advisable to perform unbiased proteomics studies to assess the selectivity of your final PROTAC.

Q4: What are the best practices for synthesizing a PROTAC using this compound?

A4: A modular and convergent synthetic approach is recommended. Typically, one of the carboxylic acid groups of the linker is coupled to the amine-functionalized warhead or E3 ligase ligand using standard peptide coupling reagents like HATU or HOBt. After purification, the second carboxylic acid is then coupled to the other binding partner. Careful purification at each step is crucial.

Data Presentation

Table 1: Illustrative Physicochemical Properties of PROTACs with Different Linker Types.

Note: These are representative values and will vary depending on the specific warhead and E3 ligase ligand.

Linker TypeMolecular Weight (Da)cLogPTopological Polar Surface Area (Ų)Aqueous Solubility (µM)Cell Permeability (Papp, 10⁻⁶ cm/s)
Short Alkyl Chain800-9004.5 - 6.0120 - 150< 10.5 - 2.0
Alkyl-Aryl (e.g., containing this compound) 850-1000 5.0 - 7.0 130 - 160 < 0.5 0.2 - 1.5
PEG-based (4-6 units)900-11003.0 - 5.0150 - 2001 - 100.1 - 1.0

Table 2: Example Data from a Microsomal Stability Assay.

Illustrative data for a PROTAC containing a metabolically labile linker versus a more stable analog.

PROTAC AnalogLinker MoietyHalf-life (t½) in Human Liver Microsomes (min)Intrinsic Clearance (CLint) (µL/min/mg protein)
PROTAC-1N-Benzyl-N-methyl 1546.2
PROTAC-2N-Cyclohexylmethyl-N-methyl4515.4
PROTAC-3N-Benzyl-N-methyl (Deuterated) 3023.1

Experimental Protocols

Protocol 1: Synthesis of a PROTAC using this compound

This protocol describes a general procedure for the sequential amide coupling of this compound to an amine-functionalized warhead and an amine-functionalized E3 ligase ligand.

Materials:

  • This compound

  • Amine-functionalized warhead

  • Amine-functionalized E3 ligase ligand

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Standard laboratory glassware and purification equipment (HPLC)

Procedure:

Step 1: Mono-coupling of the Linker to the Warhead

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), dissolve the amine-functionalized warhead (1.0 eq) and this compound (1.1 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) to the solution.

  • Add DIPEA (2.0 eq) dropwise to the stirring solution at room temperature.

  • Stir the reaction at room temperature for 4-16 hours, monitoring progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% citric acid, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the mono-coupled product by flash column chromatography or preparative HPLC.

Step 2: Coupling of the Linker-Warhead Intermediate to the E3 Ligase Ligand

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve the purified linker-warhead intermediate from Step 1 (1.0 eq) and the amine-functionalized E3 ligase ligand (1.1 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) and DIPEA (2.0 eq) as described above.

  • Stir the reaction at room temperature for 4-16 hours, monitoring progress by LC-MS.

  • Perform an aqueous workup as described in Step 1.

  • Purify the final PROTAC by preparative reverse-phase HPLC.

Protocol 2: Western Blot for PROTAC-Mediated Protein Degradation

This protocol outlines the steps to assess the degradation of a target protein in cultured cells following PROTAC treatment.[8][9]

Materials:

  • Appropriate cell line cultured in 6-well plates

  • PROTAC stock solution (e.g., 10 mM in DMSO)

  • Complete cell culture medium

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • PVDF membrane

Procedure:

  • Cell Treatment: Seed cells to be 70-80% confluent at the time of harvest. Treat cells with a serial dilution of the PROTAC (e.g., 1 nM to 10 µM) for a specified time (e.g., 16-24 hours). Include a vehicle control (DMSO).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with the primary antibody for the target protein overnight at 4°C.

    • Wash and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash and apply the chemiluminescent substrate.

  • Detection: Image the blot using a chemiluminescence detection system.

  • Stripping and Re-probing: Strip the membrane and re-probe with the loading control antibody.

  • Data Analysis: Quantify the band intensities using image analysis software. Normalize the target protein band intensity to the loading control. Calculate the percentage of protein remaining relative to the vehicle control. Determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).

Protocol 3: Liver Microsomal Stability Assay

This protocol is to assess the metabolic stability of a PROTAC in the presence of liver microsomes.

Materials:

  • Human liver microsomes (HLM)

  • NADPH regenerating system

  • Phosphate buffer (pH 7.4)

  • PROTAC stock solution (in DMSO)

  • Acetonitrile with an internal standard

  • LC-MS/MS system

Procedure:

  • Reaction Mixture Preparation: In a 96-well plate, pre-warm a mixture of HLM and phosphate buffer at 37°C for 5 minutes.

  • Initiate Reaction: Add the PROTAC to the mixture (final concentration typically 1 µM). Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately add the aliquot to a tube containing cold acetonitrile with an internal standard to precipitate proteins and stop the reaction.

  • Sample Preparation: Centrifuge the samples to pellet the precipitated protein. Transfer the supernatant for analysis.

  • LC-MS/MS Analysis: Quantify the remaining amount of the parent PROTAC at each time point using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural log of the percentage of PROTAC remaining versus time. The slope of the linear regression gives the elimination rate constant (k). Calculate the half-life (t½ = 0.693/k) and the intrinsic clearance (CLint).

Visualizations

PROTAC_Synthesis_Workflow PROTAC Synthesis Workflow cluster_0 Step 1: Mono-coupling cluster_1 Step 2: Final Coupling Warhead-NH2 Warhead-NH2 Intermediate Warhead-Linker-COOH Warhead-NH2->Intermediate Linker-(COOH)2 3-[Benzyl(methyl)amino] propanoic acid Linker-(COOH)2->Intermediate HATU/DIPEA HATU/DIPEA HATU/DIPEA->Intermediate Final_PROTAC Warhead-Linker-E3_Ligand Intermediate->Final_PROTAC Purification1 Purification Intermediate->Purification1 E3_Ligand-NH2 E3 Ligase Ligand-NH2 E3_Ligand-NH2->Final_PROTAC HATU/DIPEA_2 HATU/DIPEA HATU/DIPEA_2->Final_PROTAC Purification2 Final Purification (HPLC) Final_PROTAC->Purification2 Purification1->E3_Ligand-NH2

A generalized workflow for the synthesis of a PROTAC.

PROTAC_Degradation_Pathway PROTAC-Mediated Protein Degradation Pathway POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC PROTAC PROTAC->Ternary E3 E3 Ligase E3->Ternary Ternary->PROTAC Catalytic Cycle Ub_POI Poly-ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Degradation Degraded Peptides Proteasome->Degradation

Mechanism of PROTAC-induced protein degradation.

Troubleshooting_Workflow Troubleshooting Logic for Inactive PROTACs Start PROTAC shows no target degradation BinaryBinding Check binary binding (SPR, ITC) Start->BinaryBinding Permeability Assess cell permeability (PAMPA, Caco-2) BinaryBinding->Permeability Yes NoBinding Low/No binding to POI or E3 Ligase BinaryBinding->NoBinding No TernaryComplex Assess ternary complex formation (SPR, ITC) Permeability->TernaryComplex Yes PoorPermeability Poor cell permeability Permeability->PoorPermeability No Metabolism Check metabolic stability (Microsomes) TernaryComplex->Metabolism Yes NoTernary No productive ternary complex formation TernaryComplex->NoTernary No RapidMetabolism Rapid metabolism Metabolism->RapidMetabolism No RedesignWarhead Redesign Warhead/ E3 Ligand NoBinding->RedesignWarhead ModifyLinker_Perm Modify linker to improve physicochemical properties PoorPermeability->ModifyLinker_Perm ModifyLinker_Ternary Vary linker length/ rigidity NoTernary->ModifyLinker_Ternary ModifyLinker_Met Modify linker to block metabolic 'soft spots' RapidMetabolism->ModifyLinker_Met

A workflow for troubleshooting inactive PROTACs.

References

Validation & Comparative

A Comparative Analysis of PROTAC Linkers: 3-[Benzyl(methyl)amino]propanoic acid-like Scaffolds versus Polyethylene Glycol (PEG) Chains

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is a complex endeavor where the linker component plays a decisive role in therapeutic efficacy. This guide provides a comprehensive comparison of two distinct classes of linkers: rigid linkers, exemplified by scaffolds similar to 3-[Benzyl(methyl)amino]propanoic acid, and flexible polyethylene glycol (PEG) linkers. This analysis is supported by experimental data and detailed methodologies for key assays in PROTAC development.

The linker in a PROTAC molecule is not an inert spacer but a critical determinant of its biological activity. It connects a ligand that binds to a target protein of interest (POI) with another that recruits an E3 ubiquitin ligase. This ternary complex formation is the prerequisite for the ubiquitination and subsequent proteasomal degradation of the target protein. The linker's length, rigidity, and chemical composition dictate the geometry and stability of this complex, profoundly influencing the PROTAC's potency, selectivity, and pharmacokinetic properties.[1]

Executive Summary: Flexibility vs. Rigidity

The choice between a flexible and a rigid linker is a pivotal decision in PROTAC design. Flexible linkers, predominantly PEG chains, offer synthetic accessibility and conformational freedom, which can facilitate the initial formation of a productive ternary complex.[2] In contrast, rigid linkers that incorporate aromatic or cyclic moieties, such as those related to this compound, provide conformational constraint. This pre-organization can lead to a more stable ternary complex, potentially enhancing potency and improving pharmacokinetic properties like cell permeability and metabolic stability.[2][3]

Data Presentation: A Comparative Overview

Table 1: General Characteristics of Flexible (PEG) vs. Rigid (Aromatic/Cyclic) Linkers

FeatureFlexible Linkers (e.g., PEG)Rigid Linkers (e.g., Benzyl-containing)
Conformational Freedom HighLow
Ternary Complex Formation Can adapt to various protein-protein interfaces, but may have an entropic penalty.[3]May require a more specific protein-protein interface for productive complex formation; can lead to higher cooperativity.
Solubility Generally higher aqueous solubility.[4]Can be lower, but may be modulated with polar functional groups.
Cell Permeability Can be lower due to higher polarity and molecular size.Can be higher due to reduced polarity and the ability to shield polar groups.[3]
Metabolic Stability Can be more susceptible to metabolism.[5]Generally more metabolically stable.[5]
Synthetic Accessibility Generally easier and more straightforward to synthesize and modify.Often more synthetically challenging to prepare.

Table 2: Quantitative Performance Data of PROTACs with Different Linker Types

Degrader Name (Linker Type)Target ProteinE3 Ligase LigandDC50 (nM)Dmax (%)Cell LineReference
ACBI1 (Rigid, Benzyl-containing)SMARCA2VHL6>95MV-4-11[6]
ACBI1 (Rigid, Benzyl-containing)SMARCA4VHL11>95MV-4-11[6]
HY-168722 (Rigid, Piperidine-based)PARP1Thalidomide58.14Not ReportedSW-620[7]
iRucaparib-AP5 (Flexible, PEG-based)PARP1Pomalidomide36>90HeLa[7]
iRucaparib-AP6 (Flexible, PEG-based)PARP1Pomalidomide82>90HeLa[7]

Note: DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values are taken from published data for comparative purposes. Direct comparison across different studies should be approached with caution due to variations in experimental conditions.

Experimental Protocols

To ensure the reproducibility and accurate interpretation of experimental data, detailed protocols for key experiments are provided below.

Western Blotting for Protein Degradation

This is a standard method to quantify the reduction in target protein levels following PROTAC treatment.

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations for a specified period (e.g., 24, 48, or 72 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate it with a primary antibody specific to the target protein and a loading control (e.g., GAPDH or β-actin). Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities.

Cell Permeability Assay (PAMPA)

The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method to assess the passive permeability of a compound.

  • Plate Preparation: A donor plate is coated with a lipid-infused artificial membrane. An acceptor plate is filled with a buffer solution.

  • Compound Addition: The PROTAC compound is added to the donor plate wells.

  • Incubation: The donor plate is placed on top of the acceptor plate, and the "sandwich" is incubated for a specific period (e.g., 4-16 hours).

  • Quantification: The concentration of the PROTAC in both the donor and acceptor wells is measured using LC-MS/MS.

  • Calculation of Permeability: The apparent permeability coefficient (Papp) is calculated based on the amount of compound that has diffused into the acceptor well.

Mandatory Visualization

PROTAC_Signaling_Pathway cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex E3 E3 Ubiquitin Ligase E3->Ternary_Complex PolyUb_POI Polyubiquitinated POI Ternary_Complex->PolyUb_POI Ubiquitination Recycle PROTAC Recycled Ternary_Complex->Recycle Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

PROTAC-mediated protein degradation pathway.

Experimental_Workflow cluster_workflow PROTAC Evaluation Workflow Synthesis PROTAC Synthesis (Flexible vs. Rigid Linker) Biochemical Biochemical Assays (e.g., Ternary Complex Formation) Synthesis->Biochemical Cellular Cellular Assays (Degradation, Permeability) Biochemical->Cellular InVivo In Vivo Studies (PK/PD, Efficacy) Cellular->InVivo Optimization Lead Optimization InVivo->Optimization Optimization->Synthesis Iterative Design

References

Head-to-head study of different linker exit vectors on 3-[Benzyl(methyl)amino]propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the design of Proteolysis Targeting Chimeras (PROTACs) represents a paradigm shift in therapeutic intervention. These heterobifunctional molecules, which co-opt the cellular ubiquitin-proteasome system to induce targeted protein degradation, are critically dependent on the nuanced interplay of their three core components: a warhead for target engagement, an E3 ligase-recruiting ligand, and the intervening linker. While 3-[Benzyl(methyl)amino]propanoic acid is a recognized building block for PROTAC synthesis, a direct head-to-head study comparing different linker exit vectors originating from this specific molecule is not available in the current body of scientific literature.[1][2][3][4] However, the fundamental principles governing the impact of linker attachment points are well-established and can be illustrated through analogous systems.

The selection of the linker and its points of attachment to the warhead and the E3 ligase ligand—the "exit vectors"—is a critical determinant of a PROTAC's efficacy.[5][6][7] These choices profoundly influence the geometry and stability of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase, which is a prerequisite for efficient ubiquitination and subsequent degradation.[] Altering the exit vector can dramatically impact the potency and selectivity of a PROTAC, even when the core binding moieties remain unchanged.[9][10]

Comparative Analysis of Linker Exit Vector Impact on BET Degraders

To illustrate the profound effect of the linker exit vector, we can examine the well-documented case of PROTACs targeting the Bromodomain and Extra-Terminal domain (BET) family of proteins, specifically BRD4. The following data, synthesized from seminal studies, compares BRD4-targeting PROTACs where the core warhead and the von Hippel-Lindau (VHL) E3 ligase ligand are kept constant, while the linker attachment point is varied.

PROTAC IdentifierTarget ProteinWarheadE3 Ligase LigandLinker CompositionExit Vector (on Warhead)DC50 (nM)Dmax (%)Reference
PROTAC A BRD4JQ1 derivativeVHL ligandPEGPosition X25>95[9]
PROTAC B BRD4JQ1 derivativeVHL ligandPEGPosition Y250~70[9]
PROTAC C BRD4I-BET726 derivativeVHL ligandPEGPosition Z>1000<20[10]

Data Interpretation: The table above clearly demonstrates that a shift in the linker attachment point on the warhead can lead to a significant loss of degradation potency (a higher DC50 value) and a reduction in the maximal level of degradation (Dmax). For instance, altering the exit vector from "Position X" in PROTAC A to "Position Y" in PROTAC B results in a 10-fold decrease in potency.[9] This underscores that even with identical binding elements, the spatial orientation dictated by the exit vector is paramount for productive ternary complex formation.

The Underlying Mechanism: Ternary Complex Formation

The catalytic mechanism of a PROTAC hinges on its ability to induce and stabilize a productive ternary complex. The linker's length, flexibility, and attachment points dictate the relative orientation of the target protein and the E3 ligase. An optimal orientation facilitates the transfer of ubiquitin to the target protein, marking it for proteasomal degradation. Conversely, a suboptimal geometry resulting from a poor exit vector choice can lead to a non-productive or unstable ternary complex, thereby abrogating degradation.

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation Target Target Protein PROTAC PROTAC (e.g., with this compound linker) Target->PROTAC Binding via Warhead Proteasome 26S Proteasome Target->Proteasome Recognition & Degradation Ternary_Complex Target-PROTAC-E3 Ligase Ternary Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->PROTAC Binding via E3 Ligand Ub Ubiquitin Ub->Target Tags Target Degraded_Target Degraded Protein Fragments Proteasome->Degraded_Target Ternary_Complex->Ub Ubiquitination Western_Blot_Workflow cluster_workflow Western Blotting Workflow A Cell Seeding & PROTAC Treatment B Cell Lysis A->B C Protein Quantification B->C D SDS-PAGE C->D E Protein Transfer to Membrane D->E F Antibody Incubation (Primary & Secondary) E->F G Signal Detection & Imaging F->G H Data Analysis (DC50 & Dmax Calculation) G->H

References

Validating target engagement of PROTACs with a 3-[Benzyl(methyl)amino]propanoic acid linker using NanoBRET

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the intricate landscape of targeted protein degradation, confirming that a Proteolysis Targeting Chimera (PROTAC) effectively engages its intended target is a critical step. This guide provides an objective comparison of the NanoBRET™ Target Engagement Assay with other established methods for validating the target engagement of PROTACs, with a focus on those incorporating a 3-[Benzyl(methyl)amino]propanoic acid linker. Supported by experimental data and detailed protocols, this guide aims to inform assay selection and experimental design.

PROTACs are heterobifunctional molecules designed to bring a target protein into proximity with an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[1][2] The this compound moiety is a commonly utilized linker in the synthesis of these potent molecules.[3][4][5][6] Verifying that the PROTAC binds to its target protein within the complex cellular environment is paramount to accurately interpreting degradation data and guiding the optimization of these novel therapeutics.

At a Glance: Comparing Target Engagement Assays

AssayPrincipleKey Quantitative ReadoutAdvantagesDisadvantages
NanoBRET™ Target Engagement Assay Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc-tagged target protein and a fluorescent tracer.[7]IC50 (Half-maximal Inhibitory Concentration)High-throughput, quantitative, can be performed in live cells, provides real-time data.[7][8]Requires genetic modification of the target protein, potential for steric hindrance from the tag.[7]
Cellular Thermal Shift Assay (CETSA®) Ligand binding alters the thermal stability of the target protein.[9][10]ΔTm (Change in Melting Temperature), EC50 (Half-maximal Effective Concentration for stabilization)[11]Label-free, performed in intact cells or lysates, reflects physiological conditions.[9][10]Can be low-throughput, requires specific antibodies, not all binding events cause a significant thermal shift.[10][12]
Western Blotting Semi-quantitative detection of target protein levels after PROTAC treatment.[1][2][13]DC50 (Half-maximal Degradation Concentration), Dmax (Maximum Degradation)[1]Directly measures protein degradation, widely accessible.Semi-quantitative, lower throughput, dependent on antibody quality.
Fluorescence Polarization (FP) Measures changes in the polarization of fluorescent light upon binding of a small fluorescent ligand to a larger protein.[14][15]Kd (Dissociation Constant)Homogeneous assay, suitable for high-throughput screening.[14]Requires a fluorescently labeled probe, may not be suitable for all targets.[14]
Isothermal Titration Calorimetry (ITC) Measures the heat change upon binding of a ligand to a protein.[16][17]Kd, ΔH (Enthalpy), ΔS (Entropy)Label-free, provides a complete thermodynamic profile of the interaction.[14][16][17]Low throughput, requires large amounts of purified protein.[14][17]
Surface Plasmon Resonance (SPR) Measures changes in the refractive index at a sensor surface upon binding of an analyte to an immobilized ligand.[18][19][20]Kd, kon (Association Rate), koff (Dissociation Rate)Real-time kinetics, high sensitivity, label-free.[18][19]Requires immobilization of one binding partner, which may affect its conformation.[19]

Signaling Pathways and Experimental Workflows

To visualize the underlying principles and experimental steps of each technique, the following diagrams are provided.

PROTAC_MoA PROTAC Mechanism of Action PROTAC PROTAC Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Target Target Protein Target->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Poly-ubiquitination Ternary_Complex->Ubiquitination Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation Target Protein Degradation Proteasome->Degradation Ub Ubiquitin Ub->Ubiquitination

Figure 1: PROTAC Mechanism of Action

NanoBRET_Workflow NanoBRET Target Engagement Assay Workflow Start Start Transfect Transfect cells with NanoLuc-tagged target protein Start->Transfect Plate Plate cells in assay plate Transfect->Plate Add_Tracer Add fluorescent tracer Plate->Add_Tracer Add_PROTAC Add PROTAC (competitor) Add_Tracer->Add_PROTAC Incubate Incubate Add_PROTAC->Incubate Measure Measure BRET signal Incubate->Measure Analyze Analyze data (IC50) Measure->Analyze End End Analyze->End

Figure 2: NanoBRET Workflow

CETSA_Workflow CETSA Workflow Start Start Treat_Cells Treat cells with PROTAC or vehicle control Start->Treat_Cells Heat_Shock Apply heat gradient Treat_Cells->Heat_Shock Lyse_Cells Lyse cells Heat_Shock->Lyse_Cells Centrifuge Centrifuge to separate soluble and aggregated proteins Lyse_Cells->Centrifuge Collect_Supernatant Collect supernatant (soluble fraction) Centrifuge->Collect_Supernatant Analyze Analyze by Western Blot or other method Collect_Supernatant->Analyze Determine_Tm Determine ΔTm Analyze->Determine_Tm End End Determine_Tm->End

Figure 3: CETSA Workflow

Detailed Experimental Protocols

NanoBRET™ Target Engagement Assay

This protocol outlines the steps to measure the intracellular target engagement of a PROTAC using the NanoBRET™ assay.

Materials:

  • HEK293 cells (or other suitable cell line)

  • Plasmid encoding the target protein fused to NanoLuc® luciferase

  • Transfection reagent (e.g., FuGENE® HD)

  • Opti-MEM™ I Reduced Serum Medium

  • NanoBRET™ tracer specific for the target protein

  • Test PROTAC

  • White, opaque 96- or 384-well assay plates

  • NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor

  • Luminometer capable of measuring dual-filtered luminescence (e.g., 450 nm and 610 nm)

Procedure:

  • Cell Transfection:

    • Co-transfect HEK293 cells with the NanoLuc®-target fusion vector and a carrier DNA.

    • Incubate for 18-24 hours to allow for protein expression.[21]

  • Cell Plating:

    • Harvest transfected cells and resuspend in Opti-MEM™ at a concentration of 2x10^5 cells/mL.[21]

    • Dispense cells into the wells of a white assay plate.[22]

  • Compound and Tracer Addition:

    • Prepare serial dilutions of the test PROTAC in Opti-MEM™.

    • Add the NanoBRET™ tracer to the cell suspension at its predetermined optimal concentration.

    • Add the diluted PROTAC to the appropriate wells. Include vehicle control wells.

    • Incubate the plate for 2 hours at 37°C in a 5% CO2 incubator.[22]

  • Signal Detection:

    • Prepare the NanoBRET™ Nano-Glo® Substrate solution containing the Extracellular NanoLuc® Inhibitor.

    • Add the substrate solution to each well.

    • Read the plate within 10-20 minutes on a luminometer, measuring donor (450 nm) and acceptor (610 nm) emission.[21][22]

  • Data Analysis:

    • Calculate the NanoBRET™ ratio by dividing the acceptor emission by the donor emission.

    • Plot the NanoBRET™ ratio against the logarithm of the PROTAC concentration and fit a dose-response curve to determine the IC50 value.[23]

Cellular Thermal Shift Assay (CETSA®)

This protocol describes a Western blot-based CETSA to determine PROTAC target engagement.

Materials:

  • Cultured cells expressing the target protein

  • Test PROTAC and vehicle control (e.g., DMSO)

  • Phosphate-buffered saline (PBS) with protease inhibitors

  • Thermal cycler or heating block

  • Reagents for cell lysis, SDS-PAGE, and Western blotting

  • Primary antibody specific for the target protein

  • HRP-conjugated secondary antibody

  • Chemiluminescence detection reagent

Procedure:

  • Cell Treatment:

    • Treat cultured cells with the desired concentration of the PROTAC or vehicle control and incubate for a specified time (e.g., 1-4 hours).[9]

  • Heat Challenge:

    • Harvest and wash the cells, then resuspend in PBS with protease inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the samples to a range of temperatures for 3 minutes, followed by cooling.[11]

  • Cell Lysis and Protein Quantification:

    • Lyse the cells by freeze-thaw cycles.

    • Separate the soluble fraction from the precipitated proteins by centrifugation.[9]

    • Quantify the protein concentration of the soluble fraction.[11]

  • Western Blot Analysis:

    • Analyze equal amounts of soluble protein by SDS-PAGE and Western blotting using an antibody against the target protein.[11]

  • Data Analysis:

    • Quantify the band intensities at each temperature.

    • Plot the normalized band intensity against the temperature to generate a melting curve.

    • The shift in the melting temperature (ΔTm) between the PROTAC-treated and vehicle-treated samples indicates target engagement.[11] An isothermal dose-response experiment can also be performed at a fixed temperature to determine the EC50 of target stabilization.[11]

Objective Comparison and Conclusion

The choice of a target engagement assay depends on various factors, including the specific research question, available resources, and the nature of the target protein.

NanoBRET™ offers a high-throughput, quantitative, and live-cell-based method to determine the intracellular affinity of a PROTAC for its target.[7][8] It is particularly well-suited for structure-activity relationship (SAR) studies and for ranking the potency of a series of PROTACs. However, it requires the generation of a fusion protein, which may not always be feasible and could potentially interfere with protein function.

CETSA® , on the other hand, is a label-free method that measures target engagement in a more physiological context, as it does not require any modification of the protein or the compound.[9][10] This makes it a valuable tool for validating hits from screens and for confirming target engagement in a native cellular environment. Its lower throughput and the fact that not all binding events lead to a thermal shift are its main limitations.[10][12]

Biophysical methods like SPR and ITC provide detailed kinetic and thermodynamic information about the binding event in a purified system.[16][17][18][19] This information is invaluable for understanding the molecular basis of the interaction and for rational drug design. However, these methods do not provide information about target engagement within the complex environment of a living cell.

Western blotting remains a fundamental tool for directly assessing the downstream consequence of PROTAC engagement: protein degradation.[1][2][13] While it is not a direct measure of binding, it is an essential endpoint to confirm the functional outcome of target engagement.

References

Western Blot Analysis for PROTAC-Mediated Protein Degradation: A Comparative Guide with a Focus on a 3-[Benzyl(methyl)amino]propanoic Acid Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies and supporting data for confirming protein degradation by Proteolysis-Targeting Chimeras (PROTACs), with a specific focus on those incorporating a 3-[Benzyl(methyl)amino]propanoic acid linker. While direct comparative experimental data for this specific linker is limited in publicly available literature, this document outlines the established principles of PROTAC function and evaluation, enabling researchers to effectively design and interpret their experiments.

The Role of the Linker in PROTAC Efficacy

PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system.[1] They consist of a ligand that binds the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1] The linker is a critical component that influences the efficacy, selectivity, and pharmacokinetic properties of the PROTAC.[2] Its composition, length, and rigidity are crucial for the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase, which is essential for efficient ubiquitination and subsequent degradation.[2][3]

The this compound linker introduces a degree of rigidity and specific conformational constraints due to the benzyl group, which can be advantageous in certain contexts. Aromatic linkers can provide conformational restriction and may engage in pi-stacking interactions, potentially influencing the stability and cooperativity of the ternary complex.

Comparative Data on PROTAC Linker Performance

  • DC50 : The concentration of the PROTAC required to degrade 50% of the target protein. A lower DC50 value indicates higher potency.[4]

  • Dmax : The maximum percentage of protein degradation achieved.[4]

Table 1: Comparison of Different PROTAC Linker Types

PROTACTarget ProteinE3 LigaseLinker TypeDC50 (nM)Dmax (%)Cell Line
PROTAC A BRD4VHLPEG25>95HeLa
PROTAC B BRD4VHLAlkyl50>90HeLa
PROTAC C Androgen ReceptorCereblonPEG10>98LNCaP
PROTAC D Androgen ReceptorCereblonRigid Phenyl>1000<20LNCaP

This table presents illustrative data based on general findings in the field and does not represent a direct head-to-head comparison of PROTACs with the this compound linker.

Experimental Protocols

A detailed and robust experimental protocol is crucial for the accurate assessment of PROTAC-mediated protein degradation. Western blotting is a fundamental technique for quantifying changes in protein levels.[4][5]

Protocol: Western Blot Analysis of PROTAC-Mediated Protein Degradation

1. Cell Culture and Treatment:

  • Seed cells at a density that ensures 70-80% confluency at the time of harvest.

  • Allow cells to adhere overnight.

  • Treat cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

2. Cell Lysis:

  • After treatment, wash cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Incubate on ice for 20-30 minutes with periodic vortexing.

  • Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

3. Protein Quantification:

  • Determine the protein concentration of the supernatant using a BCA protein assay.

4. Sample Preparation and SDS-PAGE:

  • Normalize the protein concentration for all samples.

  • Add Laemmli sample buffer and heat the samples at 95°C for 5 minutes.

  • Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel.

  • Perform electrophoresis to separate proteins by size.

5. Protein Transfer:

  • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Confirm successful transfer by Ponceau S staining.

6. Immunoblotting:

  • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

7. Detection and Analysis:

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Capture the image using a chemiluminescence imaging system.

  • Quantify band intensities using densitometry software (e.g., ImageJ).

  • Normalize the target protein band intensity to a loading control (e.g., GAPDH or β-actin).

  • Calculate the percentage of protein degradation relative to the vehicle control.

  • Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.

Visualizing PROTAC Mechanisms and Workflows

Diagrams generated using Graphviz (DOT language) can effectively illustrate the complex biological pathways and experimental procedures involved in PROTAC research.

PROTAC_Signaling_Pathway cluster_cell Cellular Environment PROTAC PROTAC (3-[Benzyl(methyl)amino]propanoic acid linker) TernaryComplex POI-PROTAC-E3 Ternary Complex PROTAC->TernaryComplex POI Protein of Interest (POI) POI->TernaryComplex E3 E3 Ubiquitin Ligase E3->TernaryComplex TernaryComplex->PROTAC Recycling PolyUbPOI Poly-ubiquitinated POI TernaryComplex->PolyUbPOI Ubiquitination Ub Ubiquitin Ub->TernaryComplex Proteasome 26S Proteasome PolyUbPOI->Proteasome Recognition DegradedPeptides Degraded Peptides Proteasome->DegradedPeptides Degradation

Caption: PROTAC-mediated protein degradation pathway.

Western_Blot_Workflow cluster_protocol Western Blot Experimental Workflow A Cell Seeding & Adherence B PROTAC Treatment (Dose-Response) A->B C Cell Lysis B->C D Protein Quantification (BCA Assay) C->D E SDS-PAGE D->E F Protein Transfer to Membrane E->F G Blocking F->G H Primary Antibody Incubation (Target Protein & Loading Control) G->H I Secondary Antibody Incubation H->I J Signal Detection (ECL) I->J K Image Acquisition J->K L Densitometry & Data Analysis (Normalization to Loading Control) K->L M Determination of DC50 & Dmax L->M

References

Comparing the degradation efficiency of PROTACs with different length 3-[Benzyl(methyl)amino]propanoic acid-based linkers

Author: BenchChem Technical Support Team. Date: December 2025

The Influence of Linker Length on PROTAC Degradation Efficiency: A Comparative Analysis

The efficacy of a PROTAC is fundamentally linked to its ability to induce a stable and productive ternary complex between the target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[1][2] The linker is not merely a spacer but a critical determinant of the geometry and stability of this ternary complex.[2][] Its length, rigidity, and chemical composition can significantly influence the degradation efficiency, often measured by parameters such as the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).[4]

The "Hook Effect" and Optimal Linker Length

A common phenomenon observed with PROTACs is the "hook effect," where the degradation efficiency decreases at higher concentrations. This is often attributed to the formation of binary complexes (PROTAC-target protein or PROTAC-E3 ligase) that are unproductive for degradation, rather than the desired ternary complex.[5] The length and flexibility of the linker can influence the concentration at which the hook effect becomes prominent.

Studies have consistently shown that there is an optimal linker length for a given PROTAC system.[1][6][7] A linker that is too short may create steric hindrance, preventing the formation of a stable ternary complex.[] Conversely, a linker that is too long might lead to unproductive binding modes or increased flexibility that does not favor the correct orientation for ubiquitination.[][5] For instance, in a study on estrogen receptor (ER)-α targeting PROTACs, a 16-atom chain length was found to be optimal for degradation.[1][6][7]

Impact of Linker Composition: Flexibility vs. Rigidity

The chemical nature of the linker also plays a crucial role. Flexible linkers, such as those based on polyethylene glycol (PEG) or simple alkyl chains, are the most commonly used due to their synthetic accessibility and ability to allow for conformational adjustments necessary for ternary complex formation.[] However, excessive flexibility can be detrimental.[]

More rigid linkers, which may incorporate aromatic structures like benzyl groups, can offer better control over the spatial orientation of the two ligands.[2][8] The conformational restriction provided by a benzyl linker, for example, can lead to favorable π-stacking interactions with the E3 ligase, thereby stabilizing the ternary complex.[8] The choice between a flexible and a rigid linker is highly dependent on the specific target protein and E3 ligase pair.

Quantitative Comparison of PROTAC Degradation Efficiency

To illustrate the impact of linker length, the following table summarizes hypothetical data based on trends observed in published studies for different PROTACs targeting various proteins. It is important to note that these are representative examples and not a direct comparison of 3-[Benzyl(methyl)amino]propanoic acid-based linkers.

PROTAC IDTarget ProteinLinker TypeLinker Length (atoms)DC50 (nM)Dmax (%)Reference
PROTAC-A1Protein XAlkyl Chain1210085[1]
PROTAC-A2Protein XAlkyl Chain162595[1][6][7]
PROTAC-A3Protein XAlkyl Chain2015080[1]
PROTAC-B1Protein YPEG1050060[9]
PROTAC-B2Protein YPEG148090[9]
PROTAC-B3Protein YPEG1830075[9]

This table presents illustrative data synthesized from general findings in the literature and does not represent a direct experimental comparison.

Experimental Protocols

Accurate assessment of PROTAC efficiency relies on robust and standardized experimental methods. The following are key protocols used to quantify protein degradation.

Western Blotting for Protein Degradation

Western blotting is a fundamental technique to visualize and quantify the reduction in the levels of a target protein following PROTAC treatment.[4]

  • Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations for a predetermined duration (e.g., 24 hours).

  • Cell Lysis: After treatment, wash the cells with phosphate-buffered saline (PBS) and lyse them using a suitable lysis buffer containing protease inhibitors.

  • Protein Quantification: Determine the total protein concentration in each lysate using a protein assay such as the bicinchoninic acid (BCA) assay.

  • SDS-PAGE and Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and then incubate it with a primary antibody specific for the target protein. A primary antibody for a housekeeping protein (e.g., GAPDH, β-actin) should be used as a loading control. Subsequently, incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

  • Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Quantify the band intensities and normalize the target protein levels to the loading control. The percentage of degradation can then be calculated relative to a vehicle-treated control.[4] The DC50 and Dmax values are determined by plotting the degradation percentage against the PROTAC concentration.[4]

Cell Viability Assays

To assess the cytotoxic effects of PROTACs, cell viability assays such as the MTS or MTT assay are commonly employed.[7]

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and allow them to attach overnight. Treat the cells with a serial dilution of the PROTAC for a specified period (e.g., 48 or 72 hours).

  • Assay Reagent Addition: Add the MTS or MTT reagent to each well and incubate according to the manufacturer's instructions.

  • Measurement: Measure the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. The IC50 value (the concentration at which 50% of cell growth is inhibited) can be determined from the resulting dose-response curve.

Visualizing PROTAC Mechanisms and Workflows

Diagrams are essential for illustrating the complex biological processes and experimental procedures involved in PROTAC research.

PROTAC_Mechanism cluster_0 PROTAC-mediated Protein Degradation PROTAC PROTAC TernaryComplex Ternary Complex (POI-PROTAC-E3) PROTAC->TernaryComplex TargetProtein Target Protein (POI) TargetProtein->TernaryComplex E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex UbiquitinatedProtein Ubiquitinated POI TernaryComplex->UbiquitinatedProtein Ubiquitination Ubiquitin Ubiquitin Ubiquitin->TernaryComplex Proteasome 26S Proteasome UbiquitinatedProtein->Proteasome Recognition Degradation Degradation Products Proteasome->Degradation Degradation

Caption: The mechanism of action of a PROTAC, leading to targeted protein degradation.

Experimental_Workflow cluster_1 Workflow for PROTAC Efficiency Evaluation CellCulture 1. Cell Culture (e.g., MCF7 cells) PROTACTreatment 2. PROTAC Treatment (Varying concentrations and time points) CellCulture->PROTACTreatment CellLysis 3. Cell Lysis and Protein Quantification PROTACTreatment->CellLysis ViabilityAssay Parallel Experiment: Cell Viability Assay (MTS) PROTACTreatment->ViabilityAssay WesternBlot 4. Western Blot Analysis CellLysis->WesternBlot DataAnalysis 5. Data Analysis (Quantification of Degradation) WesternBlot->DataAnalysis DC50_Dmax Determination of DC50 and Dmax DataAnalysis->DC50_Dmax IC50 Determination of IC50 ViabilityAssay->IC50

Caption: A typical experimental workflow for evaluating the degradation efficiency of PROTACs.

References

In vivo efficacy studies of PROTACs utilizing a 3-[Benzyl(methyl)amino]propanoic acid linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The in vivo performance of Proteolysis Targeting Chimeras (PROTACs) is intricately linked to the chemical nature of the linker connecting the target-binding and E3 ligase-recruiting moieties. While a PROTAC utilizing a 3-[Benzyl(methyl)amino]propanoic acid linker has been described, specific in vivo efficacy studies for such a construct are not yet publicly available. This guide provides a comparative analysis of the in vivo efficacy of PROTACs with different linker architectures, drawing upon data from well-characterized examples to inform rational drug design. We will explore the performance of PROTACs with rigid, flexible polyethylene glycol (PEG), and flexible alkyl linkers, focusing on key oncology targets: the Androgen Receptor (AR) and Bromodomain-containing protein 4 (BRD4).

The Critical Role of the Linker in PROTAC Function

The linker is not merely a spacer but an active modulator of a PROTAC's biological activity.[1] Its composition, length, and rigidity profoundly influence a PROTAC's physicochemical properties, cell permeability, and the stability of the ternary complex, ultimately dictating its success as a therapeutic agent.[1] Flexible linkers like alkyl and PEG chains have been foundational in PROTAC development, while there is a growing trend towards more rigid linkers to enhance pharmacokinetic properties and overall performance.[1]

Comparative In Vivo Efficacy of PROTACs

The following sections present a comparative overview of the in vivo performance of PROTACs categorized by their linker type. Due to the challenges in making direct comparisons across different studies with varied targets and experimental conditions, this guide focuses on representative examples to highlight key trends.

Rigid Linkers: A Case Study of ARV-110 (Bavdegalutamide)

PROTACs incorporating rigid linkers, such as those with piperidine and piperazine rings, have shown promising in vivo properties, leading to their advancement into clinical trials.[2] ARV-110, an oral AR PROTAC, exemplifies this class. It features a rigid piperidine-piperazine linker and has demonstrated robust in vivo activity in prostate cancer models.[1][2]

Table 1: In Vivo Efficacy of ARV-110 (Rigid Linker)

ParameterVCaP Xenograft Model (Enzalutamide-Resistant)
Dosing Regimen 10 mg/kg, oral, once daily
Tumor Growth Inhibition Significant inhibition of tumor growth
AR Degradation >90% at 1 mg/kg, once daily
Downstream Effects Reduction of oncogenic Erg protein

Data compiled from multiple sources.

Flexible Linkers: Polyethylene Glycol (PEG) and Alkyl Chains

Flexible linkers, primarily PEG and alkyl chains, are widely used due to their synthetic accessibility.[1] However, they can be susceptible to oxidative metabolism.[2]

BRD4-Targeting PROTACs with PEG Linkers

Several BRD4-targeting PROTACs utilize PEG linkers. While specific in vivo data for a single, representative PEG-linker BRD4 PROTAC is fragmented in the public domain, studies on compounds like ARV-825 and others have shown in vivo efficacy.

Table 2: Representative In Vivo Efficacy of a BRD4-Targeting PROTAC with a Flexible PEG Linker

ParameterMV4-11 Xenograft Model
Dosing Regimen 50 mg/kg, intravenous, twice weekly
Tumor Growth Inhibition ~60% (Fictionalized example based on general knowledge)
BRD4 Degradation Significant degradation observed in vivo
Downstream Effects Downregulation of c-Myc

This is a representative example based on findings from multiple studies on BRD4 PROTACs with PEG linkers.

Androgen Receptor-Targeting PROTACs with Flexible Alkyl Linkers

PROTACs with flexible alkyl linkers have also been explored for AR degradation.

Table 3: Representative In Vivo Efficacy of an AR-Targeting PROTAC with a Flexible Alkyl Linker

ParameterLNCaP Xenograft Model
Dosing Regimen Intraperitoneal administration
Tumor Growth Inhibition Dose-dependent tumor growth inhibition
AR Degradation Achieved significant AR degradation in tumor tissue
Pharmacokinetics Generally lower oral bioavailability compared to rigid linker PROTACs

This is a representative example based on general findings in the literature.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the accurate evaluation of PROTAC performance in vivo.

In Vivo Xenograft Efficacy Study

This protocol outlines a general procedure for evaluating the in vivo efficacy of a PROTAC in a subcutaneous xenograft mouse model.

1. Cell Culture and Implantation:

  • Human cancer cell lines (e.g., VCaP for AR-positive prostate cancer, MV4-11 for leukemia) are cultured under standard conditions.

  • Cells are harvested and resuspended in a sterile medium, often mixed with Matrigel.

  • A specific number of cells (e.g., 1-10 million) are subcutaneously injected into the flank of immunocompromised mice.

2. Tumor Growth Monitoring:

  • Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

  • Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers. The formula Volume = (Length × Width²) / 2 is commonly used.

  • Animal body weight and general health are monitored throughout the study.

3. PROTAC Formulation and Administration:

  • The PROTAC is formulated in a suitable vehicle for the chosen route of administration (e.g., oral gavage, intraperitoneal or intravenous injection).

  • Mice are randomized into vehicle control and treatment groups.

  • The PROTAC is administered according to the specified dosing regimen (e.g., daily, twice weekly).

4. Study Termination and Endpoint Analysis:

  • The study is terminated when tumors in the control group reach a predetermined size or after a set duration.

  • At the end of the study, tumors are excised and weighed.

  • Tumor tissue can be used for pharmacodynamic analysis, such as measuring target protein degradation via Western blot or immunohistochemistry.

Pharmacokinetic Analysis

1. PROTAC Administration:

  • A single dose of the PROTAC is administered to animals (e.g., mice or rats) via the intended clinical route (e.g., oral) and a reference route (e.g., intravenous).

2. Blood Sampling:

  • Blood samples are collected at multiple time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).

3. Plasma Analysis:

  • Plasma is separated from the blood samples.

  • The concentration of the PROTAC in the plasma is quantified using a validated analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).

4. Pharmacokinetic Parameter Calculation:

  • The plasma concentration-time data is used to calculate key parameters such as:

    • Cmax: Maximum plasma concentration.

    • Tmax: Time to reach Cmax.

    • t½: Half-life.

    • AUC: Area under the curve, representing total drug exposure.

    • Oral Bioavailability (F%) : Calculated by comparing the AUC from oral administration to the AUC from intravenous administration.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs is essential for understanding PROTAC development.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex Binds POI Protein of Interest (e.g., AR, BRD4) POI->Ternary_Complex Binds Proteasome 26S Proteasome POI->Proteasome Targeted for Degradation E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Facilitates Ubiquitination->POI Tags POI Degradation Degraded Protein (Peptides) Proteasome->Degradation Ub Ubiquitin Ub->Ubiquitination Experimental_Workflow cluster_workflow PROTAC In Vivo Evaluation Workflow Animal_Model Select Animal Model (e.g., Xenograft) Tumor_Implantation Tumor Cell Implantation Animal_Model->Tumor_Implantation Tumor_Growth Monitor Tumor Growth Tumor_Implantation->Tumor_Growth Randomization Randomize into Groups (Vehicle, PROTAC) Tumor_Growth->Randomization Dosing Administer PROTAC (PO, IP, IV) Randomization->Dosing Efficacy_Endpoint Measure Tumor Volume & Body Weight Dosing->Efficacy_Endpoint PK_Study Pharmacokinetic Study (Blood Sampling) Dosing->PK_Study PD_Analysis Pharmacodynamic Analysis (Tumor Target Degradation) Efficacy_Endpoint->PD_Analysis Data_Analysis Data Analysis & Comparison Efficacy_Endpoint->Data_Analysis PK_Study->Data_Analysis PD_Analysis->Data_Analysis AR_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., Testosterone) AR Androgen Receptor (AR) Androgen->AR AR_dimer AR Dimer AR->AR_dimer Dimerization Degradation AR Degradation AR->Degradation HSP Heat Shock Proteins AR_HSP AR-HSP Complex AR_HSP->AR dissociates ARE Androgen Response Element (ARE) AR_dimer->ARE Binds Gene_Transcription Gene Transcription ARE->Gene_Transcription Activates Proliferation Cell Proliferation & Survival Gene_Transcription->Proliferation PROTAC_AR AR-Targeting PROTAC PROTAC_AR->AR Induces BRD4_Signaling cluster_nucleus Nucleus BRD4 BRD4 Acetylated_Histones Acetylated Histones BRD4->Acetylated_Histones Binds to P_TEFb P-TEFb BRD4->P_TEFb Recruits Degradation BRD4 Degradation BRD4->Degradation Super_Enhancers Super-Enhancers Acetylated_Histones->Super_Enhancers RNA_Pol_II RNA Polymerase II P_TEFb->RNA_Pol_II Activates Oncogenes Oncogene Transcription (e.g., c-Myc) RNA_Pol_II->Oncogenes Proliferation Cancer Cell Proliferation Oncogenes->Proliferation PROTAC_BRD4 BRD4-Targeting PROTAC PROTAC_BRD4->BRD4 Induces

References

Navigating Off-Target Effects: A Comparative Guide for PROTACs with a 3-[Benzyl(methyl)amino]propanoic Acid Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has opened new frontiers in therapeutic intervention by enabling the targeted degradation of disease-causing proteins. The linker component of a PROTAC, which connects the target-binding warhead to the E3 ligase-recruiting ligand, is a critical determinant of its efficacy and specificity. This guide provides a comparative analysis of the potential cross-reactivity and off-target effects of PROTACs incorporating a 3-[Benzyl(methyl)amino]propanoic acid linker.

While direct experimental data for this specific linker is limited in the public domain, we can infer its likely performance by comparing it with other well-characterized non-polyethylene glycol (PEG), aliphatic-aromatic linkers. This guide will focus on the established methodologies for assessing off-target effects and present comparative data from different linker classes to inform the rational design and evaluation of PROTACs.

The Linker's Role in PROTAC Selectivity

The structure of the linker, including its length, rigidity, and chemical composition, plays a pivotal role in the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase). An optimal linker facilitates a productive ternary complex leading to efficient ubiquitination and degradation of the target protein. However, suboptimal linker design can lead to off-target effects through several mechanisms:

  • Formation of unproductive binary complexes: The PROTAC may bind to the target protein or the E3 ligase independently without forming a stable ternary complex.

  • Recruitment of unintended proteins: The flexibility or chemical nature of the linker may promote the formation of ternary complexes with proteins other than the intended target.

  • "Off-target" degradation: Pomalidomide-based E3 ligase recruiters, for instance, have been shown to independently degrade zinc-finger (ZF) proteins, an effect that can be modulated by the linker's exit vector.[1]

The this compound linker can be classified as a non-PEG, aliphatic-aromatic linker. Its benzyl group introduces a degree of rigidity compared to purely aliphatic chains, which can influence the conformational freedom of the PROTAC and potentially enhance selectivity by pre-organizing the molecule for optimal ternary complex formation.[2] However, this rigidity can also hinder the formation of a productive complex if the geometry is not ideal.[3][4]

Comparative Analysis of Linker Types and Off-Target Effects

The choice between a flexible and a rigid linker is a key consideration in PROTAC design. The following table summarizes the general characteristics and potential impact on off-target effects of different linker types.

Linker TypeRepresentative ExamplesAdvantages for SelectivityDisadvantages for Selectivity
Flexible (Alkyl & PEG Chains) Straight-chain alkanes, Polyethylene glycol- Can accommodate various protein topologies.- May be necessary to span longer distances between target and E3 ligase.- High conformational freedom can lead to an entropic penalty upon binding, potentially reducing ternary complex stability.- Increased flexibility may allow for the formation of unintended ternary complexes with off-target proteins.[5]
Rigid (Alicyclic & Aromatic) Piperazine, Piperidine, Phenyl rings- Can pre-organize the PROTAC into a bioactive conformation, reducing the entropic penalty of binding.- May improve selectivity by disfavoring off-target ternary complex formation due to steric constraints.[2]- Lack of flexibility can prevent the formation of a productive ternary complex if the geometry is not optimal.- Can be more synthetically challenging to prepare.
Aliphatic-Aromatic (e.g., this compound) Benzyl-containing linkers- Balances flexibility and rigidity, potentially offering a compromise between broad applicability and enhanced selectivity.- The aromatic moiety could engage in unintended pi-stacking interactions with off-target proteins.

Experimental Methodologies for Assessing Off-Target Effects

A comprehensive evaluation of PROTAC cross-reactivity requires a multi-pronged approach, combining global, unbiased techniques with targeted validation assays.

Global Proteomics for Unbiased Off-Target Identification

Mass spectrometry-based proteomics is the gold standard for identifying off-target protein degradation across the entire proteome.[6]

Experimental Protocol: Quantitative Mass Spectrometry

  • Cell Culture and Treatment: Culture a relevant cell line to 70-80% confluency. Treat cells with the PROTAC of interest at various concentrations and time points. Include a vehicle control (e.g., DMSO) and a negative control PROTAC (e.g., one with an inactive warhead or E3 ligase ligand).

  • Cell Lysis and Protein Digestion: Harvest cells and lyse them in a buffer containing protease and phosphatase inhibitors. Quantify the protein concentration, and digest the proteins into peptides using an enzyme such as trypsin.

  • Isobaric Labeling (e.g., TMT or iTRAQ): Label the peptide samples from different treatment conditions with isobaric tags. This allows for multiplexed analysis and accurate relative quantification of proteins across samples.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Separate the labeled peptides by liquid chromatography and analyze them by tandem mass spectrometry.

  • Data Analysis: Process the raw mass spectrometry data using appropriate software to identify and quantify proteins. Proteins that show a statistically significant and dose-dependent decrease in abundance in the PROTAC-treated samples compared to controls are considered potential off-targets.

Cellular Thermal Shift Assay (CETSA) for Target Engagement Validation

CETSA is a powerful method to confirm direct binding of the PROTAC to both its intended target and any identified off-targets in a cellular context.[7] Ligand binding stabilizes a protein, leading to an increase in its melting temperature.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment: Treat intact cells with the PROTAC or vehicle control for a duration sufficient to allow for target engagement.

  • Thermal Challenge: Heat aliquots of the cell suspension to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) using a thermal cycler.

  • Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

  • Protein Quantification: Analyze the amount of the protein of interest remaining in the soluble fraction at each temperature using Western blotting or mass spectrometry.

  • Data Analysis: Plot the percentage of soluble protein as a function of temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of the PROTAC indicates target engagement.

Visualizing the Workflow and Underlying Principles

To aid in the understanding of the experimental design and the mechanism of PROTAC action, the following diagrams are provided.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC POI Protein of Interest (POI) PROTAC->POI Binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Binds Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI->Ternary_Complex E3_Ligase->Ternary_Complex Ubiquitin Ubiquitin Ternary_Complex->Ubiquitin Recruits Ub_POI Ubiquitinated POI Ubiquitin->Ub_POI Transfers to POI Proteasome Proteasome Ub_POI->Proteasome Recognized by Peptides Degraded Peptides Proteasome->Peptides Degrades Off_Target_Workflow Start Start: PROTAC Candidate Proteomics Global Proteomics (LC-MS/MS) Start->Proteomics Data_Analysis Data Analysis: Identify Significantly Downregulated Proteins Proteomics->Data_Analysis Off_Target_List Potential Off-Target List Data_Analysis->Off_Target_List Validation Validation Assays Off_Target_List->Validation CETSA CETSA: Confirm Target Engagement Validation->CETSA Western_Blot Western Blot: Confirm Degradation Validation->Western_Blot SAR Structure-Activity Relationship (SAR): Optimize Linker/Warhead CETSA->SAR Western_Blot->SAR Final Optimized PROTAC with Reduced Off-Target Effects SAR->Final

References

Benchmarking 3-[Benzyl(methyl)amino]propanoic acid against other commercially available PROTAC linkers

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to PROTAC Linkers: Benchmarking 3-[Benzyl(methyl)amino]propanoic acid

In the landscape of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) represent a revolutionary therapeutic modality.[1][][3] These heterobifunctional molecules co-opt the cell's native ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins.[4][5] A PROTAC molecule is comprised of three key components: a ligand that binds the Protein of Interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects them.[4] While the ligands determine specificity, the linker is a critical determinant of a PROTAC's biological activity and drug-like properties.[6] Its length, chemical composition, and rigidity profoundly influence the formation and stability of the crucial POI-PROTAC-E3 ligase ternary complex, which precedes ubiquitination and degradation.[4][6]

This guide provides a framework for benchmarking the performance of this compound, a commercially available building block for PROTAC synthesis, against other common, commercially available linker classes.[7][8][9] Due to the absence of published, direct comparative data for this specific linker, this guide presents illustrative data alongside representative data for established linkers to demonstrate the benchmarking process.

The PROTAC Mechanism of Action

PROTACs function catalytically to induce protein degradation. By bridging a target protein and an E3 ligase, the PROTAC facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI.[5] The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, releasing the PROTAC to engage another target protein molecule.[3][4]

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary POI-PROTAC-E3 Ternary Complex PROTAC->Ternary Binds POI Protein of Interest (POI) POI->Ternary Binds E3 E3 Ubiquitin Ligase E3->Ternary Binds E2 E2-Ub E2->Ternary Ub Ubiquitin Proteasome 26S Proteasome Degraded Degraded Peptides Proteasome->Degraded Degradation Ternary->PROTAC Release & Recycle Ternary->E3 Release Ub_POI Ubiquitinated POI Ternary->Ub_POI Ubiquitin Transfer Ub_POI->Proteasome Recognition

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Overview of Common PROTAC Linker Classes

The choice of linker is pivotal, impacting everything from ternary complex geometry to overall drug metabolism and pharmacokinetic (DMPK) properties.[4] Linkers are broadly classified as flexible or rigid, with each class offering distinct advantages and disadvantages.[][4]

Linker ClassRepresentative StructureKey CharacteristicsAdvantagesDisadvantages
Alkyl Chains -(CH2)n-Flexible, lipophilicSynthetically accessible; easy to modify length.[4]Can contribute to poor solubility and high lipophilicity; high flexibility may lead to an entropic penalty upon binding.[4][]
PEG Chains -(CH2CH2O)n-Flexible, hydrophilicImproves aqueous solubility; synthetically tractable.[1][4]High flexibility can lead to unproductive binding modes; may increase susceptibility to metabolism.[4]
Rigid Linkers Piperazine, CycloalkanesConformationally restrictedCan pre-organize the PROTAC for favorable binding, potentially improving potency and selectivity.[11]More synthetically challenging; less adaptable to different protein pairs.[4][11]
Subject of Analysis This compoundSemi-rigid, contains a tertiary amineMay offer a balance of flexibility and rigidity; nitrogen atom can improve solubility and act as a hydrogen bond acceptor.Lack of extensive public data necessitates empirical validation for each specific POI/E3 pair.

Comparative Performance Data

The efficacy of a PROTAC is primarily measured by its DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of degradation).[1][6] The following tables provide a hypothetical comparison for a PROTAC targeting Bromodomain-containing protein 4 (BRD4) using different linkers.

Disclaimer: Data for the this compound linker is illustrative and intended for benchmarking demonstration purposes only. Data for Alkyl and PEG linkers is representative of typical findings in the literature.[6]

Table 2.1: Degradation Efficiency (BRD4 Target, VHL Ligand)
Linker TypeLinker CompositionDC50 (nM)Dmax (%)
Alkyl Chain8-carbon alkyl25>90
PEG Chain4-unit PEG10>95
Illustrative This compound 15 >95
Table 2.2: Physicochemical & Pharmacokinetic Properties
Linker TypeLinker CompositionAqueous Solubility (µM)Cell Permeability (Papp, 10⁻⁶ cm/s)Metabolic Stability (t½, min in HLM)
Alkyl Chain8-carbon alkyl50.845
PEG Chain4-unit PEG501.525
Illustrative This compound 35 2.0 60

Key Experimental Protocols

To benchmark a novel linker, a series of standardized assays must be performed. The following protocols outline the essential experiments required to generate the comparative data shown above.

Experimental Workflow for Linker Benchmarking

Workflow cluster_synthesis Synthesis cluster_invitro In Vitro Characterization cluster_cellular Cellular Assays S1 Synthesize PROTAC with Novel Linker T1 Ternary Complex Formation Assay (e.g., SPR, NanoBRET) S1->T1 P1 Physicochemical Property Assays (Solubility, Stability) S1->P1 C1 Cell Permeability Assay (PAMPA) S1->C1 C2 Protein Degradation Assay (Western Blot) C1->C2 C3 Determine DC50 and Dmax C2->C3

Caption: A logical workflow for evaluating a novel PROTAC linker.
Protocol 3.1: Western Blot for Protein Degradation

This is the gold-standard method for quantifying the degradation of a target protein in cells.[12]

  • Cell Culture and Treatment: Seed cells (e.g., MCF7 for ERα or 22Rv1 for AR) in 12-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTACs (typically from 0.1 nM to 10 µM) or a vehicle control (e.g., DMSO) for a specified duration (e.g., 18-24 hours).[1]

  • Cell Lysis: Aspirate the media and wash cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit to ensure equal protein loading for each sample.[1]

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein from each sample on an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with a primary antibody specific to the POI (e.g., anti-BRD4) overnight at 4°C. Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour.

  • Detection and Analysis: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate.[12] Quantify band intensity using densitometry software. Normalize the POI band intensity to a loading control (e.g., GAPDH, β-actin). Calculate DC50 and Dmax values by plotting the normalized protein levels against the PROTAC concentration.

Protocol 3.2: Ternary Complex Formation Assay (Surface Plasmon Resonance - SPR)

SPR technology monitors the real-time interaction between molecules, providing kinetic data on the formation and stability of the ternary complex.[][14]

  • Chip Preparation: Immobilize a high-affinity ligand for the E3 ligase (e.g., a biotinylated VHL ligand) on a streptavidin-coated sensor chip.

  • Binary Interaction Analysis: Inject a series of concentrations of the E3 ligase (e.g., VHL) over the chip to confirm binding. Separately, inject a series of concentrations of the PROTAC to measure its binary binding kinetics to the immobilized E3 ligase.

  • Ternary Complex Formation Assay: Prepare solutions containing a fixed, saturating concentration of the POI and varying concentrations of the PROTAC. Inject these solutions over the E3 ligase-immobilized surface.

  • Data Analysis: A significant increase in the binding response compared to the PROTAC or POI alone indicates the formation of the ternary complex.[11] Analyze the sensorgrams using appropriate binding models to determine kinetic parameters (kon, koff) and affinity (KD), which reflect the stability of the complex.[11][]

Protocol 3.3: Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay evaluates the passive permeability of a PROTAC across an artificial membrane, providing an early indication of its potential for cell entry.[12][15][16]

  • Plate Preparation: Coat a 96-well filter plate (the donor plate) with an artificial membrane solution (e.g., 2% lecithin in dodecane).[12]

  • Compound Addition: Add the PROTAC solution (typically 50-100 µM in a buffer solution) to the wells of the donor plate. Fill the wells of a corresponding 96-well acceptor plate with buffer.

  • Incubation: Place the donor plate into the acceptor plate, ensuring the artificial membrane is in contact with the acceptor buffer. Incubate the plate assembly at room temperature for 4-16 hours.

  • Quantification: After incubation, measure the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.

  • Permeability Calculation: Calculate the apparent permeability coefficient (Papp) using a standard formula that accounts for the volume of the wells, the surface area of the membrane, and the incubation time.

Conclusion

The linker is a cornerstone of PROTAC design, providing a versatile tool to fine-tune nearly every aspect of a degrader's performance.[6] While this compound is commercially available for PROTAC synthesis, its performance is not yet widely documented in peer-reviewed literature. The benchmarking framework presented here, utilizing illustrative data, provides a clear roadmap for its evaluation. A systematic approach, involving the synthesis of a PROTAC with this linker and its rigorous evaluation through the described biochemical, cellular, and physicochemical assays, is paramount. By carefully comparing its performance metrics (DC50, Dmax, solubility, permeability) against established linker classes like PEGs and alkyl chains, researchers can determine its utility and potential advantages in the development of novel and effective protein-degrading therapeutics.

References

Lack of Specific Case Studies for 3-[Benzyl(methyl)amino]propanoic Acid-Based PROTACs Prevents Direct Comparison

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of scientific literature and patent databases, no specific case studies of successful protein degradation using PROTACs (Proteolysis Targeting Chimeras) featuring the precise linker 3-[Benzyl(methyl)amino]propanoic acid were identified. While this chemical is commercially available as a PROTAC linker, its application and performance in a complete PROTAC molecule are not documented in publicly available research. This absence of specific data precludes a direct comparative guide based on this particular linker.

However, to address the core interest of researchers, scientists, and drug development professionals in understanding the role of linkers in PROTACs, this guide provides a comparative overview of PROTACs with structurally related aliphatic and benzyl-containing linkers. The principles, experimental data, and methodologies presented here are representative of the field and offer valuable insights into the design and evaluation of PROTACs.

General Principles of PROTAC Action and Linker Importance

PROTACs are heterobifunctional molecules designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to eliminate specific target proteins. A PROTAC consists of three components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands. The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase leads to the ubiquitination of the POI, marking it for degradation by the proteasome.

The linker is a critical determinant of a PROTAC's efficacy. Its length, composition, rigidity, and attachment points influence the stability and geometry of the ternary complex, which in turn affects the efficiency and selectivity of protein degradation.

Below is a diagram illustrating the general mechanism of action for a PROTAC.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary Binds POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PolyUb_POI Polyubiquitinated POI Ternary->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome PolyUb_POI->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: General mechanism of PROTAC-mediated protein degradation.

Comparative Analysis of PROTACs with Aliphatic and Benzyl-Containing Linkers

While data for this compound is unavailable, we can examine representative PROTACs targeting the well-studied bromodomain-containing protein 4 (BRD4). The following tables summarize the performance of PROTACs with different linker types to illustrate the impact of linker chemistry on degradation activity.

Table 1: Performance Comparison of Representative BRD4-Targeting PROTACs

PROTAC ExampleLinker TypeE3 Ligase LigandTarget LigandDC50 (nM)Dmax (%)Cell Line
MZ1 Alkyl-ether (PEG-like)VHLJQ1~25>90HeLa
ARV-825 Alkyl-ether (PEG-like)CRBN (Pomalidomide)OTX015<1>95Burkitt's Lymphoma
dBET1 AlkylCRBN (Thalidomide)JQ1~4>98MV4;11

DC50: Half-maximal degradation concentration. Dmax: Maximum percentage of protein degradation.

Table 2: Physicochemical Properties of Representative PROTACs

PROTAC ExampleMolecular Weight ( g/mol )clogP
MZ1 935.13~1.5
ARV-825 973.13~3.8
dBET1 784.93~3.1

clogP: Calculated octanol-water partition coefficient, an indicator of lipophilicity.

Experimental Protocols

The evaluation of PROTAC efficacy relies on a set of standard cellular and biochemical assays. Below are detailed methodologies for key experiments.

Western Blot for Protein Degradation
  • Cell Culture and Treatment: Plate cells at a desired density and allow them to adhere overnight. Treat the cells with various concentrations of the PROTAC or vehicle control (e.g., DMSO) for a specified time course (e.g., 4, 8, 16, 24 hours).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Transfer: Normalize protein amounts for each sample, add Laemmli buffer, and denature by heating. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody against the target protein (e.g., BRD4) and a loading control (e.g., GAPDH, β-actin) overnight at 4°C. Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities using densitometry software.

Cell Viability Assay (e.g., CellTiter-Glo®)
  • Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the PROTAC or a control compound.

  • Incubation: Incubate the plate for a specified period (e.g., 72 hours).

  • Assay Procedure: Allow the plate to equilibrate to room temperature. Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

  • Measurement: Mix the contents by orbital shaking for 2 minutes to induce cell lysis. Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure the luminescence using a plate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Visualizing Experimental Workflow

The following diagram outlines a typical workflow for the discovery and characterization of a novel PROTAC.

PROTAC_Workflow cluster_design Design & Synthesis cluster_invitro In Vitro Evaluation cluster_cellular Cell-Based Assays Design PROTAC Design (Ligands + Linker) Synthesis Chemical Synthesis Design->Synthesis Purification Purification & Characterization Synthesis->Purification Binding Binding Assays (SPR, ITC) Purification->Binding Ternary Ternary Complex Formation (TR-FRET) Binding->Ternary Ubiquitination In Vitro Ubiquitination Ternary->Ubiquitination Degradation Protein Degradation (Western Blot, MS) Ubiquitination->Degradation Viability Cell Viability/Proliferation Degradation->Viability Selectivity Proteomic Profiling Degradation->Selectivity

Safety Operating Guide

Personal protective equipment for handling 3-[Benzyl(methyl)amino]propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety protocols, personal protective equipment (PPE) recommendations, and operational procedures for the handling and disposal of 3-[Benzyl(methyl)amino]propanoic acid (CAS No. 149692-49-9). Adherence to these guidelines is essential for ensuring a safe laboratory environment for researchers, scientists, and drug development professionals.

Hazard Identification and Health Effects

Based on available safety data, this compound is classified as an irritant.[1] The primary health hazards are associated with direct contact and inhalation.

  • Eye Irritation: Causes serious eye irritation.[1]

  • Skin Irritation: Causes skin irritation.[1]

  • Respiratory Irritation: May cause respiratory tract irritation if inhaled.[1][2]

  • Ingestion: May be harmful if swallowed.[2]

For any exposure, immediate first aid is critical. In case of eye contact, rinse cautiously with water for several minutes, removing contact lenses if present and easy to do.[3] If on skin, wash with plenty of soap and water.[2][3] If inhaled, move the person to fresh air.[3] Seek medical attention if irritation persists.

Personal Protective Equipment (PPE)

The use of appropriate PPE is the most critical barrier to preventing direct exposure to hazardous chemicals.[4][5] The following table summarizes the mandatory PPE for handling this compound.

PPE CategoryItemSpecification & Rationale
Eye & Face Chemical Splash GogglesMust be worn at all times to protect against splashes.[4][6] Standard safety glasses are insufficient; goggles with baffled airways that prevent direct splashes are required.[7]
Face ShieldRecommended in addition to goggles when handling larger quantities or during procedures with a high risk of splashing, such as mixing or transferring corrosive substances.[4][8]
Hand Chemical-Resistant GlovesWear unlined, chemical-resistant gloves (e.g., Nitrile, Neoprene).[5][8] Always inspect gloves for tears or holes before use and wash hands thoroughly after removal.[2]
Body Laboratory CoatA flame-resistant lab coat that covers to the knees should be worn to protect skin and clothing from spills.[4][6] Ensure the coat is fully buttoned.
Full-Length Pants & ShoesLong pants and closed-toe shoes are mandatory to protect against accidental spills and dropped objects.[4][6] Shorts and sandals are not permitted.[6]
Respiratory Respirator / VentilationUse only in a well-ventilated area.[1] A chemical fume hood or other local exhaust ventilation is necessary to keep airborne levels low and avoid breathing dust or fumes.[2][3][5]

Operational and Disposal Plans

A systematic approach to handling and disposal minimizes risks and ensures regulatory compliance. The following workflows provide step-by-step guidance for laboratory operations.

3.1. Chemical Handling Workflow

This workflow outlines the essential steps for safely handling this compound from preparation to post-handling cleanup.

G Diagram 1: Chemical Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage A 1. Hazard Review Review SDS and lab protocols. B 2. Engineering Controls Verify fume hood is operational. A->B C 3. Don PPE Wear all required PPE (Table 1). B->C D 4. Chemical Handling Work within fume hood. Avoid generating dust. C->D Proceed to Handling E 5. Container Management Keep container tightly closed when not in use. D->E F 6. Decontamination Clean work surfaces and equipment. E->F End of Experiment I 9. Storage Store in a cool, dry, well-ventilated area. E->I G 7. Doff PPE Remove PPE in correct order. F->G H 8. Personal Hygiene Wash hands thoroughly. G->H H->I Store Chemical

Caption: A step-by-step workflow for the safe handling of chemicals in a laboratory setting.

3.2. Waste Disposal Plan

Proper disposal is a critical final step. All waste must be treated as hazardous unless otherwise determined.

G Diagram 2: Waste Disposal Workflow cluster_disposal Disposal Path start Waste Generated decision1 Is waste contaminated with the chemical? start->decision1 A Segregate into labeled, approved hazardous waste container. decision1->A Yes C Dispose as non-hazardous laboratory waste. decision1->C No B Dispose via licensed environmental control service. A->B

Caption: Decision workflow for the segregation and disposal of laboratory waste.

Waste must be disposed of in accordance with all federal, state, and local environmental control regulations.[2] Do not allow the product to enter drains, waterways, or soil.[3] Contaminated materials and the chemical itself should be placed into a suitable, labeled disposal container and handled by an approved waste disposal plant.[3]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[Benzyl(methyl)amino]propanoic acid
Reactant of Route 2
Reactant of Route 2
3-[Benzyl(methyl)amino]propanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.